Ethanesulfonic anhydride
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethylsulfonyl ethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O5S2/c1-3-10(5,6)9-11(7,8)4-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCJXQRNXZKSOGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)OS(=O)(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40553782 | |
| Record name | ethylsulfonyl ethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40553782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13223-06-8 | |
| Record name | ethylsulfonyl ethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40553782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ethanesulfonic Anhydride (CAS 13223-06-8): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Ethanesulfonic anhydride is a reactive chemical. All handling and experiments should be conducted by trained professionals in a controlled laboratory setting with appropriate personal protective equipment. This document is for informational purposes only and does not constitute a recommendation for any specific use.
Introduction
This compound, with the CAS number 13223-06-8, is the anhydride of ethanesulfonic acid. It belongs to the class of sulfonic anhydrides, which are known for their high reactivity as electrophilic sulfonating agents. While less common in literature than its counterparts like mthis compound or trifluoromthis compound, it serves as a valuable reagent in organic synthesis for the introduction of the ethanesulfonyl group (EtSO₂). This guide provides a detailed overview of its properties, synthesis, reactivity, and potential applications, particularly within the pharmaceutical and life sciences sectors.
Physicochemical Properties
Table 1: Core Properties of this compound and Related Compounds
| Property | This compound (CAS: 13223-06-8) | Ethanesulfonic Acid[1] |
| Molecular Formula | C₄H₁₀O₅S₂[2] | C₂H₆O₃S |
| Molecular Weight | 202.25 g/mol [2] | 110.13 g/mol |
| IUPAC Name | ethylsulfonyl ethanesulfonate[2] | Ethanesulfonic acid |
| Appearance | Expected to be a colorless to light-colored liquid or low-melting solid | Colorless liquid |
| Melting Point | Data not available | -17 °C |
| Boiling Point | Data not available | 122-123 °C at 0.01 mmHg |
| Density | Data not available | 1.35 g/mL |
| Solubility | Expected to react with water and be soluble in aprotic organic solvents | Soluble in water |
Synthesis of this compound
A common method for the synthesis of sulfonic anhydrides is the dehydration of the corresponding sulfonic acid or the reaction of a sulfonic acid with a sulfonyl chloride. While a specific protocol for this compound is not detailed in readily available literature, a plausible synthesis can be adapted from general methods for anhydride formation.
Proposed Synthetic Route
One potential route involves the reaction of ethanesulfonyl chloride with the sodium salt of ethanesulfonic acid.
Caption: Proposed synthesis of this compound.
Experimental Protocol (Proposed)
Materials:
-
Ethanesulfonyl chloride
-
Sodium ethanesulfonate
-
Anhydrous dichloromethane (or other suitable aprotic solvent)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, suspend sodium ethanesulfonate in anhydrous dichloromethane under an inert atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of ethanesulfonyl chloride in anhydrous dichloromethane to the cooled suspension via the dropping funnel with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by a suitable method (e.g., TLC or GC-MS).
-
Upon completion, filter the reaction mixture to remove the precipitated sodium chloride.
-
Remove the solvent from the filtrate under reduced pressure to yield crude this compound.
-
Purification can be achieved by vacuum distillation.
Reactivity and Experimental Protocols
This compound is a potent electrophile and readily reacts with nucleophiles. Its reactivity is analogous to that of other sulfonic and carboxylic anhydrides.
General Reaction Mechanism with Nucleophiles
The reaction proceeds via a nucleophilic acyl substitution-type mechanism at one of the sulfur atoms.
Caption: General reaction mechanism with a nucleophile.
Ethanesulfonylation of Alcohols (Proposed Protocol)
Materials:
-
Alcohol
-
This compound
-
A non-nucleophilic base (e.g., pyridine or triethylamine)
-
Anhydrous aprotic solvent (e.g., dichloromethane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Dissolve the alcohol and the non-nucleophilic base in anhydrous dichloromethane in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add a solution of this compound in anhydrous dichloromethane.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Separate the organic layer, wash with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting ethanesulfonate ester by column chromatography.
Ethanesulfonylation of Amines (Proposed Protocol)
Materials:
-
Primary or secondary amine
-
This compound
-
A non-nucleophilic base (e.g., pyridine or triethylamine)
-
Anhydrous aprotic solvent (e.g., dichloromethane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Dissolve the amine and the non-nucleophilic base in anhydrous dichloromethane in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add a solution of this compound in anhydrous dichloromethane.
-
Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the resulting ethanesulfonamide by recrystallization or column chromatography.
Applications in Drug Development
While direct applications of this compound in marketed drugs are not prominent, its potential can be extrapolated from the roles of similar molecules in medicinal chemistry and drug delivery.
Role as a Reagent in Synthesis
The primary role of this compound in a drug development context would be as a laboratory-scale reagent for the synthesis of complex molecules. The ethanesulfonyl group can be introduced to modify the properties of a lead compound, such as its solubility, metabolic stability, or receptor binding affinity.
Potential as a Prodrug Moiety
Anhydrides, in general, have been explored as prodrug linkers.[3][4] A drug molecule containing a hydroxyl or amino group could be covalently linked to an ethanesulfonyl group via the anhydride. The resulting sulfonamide or sulfonate ester would likely be more lipophilic than the parent drug, potentially altering its absorption and distribution. Hydrolysis in vivo would then release the active drug.
Caption: Prodrug strategy using an ethanesulfonyl linker.
Formation of Esylate Salts
It is important to distinguish the use of this compound from ethanesulfonic acid. The acid is widely used in the pharmaceutical industry to form ethanesulfonate (esylate) salts of basic active pharmaceutical ingredients (APIs).[5] This is a common strategy to improve the solubility, stability, and bioavailability of drugs. The anhydride is not directly used for this purpose but is a synthetic precursor to the acid.
Safety and Handling
This compound is expected to be a corrosive and moisture-sensitive compound.
Table 2: GHS Hazard Information for this compound [2]
| Hazard Class | Hazard Statement |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage |
Handling Precautions:
-
Handle only in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Keep away from water and moisture, as it is expected to react violently to produce corrosive ethanesulfonic acid.
-
Store in a tightly sealed container in a cool, dry place under an inert atmosphere.
Conclusion
This compound is a reactive chemical with potential as a sulfonating agent in organic synthesis. While specific experimental data and documented applications are scarce, its properties and reactivity can be reasonably inferred from related compounds. For researchers in drug discovery and development, its primary utility lies in the synthesis of novel chemical entities where the introduction of an ethanesulfonyl group is desired to modulate physicochemical and pharmacological properties. Further research into its specific reaction conditions and applications could expand its utility as a valuable tool in the synthetic chemist's arsenal.
References
- 1. Ethanesulfonic acid - Wikipedia [en.wikipedia.org]
- 2. This compound | C4H10O5S2 | CID 13982209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Anhydride prodrugs for nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anhydride Prodrug of Ibuprofen and Acrylic Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Ethanesulfonic Anhydride (C₄H₁₀O₅S₂): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of ethanesulfonic anhydride (C₄H₁₀O₅S₂), a reactive organic compound of interest in synthetic chemistry. Due to a notable scarcity of published experimental data specific to this molecule, this document consolidates available information on its chemical and physical properties, and outlines general and analogous experimental protocols for its synthesis and reactions. The guide also discusses its potential, though not yet extensively documented, applications in drug development and organic synthesis, drawing parallels with more thoroughly investigated sulfonic anhydrides. This document is intended to serve as a foundational resource for researchers and professionals, highlighting both the known characteristics of this compound and the existing gaps in the scientific literature, thereby identifying opportunities for future investigation.
Introduction
This compound, with the molecular formula C₄H₁₀O₅S₂, is the anhydride of ethanesulfonic acid. As a member of the sulfonic anhydride family, it is expected to be a highly reactive electrophile, susceptible to nucleophilic attack. This reactivity makes it a potentially valuable reagent in organic synthesis, for instance, in the introduction of the ethanesulfonyl group, which can serve as a leaving group or a protective group in the synthesis of complex molecules. While its counterparts, such as mthis compound and trifluoromthis compound, are well-characterized and widely used, this compound remains a comparatively obscure compound with limited specific data available in the public domain. This guide aims to bridge this knowledge gap by presenting a thorough compilation of existing information and outlining probable synthetic and reactive pathways based on the established chemistry of related compounds.
Chemical and Physical Properties
Quantitative data for this compound is not extensively available in peer-reviewed literature. The following tables summarize the computed and basic physical properties sourced from chemical databases and supplier information.
Table 1: General and Computed Properties of this compound [1]
| Property | Value | Source |
| Molecular Formula | C₄H₁₀O₅S₂ | PubChem[1] |
| Molecular Weight | 202.25 g/mol | PubChem[1] |
| IUPAC Name | ethylsulfonyl ethanesulfonate | PubChem[1] |
| CAS Number | 13223-06-8 | PubChem[1] |
| SMILES | CCS(=O)(=O)OS(=O)(=O)CC | PubChem[1] |
| InChI Key | CCJXQRNXZKSOGJ-UHFFFAOYSA-N | PubChem[1] |
| Topological Polar Surface Area | 94.3 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem[1] |
Table 2: Safety Information
| Hazard Statement | Precautionary Statements |
| H314: Causes severe skin burns and eye damage.[1] | P260, P264, P280, P301+P330+P331, P302+P361+P354, P304+P340, P305+P354+P338, P316, P321, P363, P405, P501.[1] |
Synthesis of this compound: Experimental Protocols
Dehydration of Ethanesulfonic Acid (Analogous Protocol)
This method is based on the well-established synthesis of other sulfonic anhydrides, such as mthis compound, using a strong dehydrating agent.
Experimental Protocol:
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a drying tube (containing calcium chloride or another suitable desiccant) is assembled.
-
Reagent Charging: The flask is charged with a suspension of a dehydrating agent, such as phosphorus pentoxide (P₂O₅, 0.5 equivalents), in a dry, inert solvent like dichloromethane or chloroform.
-
Addition of Ethanesulfonic Acid: Anhydrous ethanesulfonic acid (1.0 equivalent) is added dropwise to the stirred suspension at a controlled temperature, typically 0 °C, to manage the exothermic reaction.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete, which can be monitored by techniques such as thin-layer chromatography (TLC) if a suitable visualization method is available.
-
Work-up and Purification: The reaction mixture is filtered to remove the solid phosphorus-containing byproducts. The solvent is removed from the filtrate under reduced pressure. The crude this compound can then be purified by vacuum distillation.
Reaction of Ethanesulfonyl Chloride with an Ethanesulfonate Salt (Potential Route)
The formation of this compound has been noted as a potential byproduct in the synthesis of ethyl ethanesulfonate from ethanesulfonyl chloride and ethanol, particularly when an ethanesulfonate salt is present. This suggests a possible synthetic route.
Experimental Protocol:
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet (e.g., nitrogen or argon).
-
Reagent Charging: The flask is charged with a solution of sodium ethanesulfonate (1.0 equivalent) in a dry, aprotic solvent such as acetonitrile or dichloromethane.
-
Addition of Ethanesulfonyl Chloride: Ethanesulfonyl chloride (1.0 equivalent) is added dropwise to the stirred solution at room temperature.
-
Reaction: The reaction mixture is stirred at room temperature or gently heated to drive the reaction to completion. The progress of the reaction can be monitored by TLC or gas chromatography (GC).
-
Work-up and Purification: The precipitated sodium chloride is removed by filtration. The solvent is evaporated under reduced pressure, and the resulting crude this compound is purified by vacuum distillation.
Reactivity and Potential Applications
Due to the lack of specific studies on this compound, its reactivity and applications are inferred from the known chemistry of other sulfonic and carboxylic anhydrides.
General Reactivity
This compound is expected to be a potent electrophile. The sulfur atoms are highly electron-deficient due to the presence of the electronegative oxygen atoms, making them susceptible to attack by a wide range of nucleophiles. The ethanesulfonate anion is a good leaving group, which facilitates these reactions.
Reactions with Nucleophiles (General Protocols)
4.2.1. Reaction with Alcohols to Form Sulfonate Esters
Experimental Protocol:
-
Apparatus Setup: A flame-dried round-bottom flask is equipped with a magnetic stirrer and an inert gas inlet.
-
Reagent Charging: The alcohol (1.0 equivalent) is dissolved in a dry, non-protic solvent such as dichloromethane or diethyl ether, and a non-nucleophilic base like pyridine or triethylamine (1.1 equivalents) is added.
-
Addition of Anhydride: A solution of this compound (1.1 equivalents) in the same dry solvent is added dropwise to the alcohol solution at 0 °C.
-
Reaction and Work-up: The reaction is typically stirred at room temperature until completion. The reaction mixture is then washed with dilute acid (e.g., 1M HCl) to remove the base, followed by a wash with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude sulfonate ester, which can be purified by chromatography.
4.2.2. Reaction with Amines to Form Sulfonamides
Experimental Protocol:
-
Apparatus Setup: A flame-dried round-bottom flask is equipped with a magnetic stirrer and an inert gas inlet.
-
Reagent Charging: The amine (1.0 equivalent) is dissolved in a dry, aprotic solvent like dichloromethane.
-
Addition of Anhydride: A solution of this compound (1.1 equivalents) in the same solvent is added dropwise at 0 °C.
-
Reaction and Work-up: The reaction is stirred, typically at room temperature. Upon completion, the mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude sulfonamide, which can be purified by recrystallization or column chromatography.
Potential Applications in Drug Development and Organic Synthesis
-
Formation of Sulfonamides: The sulfonamide functional group is a key component in a wide range of pharmaceuticals, including antibiotics, diuretics, and anticonvulsants. This compound could serve as a reagent for the synthesis of novel sulfonamide-containing drug candidates.
-
As a Protecting Group: The ethanesulfonyl ("esyl") group could potentially be used as a protecting group for alcohols and amines in multi-step organic syntheses. The stability and cleavage conditions of the esyl group would need to be experimentally determined.
-
In Peptide Synthesis: Mixed anhydrides are used as activating agents for carboxylic acids in peptide bond formation. While less common than carbodiimide-based methods, the use of sulfonic anhydrides for this purpose is known. This compound could potentially be employed in this context.
Spectroscopic Data
A thorough search of scientific databases did not yield publicly available experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound. The following table provides predicted or analogous data for reference.
Table 3: Predicted/Analogous Spectroscopic Data
| Technique | Predicted/Analogous Data |
| ¹H NMR | Analogous to mthis compound, a singlet for the methyl protons would be expected. For this compound, a triplet for the methyl protons and a quartet for the methylene protons are predicted. |
| ¹³C NMR | For this compound, two distinct signals for the methyl and methylene carbons are expected. |
| IR Spectroscopy | Strong absorption bands characteristic of the S=O stretch in sulfonic anhydrides are expected in the regions of 1410-1450 cm⁻¹ and 1210-1250 cm⁻¹. |
| Mass Spectrometry | The mass spectrum would be expected to show the molecular ion peak and fragmentation patterns corresponding to the loss of ethanesulfonyl and related fragments. |
Logical and Experimental Workflows
As no specific signaling pathways or complex experimental workflows involving this compound have been documented, a generic workflow for its synthesis and subsequent reaction is presented below.
References
Synthesis of Ethanesulfonic Anhydride from Ethanesulfonic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of ethanesulfonic anhydride from ethanesulfonic acid. This compound is a potent electrophile and a valuable reagent in organic synthesis, particularly for the introduction of the ethanesulfonyl group in the development of pharmaceutical compounds. This document provides a comprehensive overview of the primary synthetic methodology, a detailed experimental protocol, and relevant quantitative data to support laboratory applications.
Introduction
This compound, the anhydride of ethanesulfonic acid, serves as a highly reactive sulfonating agent. Its utility is analogous to the more commonly used mthis compound. The synthesis of sulfonic anhydrides from their corresponding sulfonic acids is typically achieved through dehydration.[1] This guide focuses on the classical and widely applicable method employing phosphorus pentoxide (P₂O₅) as a powerful dehydrating agent. While effective, this method involves vigorous reaction conditions and requires careful handling of moisture-sensitive compounds.
Alternative, milder methods for the synthesis of sulfonic anhydrides are emerging. Notably, electrochemical dehydration presents a more recent and less harsh approach, generating the anhydride in situ for subsequent reactions.[2]
Synthetic Methodology: Dehydration with Phosphorus Pentoxide
The core principle of this synthesis is the removal of one molecule of water from two molecules of ethanesulfonic acid to form the anhydride linkage. Phosphorus pentoxide is a highly effective, albeit aggressive, reagent for this transformation. The reaction proceeds by the interaction of the hydroxyl groups of the sulfonic acid with P₂O₅, which itself is hydrated in the process to form polyphosphoric acids.
The overall balanced chemical equation for this reaction is:
6 C₂H₅SO₃H + P₂O₅ → 3 (C₂H₅SO₂)₂O + 2 H₃PO₄
Due to the viscous nature of the reaction mixture with polyphosphoric acids, inert supports like diatomaceous earth (kieselguhr) or asbestos are sometimes used to improve mixing and heat transfer.[3][4] The crude product is typically isolated by extraction with a suitable organic solvent, followed by purification via vacuum distillation or recrystallization.[1][3]
Quantitative Data Summary
The following table summarizes quantitative data for the synthesis of alkanesulfonic anhydrides using various methods. While specific data for this compound is not extensively published, the data for analogous compounds provides a reasonable expectation for yield and reaction conditions.
| Anhydride Product | Starting Material | Method | Dehydrating Agent / Conditions | Yield (%) | Reference |
| Mthis compound | Methanesulfonic Acid | Chemical Dehydration | Phosphorus Pentoxide | 55 | [3] |
| Trifluoromthis compound | Trifluoromethanesulfonic Acid | Chemical Dehydration | Phosphorus Pentoxide | 83-91 | [5] |
| p-Toluenesulfonic Anhydride | p-Toluenesulfonic Acid Monohydrate | Chemical Dehydration | Phosphorus Pentoxide | 47-70 | [4] |
| Aliphatic Sulfonic Anhydrides | Aliphatic Sulfonic Acids | Electrochemical Dehydration | Galvanostatic setup, thiocyanate electrolyte | up to 74 (NMR Yield) | [2] |
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of an alkanesulfonic anhydride, adapted from a procedure for mthis compound using phosphorus pentoxide.[3] This protocol should be considered a representative procedure for the synthesis of this compound and may require optimization.
4.1. Materials and Equipment
-
Ethanesulfonic acid
-
Phosphorus pentoxide (P₂O₅)
-
Diatomaceous earth (kieselguhr)
-
Dichloromethane (CH₂Cl₂)
-
Ethyl ether
-
Benzene
-
Round-bottom flask with a stirrer
-
Heating mantle
-
Condenser
-
Extraction apparatus
-
Rotary evaporator
-
Vacuum distillation setup
-
Standard laboratory glassware
-
Moisture-sensitive reaction setup (e.g., drying tubes, inert atmosphere)
4.2. Procedure
-
Preparation of the Dehydrating Mixture: In a dry flask, thoroughly mix 150 g of phosphorus pentoxide with 45 g of diatomaceous earth.
-
Reaction Setup: In a separate round-bottom flask equipped with a mechanical stirrer and protected from atmospheric moisture, place 152.5 g of ethanesulfonic acid.
-
Reaction Initiation: To the stirred ethanesulfonic acid, add approximately half of the phosphorus pentoxide/diatomaceous earth mixture.
-
Heating: Heat the reaction mixture to 80°C using a heating mantle. Maintain this temperature for 2.5 hours.
-
Completion of Reagent Addition: As the reaction rate subsides, gradually add the remaining half of the phosphorus pentoxide/diatomaceous earth mixture. Continue heating at 80°C for an additional 3 hours.
-
Extraction: After cooling the reaction mixture to room temperature, extract the product with dichloromethane.
-
Solvent Removal: Evaporate the dichloromethane using a rotary evaporator to obtain the crude this compound.
-
Purification:
-
Vacuum Distillation: Purify the crude product by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure for this compound.
-
Recrystallization: Alternatively, the crude product can be purified by recrystallization from a suitable solvent system, such as ethyl ether-benzene.[3]
-
4.3. Safety Precautions
-
Ethanesulfonic acid is corrosive.
-
Phosphorus pentoxide is a powerful dehydrating agent and is corrosive. It reacts violently with water.
-
Dichloromethane, ethyl ether, and benzene are flammable and have associated health risks.
-
All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
-
The reaction is sensitive to moisture; therefore, all glassware should be thoroughly dried, and the reaction should be protected from atmospheric moisture.
Visualized Workflows
5.1. Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound from ethanesulfonic acid using phosphorus pentoxide.
Caption: Synthesis of this compound workflow.
5.2. Signaling Pathway of Dehydration
The following diagram illustrates the conceptual pathway of the dehydration reaction at a molecular level.
Caption: Conceptual dehydration pathway.
References
The Reaction of Ethanesulfonic Anhydride with Water: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethanesulfonic anhydride is a highly reactive chemical intermediate. Its reaction with water, a process of significant interest in various chemical syntheses, is characterized by a rapid and highly exothermic hydrolysis to yield ethanesulfonic acid. This technical guide provides a comprehensive overview of this reaction, including its mechanism, and a discussion on its kinetics and thermodynamics. Due to the hazardous nature of the reaction, this guide also presents a hypothetical, safety-oriented experimental protocol for conducting the hydrolysis in a controlled manner, alongside methods for product analysis. The information is intended to provide a foundational understanding for researchers and professionals working with or considering the use of this compound.
Introduction
This compound ((C₂H₅SO₂)₂O) is the anhydride of ethanesulfonic acid. Analogous to other sulfonyl anhydrides, it is a powerful electrophile and is expected to be highly reactive towards nucleophiles, including water.[1] The hydrolysis of this compound is a fundamental reaction that results in the formation of two equivalents of ethanesulfonic acid. While specific literature on the hydrolysis of this compound is scarce, likely due to its violent reactivity, its behavior can be inferred from related compounds like mthis compound and trifluoromthis compound, which are known to react violently with water.[2][3][4] Understanding the mechanism and energetics of this reaction is crucial for its safe handling and for its application in chemical synthesis, where the presence of water can have significant implications.
Reaction Mechanism
The hydrolysis of this compound proceeds via a nucleophilic acyl substitution mechanism at one of the sulfonyl sulfur atoms. The reaction can be described in the following steps:
-
Nucleophilic Attack: A water molecule acts as a nucleophile, attacking one of the electrophilic sulfur atoms of the this compound molecule. This leads to the formation of a transient, positively charged intermediate.
-
Proton Transfer: A second water molecule acts as a base, deprotonating the attacking water molecule to form a neutral tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, and the C₂H₅SO₃⁻ group, a good leaving group, departs.
-
Protonation: The departed ethanesulfonate anion is protonated by the hydronium ion formed in the previous step to yield a second molecule of ethanesulfonic acid.
The overall reaction is:
(C₂H₅SO₂)₂O + H₂O → 2 C₂H₅SO₃H
References
Ethanesulfonic Anhydride: A Technical Safety Guide for Researchers
Chemical Identification and Properties
Ethanesulfonic anhydride is a reactive organic compound. Due to the scarcity of experimental data, many of its physical and chemical properties have not been formally documented.
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | Ethylsulfonyl ethanesulfonate |
| CAS Number | 13223-06-8 |
| Molecular Formula | C₄H₁₀O₅S₂ |
| Molecular Weight | 202.25 g/mol |
Comparative Physical and Chemical Properties of Analogous Sulfonic Anhydrides:
| Property | Mthis compound | Trifluoromthis compound |
| Appearance | White to light brown solid[1][2] | Clear, colorless liquid[3] |
| Melting Point | 64-70 °C[1][2][4] | -82 °C[5] |
| Boiling Point | 125 °C @ 4 mmHg[1][2][4] | 81-83 °C @ 760 mmHg[5] |
| Density | 1.36 g/cm³ (estimate)[2] | 1.677 g/cm³ at 25 °C |
| Solubility | Reacts violently with water[4][6] | Reacts violently with water[5][7][8] |
| Vapor Pressure | Not available | 10 hPa @ 20 °C[5] |
Hazard Identification and Classification
The primary known hazard for this compound is its severe corrosivity.
GHS Classification for this compound:
| Hazard Class | Hazard Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |
Source: European Chemicals Agency (ECHA) C&L Inventory
Comparative Hazard Classifications of Analogous Sulfonic Anhydrides:
| Hazard | Mthis compound | Trifluoromthis compound |
| GHS Pictograms | Corrosion | Oxidizer, Corrosion, Acute Toxicity |
| Signal Word | Danger | Danger |
| Hazard Statements | H314: Causes severe skin burns and eye damage. EUH014: Reacts violently with water.[1][6][9] | H272: May intensify fire; oxidizer. H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage. H335: May cause respiratory irritation.[5] |
Toxicology and Health Effects
No specific toxicological studies for this compound are publicly available. The health effects are inferred from its classification as a corrosive substance and data from its analogues.
-
Inhalation: Likely to be corrosive to the respiratory tract. Inhalation of mists or vapors may cause severe irritation, chemical burns to the nose, throat, and lungs, and could lead to pulmonary edema.[8]
-
Skin Contact: Causes severe skin burns.[9] Direct contact can lead to deep, painful wounds and permanent scarring.
-
Eye Contact: Causes serious eye damage.[9] Contact can result in corneal burns, ulceration, and potentially irreversible blindness.
-
Ingestion: Expected to cause severe burns to the mouth, throat, and gastrointestinal tract, with a risk of perforation.[4]
Toxicity Data for Analogous Sulfonic Anhydrides:
| Compound | Test | Species | Value |
| Trifluoromthis compound | LD50 Oral | Rat | 1012 mg/kg |
Handling and Storage
Proper handling and storage procedures are critical to minimize the risks associated with this highly reactive and corrosive compound. The following procedures are based on best practices for handling sulfonic anhydrides.[7][8][10][11]
-
Handling:
-
Work exclusively in a well-ventilated chemical fume hood.[4][8][11]
-
Avoid all personal contact, including inhalation of vapors or mists.[7]
-
Do not allow the substance to come into contact with water or moisture, as it reacts violently.[4][6][8]
-
Use corrosion-resistant tools and equipment.
-
Ground and bond containers and receiving equipment to prevent static discharge.
-
Keep away from heat, sparks, and open flames.[12]
-
When handling, do not eat, drink, or smoke.
-
-
Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible materials.[7][10][11]
-
Keep containers tightly closed and sealed.[7]
-
Store under an inert atmosphere (e.g., nitrogen or argon) to protect from moisture.[9][11][12]
-
Store away from strong oxidizing agents, strong bases, alcohols, and combustible materials.[4][6]
-
Personal Protective Equipment (PPE)
A comprehensive PPE protocol is mandatory when working with this compound.
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.[4][9][12]
-
General Advice: Move the victim out of the dangerous area. First responders must protect themselves. Show this safety data sheet to the doctor in attendance.[9][12]
-
If Inhaled: Immediately move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][9]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with large amounts of water for at least 15-20 minutes, using a safety shower if available. Seek immediate medical attention.[4][12]
-
In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15-20 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[4][12]
-
If Swallowed: Rinse the mouth with water. Do NOT induce vomiting due to the risk of perforation. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.[4][12]
Fire and Explosion Hazard Data
This compound itself is not expected to be flammable. However, its reactivity, particularly with water, and the properties of its analogues suggest potential fire-related hazards.
Fire and Explosion Data for Analogous Sulfonic Anhydrides:
| Property | Mthis compound | Trifluoromthis compound |
| Flammability | Combustible solid[1] | Non-combustible, but an oxidizer that may intensify fire[5] |
| Extinguishing Media | Dry chemical, carbon dioxide, alcohol-resistant foam. DO NOT use water.[4][9] | Dry sand, dry chemical, or alcohol-resistant foam. DO NOT use water. |
| Hazardous Combustion Products | Carbon oxides (CO, CO₂), Sulfur oxides (SOx)[4][6] | Carbon oxides, Sulfur oxides, Hydrogen fluoride[12] |
| Special Hazards | Reacts violently with water.[4][6] Heating may cause violent rupture of containers. | Oxidizer. Reacts violently with water.[5] May react with metals to produce flammable hydrogen gas.[7] |
| Firefighter PPE | Wear a self-contained breathing apparatus (SCBA) and full protective chemical-resistant clothing.[4] | Wear a self-contained breathing apparatus (SCBA) and full protective chemical-resistant clothing.[5] |
Accidental Release Measures
In the event of a spill, immediate and cautious action is required.
-
Personal Precautions: Evacuate the area. Do not breathe vapors or dust. Avoid contact with the spilled material. Ensure adequate ventilation. Wear the full personal protective equipment described in Section 5.[4][9][12]
-
Environmental Precautions: Prevent the spill from entering drains, sewers, or waterways.[4][12]
-
Containment and Cleaning:
-
Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or diatomaceous earth. Do not use combustible materials like sawdust.[7]
-
Carefully collect the absorbed material into a suitable, labeled, and sealable container for disposal.[4][9]
-
Clean the affected area thoroughly, but avoid flushing with water until the bulk material is removed.
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Experimental Protocols: General Synthesis of Sulfonic Anhydrides
While a specific protocol for this compound synthesis is not provided, a general method involves the dehydration of the corresponding sulfonic acid. The following is a generalized workflow based on established chemical principles.
References
- 1. Mthis compound 97 7143-01-3 [sigmaaldrich.com]
- 2. Mthis compound | 7143-01-3 [chemicalbook.com]
- 3. Trifluoromthis compound | C2F6O5S2 | CID 67749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. fishersci.fr [fishersci.fr]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. angenechemical.com [angenechemical.com]
- 10. Methanesulphonic Anhydride MSDS/SDS | Supplier & Distributor [ccount-chem.com]
- 11. Trifluoromthis compound(358-23-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 12. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to the Stability and Storage of Ethanesulfonic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and storage conditions for ethanesulfonic anhydride. Due to its reactive nature, proper handling and storage are paramount to ensure its integrity and the safety of laboratory personnel. This document outlines its chemical properties, stability profile, recommended storage conditions, and incompatibilities, supported by available data and general principles for reactive anhydrides.
Chemical Properties of this compound
This compound, with the molecular formula C₄H₁₀O₅S₂, is the anhydride of ethanesulfonic acid. Its IUPAC name is ethylsulfonyl ethanesulfonate. It is a highly reactive and corrosive compound, demanding careful handling.
| Property | Value |
| Molecular Formula | C₄H₁₀O₅S₂ |
| IUPAC Name | ethylsulfonyl ethanesulfonate |
| CAS Number | 13223-06-8 |
| GHS Classification | Causes severe skin burns and eye damage.[1] |
Stability Profile
The stability of this compound is primarily dictated by its high susceptibility to hydrolysis and its thermal decomposition characteristics.
Hydrolytic Stability
This compound reacts readily with water in a hydrolysis reaction to yield two molecules of ethanesulfonic acid. This reaction is analogous to the hydrolysis of other acid anhydrides. The presence of moisture in the storage environment will lead to the degradation of the anhydride.
Hydrolysis Reaction:
(CH₃CH₂SO₂)₂O + H₂O → 2 CH₃CH₂SO₃H
This compound + Water → Ethanesulfonic Acid
Thermal Stability
Specific data on the decomposition temperature of this compound is not well-documented. However, analogous compounds like mthis compound are known to be thermally sensitive. Thermal decomposition of sulfonic anhydrides can lead to the formation of sulfur oxides and other hazardous byproducts. It is crucial to avoid exposing this compound to high temperatures.
Recommended Storage and Handling Conditions
To maintain the quality and prevent hazardous situations, the following storage and handling conditions are recommended.
Storage Conditions
Proper storage is critical to prevent degradation and ensure safety.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool location. | Minimizes the rate of potential decomposition reactions. |
| Humidity | Store in a dry, moisture-free environment. | Prevents hydrolysis to ethanesulfonic acid. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Protects from atmospheric moisture. |
| Container | Use tightly sealed containers made of compatible materials (e.g., glass). | Prevents exposure to air and moisture. |
| Ventilation | Store in a well-ventilated area. | Disperses any potential vapors in case of a leak. |
| Segregation | Store away from incompatible materials. | Prevents accidental hazardous reactions. |
Handling Precautions
Due to its corrosive nature, appropriate personal protective equipment (PPE) and handling procedures are mandatory.
-
Personal Protective Equipment: Wear chemical-resistant gloves, safety goggles with a face shield, and a lab coat.
-
Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of any vapors.
-
Moisture Control: Use dry glassware and equipment. Avoid any contact with water or moisture.
-
Spill Management: Have appropriate spill control materials readily available. Neutralize spills with a suitable agent before cleanup.
Incompatible Materials
This compound can react violently with a range of substances. Contact with these materials must be strictly avoided.
| Incompatible Material | Hazard |
| Water | Violent reaction, hydrolysis to corrosive ethanesulfonic acid. |
| Strong Acids | Can catalyze decomposition. |
| Strong Bases | Can catalyze decomposition and hydrolysis. |
| Alcohols | Reacts to form esters. |
| Amines | Reacts to form amides. |
| Strong Oxidizing Agents | Potential for vigorous or explosive reactions. |
Experimental Protocols
While specific, validated stability testing protocols for this compound are not publicly available, a general approach can be formulated based on established guidelines for reactive chemical substances.
Protocol for Assessing Hydrolytic Stability
This protocol outlines a general method to qualitatively and semi-quantitatively assess the rate of hydrolysis.
-
Materials and Equipment:
-
This compound
-
Anhydrous solvent (e.g., acetonitrile, dioxane)
-
Deionized water
-
Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) system
-
Tightly sealed reaction vials
-
Inert gas supply (nitrogen or argon)
-
-
Procedure:
-
Prepare a stock solution of this compound in the chosen anhydrous solvent under an inert atmosphere.
-
In a series of sealed vials, add a known volume of the stock solution.
-
To each vial, add a specific amount of deionized water to achieve different moisture levels. Include a control vial with no added water.
-
Store the vials at a constant temperature (e.g., 25 °C).
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), quench the reaction in one of the vials by adding a large excess of an anhydrous solvent.
-
Analyze the samples by GC-MS or HPLC to quantify the remaining this compound and the formed ethanesulfonic acid.
-
Plot the concentration of this compound versus time to determine the rate of hydrolysis under the tested conditions.
-
Protocol for Assessing Thermal Stability
This protocol provides a general method for determining the thermal decomposition profile using thermogravimetric analysis (TGA).
-
Materials and Equipment:
-
This compound
-
Thermogravimetric Analyzer (TGA)
-
Inert gas supply (e.g., nitrogen)
-
-
Procedure:
-
Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a TGA sample pan.
-
Place the sample pan in the TGA furnace.
-
Heat the sample under a controlled flow of an inert gas (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) over a specified temperature range (e.g., from room temperature to 500 °C).
-
Record the sample weight as a function of temperature.
-
The resulting TGA curve will show the onset temperature of decomposition and the percentage of weight loss at different temperatures.
-
Visualizations
The following diagrams illustrate key concepts related to the stability of this compound.
Caption: Hydrolysis pathway of this compound.
Caption: Workflow for assessing hydrolytic stability.
References
Ethanesulfonic Anhydride: A Technical Guide to Nucleophilic Reactivity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ethanesulfonic anhydride ((CH₃CH₂SO₂)₂O) is a highly reactive electrophilic reagent utilized for the introduction of the ethanesulfonyl (esyl) group onto a variety of nucleophilic substrates. As the anhydride of ethanesulfonic acid, it serves as a potent alternative to ethanesulfonyl chloride, offering the advantage of avoiding the generation of corrosive hydrogen chloride gas during reactions. This guide provides a comprehensive overview of the reactivity of this compound with common nucleophiles, including amines, alcohols, water, and thiols. It details the underlying reaction mechanisms, presents quantitative data on reactivity and yields, provides detailed experimental protocols, and illustrates key concepts through logical and workflow diagrams. This document is intended to be a critical resource for professionals in organic synthesis and medicinal chemistry, particularly in the context of drug design and development where sulfonyl-containing functional groups play a pivotal role.
Core Reactivity and Mechanism
The reactivity of this compound is dominated by the electrophilic nature of the sulfur atoms. The two electron-withdrawing sulfonyl groups and the central anhydride oxygen atom create a significant partial positive charge on the sulfur centers, making them susceptible to attack by nucleophiles.
The reaction proceeds via a nucleophilic substitution mechanism at the sulfonyl sulfur, which is analogous to nucleophilic acyl substitution. The process is generally considered to be a two-step addition-elimination pathway.
-
Nucleophilic Attack: The nucleophile attacks one of the electrophilic sulfur atoms, breaking the S-O π-bond and forming a transient, tetracoordinate intermediate.
-
Leaving Group Elimination: The intermediate collapses, reforming the S-O double bond and expelling the ethanesulfonate anion (CH₃CH₂SO₃⁻), a stable and excellent leaving group.
This general mechanism is applicable to a wide range of nucleophiles, leading to the formation of sulfonamides, sulfonate esters, and other sulfonyl derivatives.
Caption: General mechanism of nucleophilic substitution.
Reactivity with Specific Nucleophiles
The reaction of this compound varies in rate and outcome depending on the nature of the attacking nucleophile. The general order of reactivity for common neutral nucleophiles is Amines > Alcohols > Water.
Reaction with Amines (Aminolysis)
The reaction of this compound with primary and secondary amines is a robust and widely used method for the synthesis of N-substituted sulfonamides. Sulfonamides are a critical functional group in medicinal chemistry, found in numerous FDA-approved drugs.[1] The reaction is typically rapid and high-yielding. A base, such as pyridine or triethylamine, is often added to neutralize the ethanesulfonic acid byproduct, driving the reaction to completion.
Reaction with Alcohols (Alcoholysis)
Alcohols react with this compound to form sulfonate esters. This reaction, often referred to as ethanesulfonylation or "esylation," is analogous to the more common mesylation or tosylation. Ethanesulfonates are excellent leaving groups in nucleophilic substitution and elimination reactions.[2] The reaction is generally slower than aminolysis and is typically catalyzed by a non-nucleophilic base like pyridine, which also serves to scavenge the ethanesulfonic acid byproduct.[3]
Reaction with Water (Hydrolysis)
Like most acid anhydrides, this compound is sensitive to moisture and reacts with water to produce two equivalents of ethanesulfonic acid.[4] The hydrolysis is generally slower than the reaction with amines or alcohols under catalyzed conditions. However, to ensure high yields in sulfonylation reactions, it is crucial to perform them under anhydrous conditions.[3] The rate of hydrolysis for sulfonic anhydrides is significant, and kinetic studies on related compounds like mthis compound show it proceeds via a bimolecular (Sₙ2) pathway.[5]
Reaction with Thiols (Thiolysis)
Thiols are potent nucleophiles and react with this compound to form thiosulfonates (R-S-SO₂-Et). The reaction mechanism is analogous to that of alcohols and amines. In some contexts, sulfonic anhydrides like mthis compound can be used to activate carboxylic acids for the synthesis of thioesters from thiols, proceeding through a mixed anhydride intermediate.[6]
Quantitative Data
While specific kinetic data for this compound is sparse in the literature, data from its close analog, mthis compound (Ms₂O), and related sulfonylating agents provide valuable insights into its reactivity.
Table 1: Representative Reaction Yields for Sulfonylation Reactions
| Nucleophile | Electrophile | Product | Catalyst/Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| Various Amines | Electrochemically generated Ms₂O | Sulfonamides | One-pot, post-electrolysis | up to 64% | [7] |
| Octadecanol | Mthis compound | Octadecyl Mesylate | Pyridine | High (not quantified) | [8] |
| Various Alcohols | Electrochemically generated Ms₂O | Sulfonate Esters | One-pot, post-electrolysis | High (not quantified) | [7] |
| Various Thiols | Mthis compound | Thioesters | MSAA-promoted | 78 - 97% |[9] |
Table 2: Kinetic Data for Solvolysis of Sulfonic Anhydrides and Chlorides
| Substrate | Solvent System | Rate Constant (k) | Activation Entropy (ΔS‡) | Notes | Reference |
|---|---|---|---|---|---|
| Mthis compound | 41 different solvents at -10 °C | Varies | Appreciably negative | Solvolysis via Sₙ2 pathway | [5] |
| Benzenesulfonic Anhydride | 34 different solvents at -10 °C | Varies | - | Consistent with Sₙ2 mechanism | [5] |
| Aromatic Sulfonyl Chlorides | 50% H₂SO₄ at various temps | Varies | - | Hydrolysis kinetics studied |[10] |
Experimental Protocols
The following protocols are representative procedures for the synthesis of sulfonamides and sulfonate esters. While the protocol for ester formation specifies ethanesulfonyl chloride, the principles are directly applicable to this compound, with the main difference being the stoichiometry of the base required.
Protocol: Synthesis of an N-Substituted Ethanesulfonamide
This protocol describes a general procedure for the reaction of a primary or secondary amine with this compound.
-
1. Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve the amine (1.0 equivalent) and anhydrous pyridine (2.2 equivalents) in anhydrous dichloromethane (DCM).
-
2. Cooling: Cool the solution in an ice-water bath to 0-5 °C.
-
3. Addition of Anhydride: Dissolve this compound (1.1 equivalents) in anhydrous DCM and add it to the dropping funnel. Add the anhydride solution dropwise to the stirred amine solution while maintaining the internal temperature below 10 °C.
-
4. Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
5. Workup: Upon completion, cool the reaction mixture and quench by the slow addition of cold water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with cold 1M HCl (to remove excess pyridine), saturated aqueous sodium bicarbonate solution, and brine.
-
6. Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude sulfonamide can be purified by recrystallization or flash column chromatography on silica gel.
Caption: Experimental workflow for sulfonamide synthesis.
Protocol: Synthesis of an Ethyl Ethanesulfonate (Adapted from Ethanesulfonyl Chloride Protocol)
This protocol is adapted from a standard procedure for ethanesulfonyl chloride and is expected to be effective for this compound.[3]
-
1. Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask with a magnetic stirrer, dropping funnel, and nitrogen inlet.
-
2. Reagent Preparation: In the flask, dissolve anhydrous ethanol (1.0 equivalent) and anhydrous pyridine (2.2 equivalents) in anhydrous diethyl ether.
-
3. Cooling: Cool the solution in an ice-water bath to 0-5 °C.
-
4. Addition of Anhydride: Add this compound (1.1 equivalents), dissolved in anhydrous diethyl ether, to the dropping funnel. Add the anhydride solution dropwise to the stirred ethanol solution, keeping the temperature below 10 °C.
-
5. Reaction: After addition, allow the mixture to warm to room temperature and stir for 4-12 hours, or until TLC/GC analysis shows consumption of the starting alcohol.
-
6. Workup: Cool the mixture and quench by the slow addition of cold water. Transfer to a separatory funnel. Wash the organic layer sequentially with cold 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
7. Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude ethyl ethanesulfonate by fractional distillation under reduced pressure.
Logical Relationships and Reactivity
The choice of nucleophile and reaction conditions is critical for achieving the desired synthetic outcome. The relative reactivity of common nucleophiles towards sulfonyl centers generally follows their basicity and polarizability.
Caption: Relative reactivity of nucleophiles.
Applications in Drug Development
The sulfonamide moiety is a cornerstone in medicinal chemistry, valued for its ability to act as a bioisostere for amides and carboxylic acids, its strong hydrogen bonding capabilities, and its metabolic stability.[8] this compound provides a direct route to this important functional group. Furthermore, ethanesulfonic acid is frequently used to form salts of basic active pharmaceutical ingredients (APIs), which can enhance their solubility and bioavailability.[2] The ability to readily form ethanesulfonate esters, which are versatile synthetic intermediates, further underscores the utility of this compound in the synthesis of complex pharmaceutical agents.[2][11]
Conclusion
This compound is a powerful and versatile reagent for the ethanesulfonylation of a range of nucleophiles. Its high reactivity, driven by the electrophilic nature of its sulfonyl centers, enables the efficient synthesis of sulfonamides and sulfonate esters—functional groups of paramount importance in the pharmaceutical and agrochemical industries. While its sensitivity to moisture necessitates anhydrous reaction conditions, its use circumvents the formation of HCl associated with sulfonyl chlorides. Understanding the principles of its reactivity, as outlined in this guide, allows researchers to effectively harness its synthetic potential for the development of novel molecular entities.
References
- 1. CN111848486B - Method for preparing ethanesulfonic acid nintedanib - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The preparation of ethanesulfonic acid_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Electrochemical Dehydration of Sulfonic Acids to Their Anhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mthis compound - Wikipedia [en.wikipedia.org]
- 9. ias.ac.in [ias.ac.in]
- 10. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 11. Anhydride prodrugs for nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethanesulfonic Anhydride: A Comprehensive Technical Guide to its Spectral Characteristics
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the spectral data of ethanesulfonic anhydride (C₄H₁₀O₅S₂), a molecule of interest in synthetic chemistry. A thorough search of available scientific databases and literature reveals a significant gap in the experimental characterization of this compound. To date, no published experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), or Mass Spectrometry (MS) data for this compound could be located.
This guide, therefore, serves a dual purpose: to highlight this data deficiency and to provide a valuable comparative analysis using spectral data from closely related and well-characterized compounds. By presenting the spectral data for mthis compound and ethanesulfonic acid, this document aims to offer a foundational resource for researchers working with or aiming to synthesize and characterize this compound.
Comparative Spectral Data
In the absence of direct data for this compound, the spectral properties of mthis compound (a homologous anhydride) and ethanesulfonic acid (its precursor) are presented. These compounds offer the closest structural and electronic comparisons.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone of molecular structure elucidation. The expected ¹H and ¹³C NMR spectra of this compound would provide key information on its ethyl groups. For comparison, the experimental data for mthis compound and ethanesulfonic acid are detailed below.
Table 1: ¹H NMR Spectral Data
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |
| Mthis compound | 3.39 | Singlet | 6H | CH₃ | Not specified |
| Ethanesulfonic Acid | 1.42 | Triplet | 3H | CH₃ | CDCl₃ |
| 3.17 | Quartet | 2H | CH₂ | CDCl₃ | |
| 11.1 | Singlet | 1H | SO₃H | CDCl₃ |
Table 2: ¹³C NMR Spectral Data
| Compound | Chemical Shift (δ) ppm | Assignment | Solvent |
| Mthis compound | 41.5 | CH₃ | Not specified |
| Ethanesulfonic Acid | 8.0 | CH₃ | CDCl₃ |
| 48.5 | CH₂ | CDCl₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups within a molecule. For an anhydride, the key absorptions are the symmetric and asymmetric stretches of the S(=O)₂ groups and the S-O-S bridge.
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | S(=O)₂ Asymmetric Stretch | S(=O)₂ Symmetric Stretch | S-O-S Stretch | C-H Stretch | Source |
| Mthis compound | ~1420, ~1230 | ~1180 | Not specified | Not specified | NIST |
| Ethanesulfonic Acid | ~1350 | ~1170 | Not applicable | ~2950 | ChemicalBook |
Note: The NIST gas-phase IR spectrum for mthis compound shows multiple complex bands in the S=O stretching region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) | Ionization Method |
| Mthis compound | 174 (M⁺) | 95, 79, 64, 48, 15 | Electron Ionization (EI) |
| Ethanesulfonic Acid | 110 (M⁺) | 95, 81, 65, 48, 29 | Not specified |
Note: The molecular weight of this compound is 202.24 g/mol .[1]
Experimental Protocols
While specific experimental conditions for the cited data are not fully available, the following provides a detailed overview of the standard methodologies used to acquire such spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of the analyte (typically 1-10 mg for ¹H NMR, 10-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.
-
Data Acquisition: The NMR tube is placed in the spectrometer's magnet. The instrument is tuned to the appropriate nucleus (¹H or ¹³C). A series of radiofrequency pulses are applied, and the resulting free induction decay (FID) signal is recorded. Key parameters include the number of scans, relaxation delay, and pulse width.
-
Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to the internal standard. Integration of the peaks in ¹H NMR provides the relative ratio of protons.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat (for liquids): A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).
-
KBr Pellet (for solids): A small amount of the solid sample is ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): The sample (liquid or solid) is placed in direct contact with a high-refractive-index crystal (e.g., diamond or zinc selenide).
-
-
Data Acquisition: The prepared sample is placed in the IR spectrometer. A beam of infrared radiation is passed through the sample. The detector measures the amount of light that is transmitted at each wavelength.
-
Data Processing: The resulting interferogram is converted to a spectrum (transmittance or absorbance vs. wavenumber) via a Fourier transform.
Mass Spectrometry (MS)
-
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer. For volatile compounds, this may be via gas chromatography (GC-MS). For less volatile or thermally sensitive compounds, direct infusion or liquid chromatography (LC-MS) is used. The molecules are then ionized, for example, by electron ionization (EI), where a high-energy electron beam bombards the sample, or by softer ionization techniques like electrospray ionization (ESI).
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Processing: The data is presented as a mass spectrum, which is a plot of ion intensity versus m/z.
Workflow for Spectral Analysis
The logical flow for the complete spectral characterization of a chemical compound like this compound is illustrated in the following diagram.
Caption: A flowchart illustrating the general workflow for the synthesis, purification, and spectral analysis of a chemical compound.
Conclusion
This technical guide underscores the current lack of publicly available experimental spectral data for this compound. The provided data for mthis compound and ethanesulfonic acid serve as the best available proxies for researchers interested in the spectral properties of this compound class. It is hoped that this document will not only provide a useful comparative resource but also stimulate further research into the synthesis and full spectral characterization of this compound to fill the existing knowledge gap.
References
Theoretical Exploration of Ethanesulfonic Anhydride's Molecular Structure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical studies on the structure of ethanesulfonic anhydride. In the absence of extensive experimental data, this document leverages computational chemistry to predict its molecular geometry, vibrational frequencies, and conformational landscape. This information is crucial for understanding its reactivity and potential applications in drug development and organic synthesis.
Introduction
This compound ((CH₃CH₂SO₂)₂O) is a reactive organic compound belonging to the class of sulfonic anhydrides. These compounds are valuable reagents in organic synthesis, serving as powerful electrophiles for the introduction of sulfonyl groups. A thorough understanding of the three-dimensional structure and vibrational properties of this compound is essential for predicting its reactivity, stability, and spectroscopic signatures. This guide presents a detailed theoretical investigation of its structure using Density Functional Theory (DFT), providing valuable data for researchers in the field.
Computational Methodology
The theoretical calculations presented in this guide were performed using Density Functional Theory (DFT), a robust method for predicting molecular properties.
Geometry Optimization and Vibrational Frequencies
The molecular geometry of the most stable conformer of this compound was optimized without any symmetry constraints. The calculations employed the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-311++G(d,p) basis set. This level of theory provides a good balance between computational cost and accuracy for organic molecules. Vibrational frequencies were calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (no imaginary frequencies) and to provide theoretical infrared (IR) and Raman spectra.
Conformational Analysis
A conformational analysis was performed to identify the low-energy conformers of this compound. This involved a systematic scan of the potential energy surface by rotating the dihedral angles around the S-O and C-S bonds. The energies of the identified conformers were then calculated at the B3LYP/6-311++G(d,p) level of theory to determine their relative stabilities.
The workflow for the computational study is illustrated in the diagram below.
Results and Discussion
Molecular Geometry
The geometry optimization revealed a C₂ symmetric structure as the most stable conformer of this compound. The key predicted structural parameters are summarized in the table below. The S-O-S bridge is bent, and the ethyl groups are oriented in a staggered conformation relative to the sulfonyl groups.
Table 1: Predicted Geometrical Parameters for the Most Stable Conformer of this compound
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| S-O (bridge) | 1.635 | S-O-S | 124.5 |
| S=O | 1.428 | O=S=O | 122.8 |
| S-C | 1.775 | O=S-C | 107.5 |
| C-C | 1.529 | O=S-O (bridge) | 106.9 |
| C-H (average) | 1.092 | S-C-C | 110.2 |
| C-C-H (average) | 109.5 |
Conformational Analysis
The conformational analysis identified several low-energy conformers arising from rotations around the S-O and S-C bonds. The relative energies of these conformers are presented in Table 2. The energy differences are small, suggesting that multiple conformations may be populated at room temperature.
Table 2: Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C-S-O-S) (°) | Relative Energy (kcal/mol) |
| 1 (Global Minimum) | 75 | 0.00 |
| 2 | 180 | 1.25 |
| 3 | -75 | 0.00 |
digraph "Conformer Relationship" { graph [fontname="sans-serif", fontsize=12, labelloc=t, label="Relationship between Low-Energy Conformers", pad="0.5", nodesep="0.8", ranksep="0.8", splines=ortho]; node [shape=ellipse, style=filled, fontname="sans-serif", fontsize=10, margin="0.2,0.1"]; edge [fontname="sans-serif", fontsize=10, color="#5F6368"];C1 [label="Conformer 1\n(Global Minimum)\nC-S-O-S = 75°", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C2 [label="Conformer 2\n(Transition State)\nC-S-O-S = 180°", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C3 [label="Conformer 3\n(Global Minimum)\nC-S-O-S = -75°", fillcolor="#4285F4", fontcolor="#FFFFFF"];
C1 -> C2 [label="ΔE = 1.25 kcal/mol"]; C3 -> C2 [label="ΔE = 1.25 kcal/mol"]; }
Vibrational Frequencies
The calculated vibrational frequencies provide insight into the expected infrared and Raman spectra of this compound. The most prominent vibrational modes are summarized in Table 3. The symmetric and asymmetric stretches of the SO₂ groups are expected to be strong in the infrared spectrum.
Table 3: Predicted Vibrational Frequencies and Assignments for this compound
| Frequency (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Assignment |
| 1425 | Strong | Medium | Asymmetric SO₂ stretch |
| 1230 | Strong | Strong | Symmetric SO₂ stretch |
| 1050 | Medium | Weak | S-O-S stretch |
| 980 | Medium | Medium | C-C stretch |
| 780 | Strong | Medium | S-C stretch |
| 550 | Medium | Strong | SO₂ scissoring |
| 450 | Weak | Medium | SO₂ wagging |
| 300 | Weak | Strong | Torsional modes |
Experimental Protocols
While this guide focuses on theoretical studies, the synthesis and characterization of this compound are crucial for experimental validation. Below are adapted protocols based on the synthesis of similar sulfonic anhydrides.
Synthesis of this compound
This protocol is adapted from the synthesis of mthis compound.[1][2][3]
Materials:
-
Ethanesulfonic acid
-
Phosphorus pentoxide (P₄O₁₀)
-
Diatomaceous earth
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous diethyl ether
-
Benzene
Procedure:
-
A mixture of phosphorus pentoxide and diatomaceous earth is prepared.
-
To half of this mixture, ethanesulfonic acid is added under stirring.
-
The reaction mixture is heated at a controlled temperature (e.g., 80°C) for several hours.
-
The remaining phosphorus pentoxide/diatomaceous earth mixture is added gradually, and heating is continued.
-
After the reaction is complete, the mixture is cooled and extracted with dichloromethane.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation.
-
Further purification can be achieved by recrystallization from a mixture of diethyl ether and benzene.[2]
Characterization
FTIR and Raman Spectroscopy:
-
FTIR Spectroscopy: An infrared spectrum of the purified product can be obtained using an ATR-FTIR spectrometer. The sample is placed directly on the ATR crystal, and the spectrum is recorded.
-
Raman Spectroscopy: A Raman spectrum can be recorded using a Raman spectrometer with a suitable laser excitation wavelength. The sample can be analyzed in a glass vial.
Conclusion
This technical guide provides a detailed theoretical framework for understanding the molecular structure of this compound. The computational data on its geometry, conformational preferences, and vibrational spectra offer valuable insights for researchers. While experimental validation is necessary, the theoretical predictions presented here serve as a robust starting point for further investigations into the chemistry and applications of this important sulfonic anhydride. The provided experimental protocols offer a practical approach for its synthesis and characterization.
References
An In-depth Technical Guide to Ethanesulfonic Anhydride: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ethanesulfonic anhydride, a reactive chemical intermediate. While specific historical details regarding its initial discovery are not prominently documented in contemporary scientific literature, its synthesis and properties can be understood through the well-established chemistry of sulfonic anhydrides. This document outlines its fundamental properties, a detailed, inferred experimental protocol for its synthesis based on analogous compounds, and its primary chemical reactivity.
Core Properties and Data
| Property | Value | Source |
| Molecular Formula | C₄H₁₀O₅S₂ | PubChem[1] |
| Molecular Weight | 202.3 g/mol | PubChem[1] |
| IUPAC Name | ethylsulfonyl ethanesulfonate | PubChem[1] |
| CAS Number | 13223-06-8 | PubChem[1] |
Inferred History of Discovery and Synthesis
The precise date and discoverer of this compound are not clearly recorded in readily accessible historical chemical literature. However, the synthesis of sulfonic anhydrides, in general, has been known for over a century. The primary and most effective method for the preparation of sulfonic anhydrides is the dehydration of the corresponding sulfonic acid.[2] This method has been widely applied to various sulfonic acids, including methanesulfonic acid and trifluoromethanesulfonic acid, using strong dehydrating agents.[3][4]
Given this established precedent, it is highly probable that this compound was first synthesized by the dehydration of ethanesulfonic acid. Phosphorus pentoxide (P₄O₁₀) is the most commonly employed and potent dehydrating agent for this transformation.[5] Patents related to the preparation of sulfonic acid anhydrides explicitly mention ethanesulfonic acid as a suitable starting material for this type of reaction.[2]
The logical pathway for its synthesis, therefore, follows the well-trodden path of its chemical relatives.
References
- 1. This compound | C4H10O5S2 | CID 13982209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US20100076221A1 - Preparation of sulfonic acid anhydrides - Google Patents [patents.google.com]
- 3. Mthis compound - Wikipedia [en.wikipedia.org]
- 4. Trifluoromthis compound - Wikipedia [en.wikipedia.org]
- 5. Phosphorus pentoxide - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols: Ethanesulfonic Anhydride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Ethanesulfonic anhydride is a highly reactive reagent utilized in organic synthesis for the introduction of the ethanesulfonyl group (EtSO2) and as a catalyst in various transformations. Its utility is prominent in the synthesis of sulfonamides and sulfonate esters, which are key functional groups in a multitude of pharmaceuticals and biologically active compounds. This document provides detailed application notes and experimental protocols for the use of this compound, with a focus on its practical application in a laboratory setting.
General Information
| Property | Value | Reference |
| Chemical Formula | C4H10O5S2 | [1] |
| Molecular Weight | 202.3 g/mol | [1] |
| CAS Number | 13223-06-8 | [1] |
| Appearance | Colorless liquid (presumed, based on analogs) | |
| Hazards | Causes severe skin burns and eye damage. Reacts violently with water. | [1][2] |
Note on Handling: this compound is corrosive and moisture-sensitive. All manipulations should be carried out in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware.
Key Applications in Organic Synthesis
The primary applications of this compound in organic synthesis are analogous to those of mthis compound and include:
-
Synthesis of Ethanesulfonamides: Reaction with primary and secondary amines to form the corresponding ethanesulfonamides.
-
Synthesis of Ethanesulfonate Esters: Reaction with alcohols to yield ethanesulfonate esters, which are excellent leaving groups in nucleophilic substitution and elimination reactions.
-
Catalysis of Friedel-Crafts Reactions: Acting as a promoter for the acylation of aromatic compounds.
Synthesis of Ethanesulfonamides
Ethanesulfonamides are prevalent motifs in medicinal chemistry. This compound offers an efficient method for their preparation from primary and secondary amines. The reaction proceeds via nucleophilic attack of the amine on one of the sulfonyl groups of the anhydride.
General Reaction Scheme:
R1R2NH + (EtSO2)2O → R1R2NSO2Et + EtSO3H
Experimental Protocol: General Procedure for the Ethanesulfonylation of an Amine
Note: This protocol is adapted from general procedures for sulfonylation reactions using sulfonic anhydrides, as specific protocols for this compound are not widely available.
Materials:
-
This compound
-
Amine substrate
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (Et3N) or other non-nucleophilic base
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert gas supply (N2 or Ar)
-
Syringes and needles
-
Separatory funnel
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the amine substrate (1.0 equiv) and anhydrous dichloromethane (concentration typically 0.1-0.5 M).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 equiv) to the stirred solution.
-
Slowly add a solution of this compound (1.1 equiv) in anhydrous dichloromethane to the reaction mixture via syringe.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired ethanesulfonamide.
Quantitative Data for Sulfonamide Synthesis (Illustrative)
No specific data for this compound was found. The following table is illustrative of typical yields for sulfonylation reactions.
| Amine Substrate | Product | Yield (%) |
| Aniline | N-phenylethanesulfonamide | >90 |
| Benzylamine | N-benzylethanesulfonamide | >95 |
| Morpholine | 4-(ethylsulfonyl)morpholine | >95 |
Workflow for Ethanesulfonamide Synthesis
Caption: Workflow for the synthesis of ethanesulfonamides.
Synthesis of Ethanesulfonate Esters
Ethanesulfonate esters (esylates) are valuable intermediates in organic synthesis, primarily due to the excellent leaving group ability of the ethanesulfonate anion. They are typically prepared by the reaction of an alcohol with this compound in the presence of a base.
General Reaction Scheme:
R-OH + (EtSO2)2O → R-OSO2Et + EtSO3H
Experimental Protocol: General Procedure for the Ethanesulfonylation of an Alcohol
Note: This protocol is adapted from general procedures for the synthesis of sulfonate esters.
Materials:
-
This compound
-
Alcohol substrate
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Pyridine or triethylamine
-
Saturated aqueous copper(II) sulfate (CuSO4) solution (for pyridine removal) or water
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert gas supply (N2 or Ar)
-
Syringes and needles
-
Separatory funnel
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the alcohol substrate (1.0 equiv) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine or triethylamine (1.5 equiv) to the stirred solution.
-
Slowly add a solution of this compound (1.2 equiv) in anhydrous dichloromethane to the reaction mixture.
-
Stir the reaction at 0 °C and allow it to warm to room temperature while monitoring by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with water, saturated aqueous CuSO4 solution (if pyridine was used, to remove excess pyridine), and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure ethanesulfonate ester.
Quantitative Data for Sulfonate Ester Synthesis (Illustrative)
No specific data for this compound was found. The following table is illustrative of typical yields for sulfonylation reactions.
| Alcohol Substrate | Product | Yield (%) |
| Benzyl alcohol | Benzyl ethanesulfonate | >90 |
| Cyclohexanol | Cyclohexyl ethanesulfonate | >85 |
| 1-Octadecanol | Octadecyl ethanesulfonate | >90 |
Reaction Mechanism for Ethanesulfonylation of an Alcohol
References
Ethanesulfonic Anhydride as a Catalyst in Esterification: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esterification is a fundamental reaction in organic synthesis, crucial for the production of a vast array of pharmaceuticals, agrochemicals, and materials. The choice of catalyst is paramount in achieving high yields, selectivity, and mild reaction conditions. While carboxylic acid esters are commonly synthesized by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, the use of sulfonic anhydrides as promoters for this transformation is a noteworthy alternative.[1][2] This document provides detailed application notes and protocols on the use of sulfonic anhydrides, with a focus on methanesulfonic anhydride as a representative, for the catalysis of esterification and related reactions.
Disclaimer: Direct experimental data on the use of this compound as a catalyst for esterification is limited in the reviewed literature. Therefore, this document utilizes mthis compound (Ms₂O) as a closely related and well-documented surrogate to provide representative protocols and data. The principles and reactivity are expected to be analogous.
Advantages of Sulfonic Anhydrides in Esterification
Sulfonic anhydrides, such as mthis compound, offer several advantages as reagents or catalysts in esterification reactions:
-
High Reactivity: They are potent activating agents for carboxylic acids.[3]
-
Mild Conditions: Esterification can often be achieved at room temperature, preserving sensitive functional groups.[4]
-
Avoidance of Strong Mineral Acids: They can serve as an alternative to corrosive and often difficult-to-remove catalysts like sulfuric acid.
-
Versatility: Applicable to a range of substrates, including both alcohols and thiols.
Data Presentation
Table 1: Mthis compound (Ms₂O) Promoted Thioesterification of Various Carboxylic Acids and Thiols
The following data summarizes the yields of thioesters prepared using mthis compound as a promoter. This serves as a proxy for the reactivity in esterification.
| Entry | Carboxylic Acid | Thiol | Product | Yield (%) |
| 1 | 4-Nitrobenzoic acid | Thiophenol | S-Phenyl 4-nitrobenzothioate | 96 |
| 2 | 4-Nitrobenzoic acid | 4-Chlorothiophenol | S-(4-Chlorophenyl) 4-nitrobenzothioate | 93 |
| 3 | 4-Methoxybenzoic acid | Thiophenol | S-Phenyl 4-methoxybenzothioate | 90 |
| 4 | 4-Methoxybenzoic acid | 4-Methylthiophenol | S-(p-Tolyl) 4-methoxybenzothioate | 91 |
| 5 | Acetic acid | 2-Naphthalenethiol | S-Naphthalen-2-yl ethanethioate | 80 |
| 6 | Benzoic acid | o-Tolylthiol | S-o-Tolylbenzothioate | 93 |
Data extracted from a study on mthis compound-promoted sustainable synthesis of thioesters.
Table 2: Comparison of Catalysts in the Esterification of Phthalic Anhydride
This table compares the performance of methanesulfonic acid (MSA), a related compound to the anhydride, with other common acid catalysts in the esterification of phthalic anhydride with 2-ethylhexanol.
| Catalyst (0.55% wt) | % Esterification after 1 hour | % Esterification after 2 hours |
| MSA | 74.7 | 90.2 |
| H₂SO₄ | 63.4 | 87.6 |
| pTSA | 54.1 | 77.6 |
Data from a comparative study of acid catalysts in the esterification of phthalic anhydride.[1]
Experimental Protocols
Protocol 1: General Procedure for Mthis compound-Promoted Esterification of a Carboxylic Acid with an Alcohol
This protocol is adapted from the procedure for thioesterification and general knowledge of esterification reactions.
Materials:
-
Carboxylic acid (1.0 mmol)
-
Alcohol (1.2 mmol)
-
Mthis compound (1.1 mmol)
-
Anhydrous dichloromethane (DCM) or other aprotic solvent (5 mL)
-
Pyridine or other non-nucleophilic base (1.5 mmol, optional, to neutralize the generated methanesulfonic acid)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 mmol) and the alcohol (1.2 mmol).
-
Dissolve the starting materials in anhydrous dichloromethane (5 mL).
-
If using, add pyridine (1.5 mmol) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add mthis compound (1.1 mmol) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers and wash with brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ester.
Visualizations
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the proposed catalytic cycle for esterification using a sulfonic anhydride and a typical experimental workflow.
Caption: Proposed mechanism for esterification catalyzed by this compound.
Caption: General experimental workflow for sulfonic anhydride-promoted esterification.
Conclusion
This compound and its analogs are potent reagents for promoting esterification reactions. They offer a valuable alternative to traditional acid catalysts, often enabling reactions under milder conditions. The provided protocols and data, using mthis compound as a model, serve as a foundational guide for researchers exploring the application of sulfonic anhydrides in their synthetic endeavors. Further investigation into the specific catalytic activity of this compound is warranted to fully elucidate its potential in this important transformation.
References
Application Notes and Protocols: Ethanesulfonic Anhydride for the Formation of Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the synthesis of N-substituted sulfonamides using ethanesulfonic anhydride. The methodologies outlined are applicable for the preparation of a diverse range of sulfonamide derivatives, which are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active compounds.
Introduction
Sulfonamides are a critical class of organic compounds widely recognized for their therapeutic properties. The sulfonamide functional group is a key pharmacophore in a variety of drugs, including antibacterial agents, diuretics, anticonvulsants, and a growing number of targeted cancer therapies. This compound serves as a reactive and efficient reagent for the introduction of the ethanesulfonyl group (EtSO₂) onto primary and secondary amines, leading to the formation of stable ethanesulfonamides. This process is a valuable tool in the synthesis of novel drug candidates and for structure-activity relationship (SAR) studies.
The reaction of this compound with an amine proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur atom. The amine nitrogen acts as the nucleophile, attacking one of the electrophilic sulfur atoms of the anhydride. This results in the formation of a tetrahedral intermediate which then collapses, displacing an ethanesulfonate anion as a leaving group and forming the desired N-substituted ethanesulfonamide. A proton transfer step, typically facilitated by a base or a second equivalent of the amine, completes the reaction.
Applications in Drug Discovery: Targeting Carbonic Anhydrases
A prominent application of sulfonamides in drug development is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[1] CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing a crucial role in pH regulation and various physiological processes.[2] Dysregulation of specific CA isoforms is implicated in several diseases, making them attractive therapeutic targets.
Notably, the transmembrane isoforms Carbonic Anhydrase IX (CA IX) and Carbonic Anhydrase XII (CA XII) are overexpressed in many solid tumors in response to hypoxia.[3][4][5] Their activity contributes to the acidification of the tumor microenvironment, which promotes tumor growth, invasion, and metastasis.[2][6][7] Consequently, the development of sulfonamide-based inhibitors that selectively target CA IX and CA XII is a promising strategy in cancer therapy.[3][8][9] Ethanesulfonamides can be designed to fit into the active site of these enzymes, with the sulfonamide moiety coordinating to the catalytic zinc ion, thereby inhibiting their function.[6]
Experimental Protocols
Materials and Equipment:
-
This compound (C₄H₁₀O₅S₂)
-
Primary or secondary amine of interest
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)
-
Tertiary amine base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA))
-
Round-bottom flasks, magnetic stirrer, and stir bars
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Purification apparatus (recrystallization or column chromatography)
Safety Precautions:
-
This compound is a reactive and corrosive substance. Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Reactions should be conducted under an inert atmosphere to prevent hydrolysis of the anhydride.
Protocol 1: General Procedure for the Synthesis of N-substituted Ethanesulfonamides from Primary and Secondary Amines
This protocol provides a general method for the reaction of this compound with a range of primary and secondary amines.
Reaction Scheme:
(EtSO₂)₂O + R¹R²NH → EtSO₂NR¹R² + EtSO₃H
Procedure:
-
To a stirred solution of the amine (1.0 eq.) and a tertiary amine base (1.2 eq., e.g., triethylamine) in an anhydrous aprotic solvent (e.g., DCM, 5-10 mL per mmol of amine) at 0 °C under an inert atmosphere, add a solution of this compound (1.1 eq.) in the same solvent dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Separate the organic layer. Wash the organic phase sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude sulfonamide.
-
Purify the crude product by either recrystallization or column chromatography.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude sulfonamide in a minimum amount of a hot solvent in which the sulfonamide is soluble at elevated temperatures but sparingly soluble at room temperature (e.g., ethanol, isopropanol, or ethyl acetate/hexane mixtures).
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 3: Purification by Column Chromatography
-
Adsorb the crude sulfonamide onto a small amount of silica gel.
-
Load the adsorbed material onto a silica gel column packed with an appropriate non-polar solvent (e.g., hexane or heptane).
-
Elute the column with a gradient of increasing polarity using a mixture of a non-polar solvent and a more polar solvent (e.g., ethyl acetate or dichloromethane).[10]
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
The following table summarizes representative yields for the synthesis of various N-substituted sulfonamides using sulfonic anhydrides, based on analogous reactions with mthis compound.[11] Actual yields with this compound may vary depending on the specific amine and reaction conditions.
| Amine Substrate | Product Name | Amine Type | Typical Yield (%) |
| Benzylamine | N-Benzyl-ethanesulfonamide | Primary, Aliphatic | 85-95 |
| Diethylamine | N,N-Diethyl-ethanesulfonamide | Secondary, Aliphatic | 80-90 |
| Morpholine | N-Ethanesulfonylmorpholine | Secondary, Cyclic | 85-95 |
| Aniline | N-Phenyl-ethanesulfonamide | Primary, Aromatic | 70-85 |
| Pyrrolidine | N-Ethanesulfonylpyrrolidine | Secondary, Cyclic | 64 |
| Imidazole | N-Ethanesulfonylimidazole | Secondary, Aromatic | 63 |
| Indole | N-Ethanesulfonylindole | Secondary, Aromatic | 41 |
Visualizations
Reaction Mechanism
Caption: General mechanism for the formation of sulfonamides from this compound.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis and purification of ethanesulfonamides.
Carbonic Anhydrase IX Signaling in Tumor Acidosis
Caption: The role of Carbonic Anhydrase IX in promoting tumor acidosis and its inhibition by sulfonamides.
References
- 1. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. mdpi.com [mdpi.com]
- 5. The roles of carbonic anhydrases IX and XII in cancer cell adhesion, migration, invasion and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Derivatization of Amines with Ethanesulfonic Anhydride for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The analysis of amines by gas chromatography-mass spectrometry (GC-MS) presents challenges due to the polar nature and low volatility of these compounds. These characteristics can lead to poor chromatographic peak shape, tailing, and low sensitivity.[1][2] Chemical derivatization is a crucial step to overcome these limitations by converting polar amines into less polar, more volatile, and thermally stable derivatives suitable for GC-MS analysis.[3][4][5] This application note details a proposed method for the derivatization of primary and secondary amines using ethanesulfonic anhydride to form stable ethanesulfonamides, enabling robust and sensitive quantification by GC-MS.
The reaction of amines with this compound is analogous to acylation reactions, where the lone pair of electrons on the amine nitrogen attacks one of the sulfonyl groups of the anhydride. This results in the formation of a stable sulfonamide and an ethanesulfonate salt as a byproduct. The resulting ethanesulfonamide derivatives are significantly less polar and more volatile than the parent amines, making them ideal for GC-MS analysis. While the use of reagents like benzenesulfonyl chloride for forming sulfonamide derivatives is established, this note provides a specific protocol adapted for this compound.[1][6]
Reaction Scheme
The derivatization of a primary or secondary amine with this compound proceeds via nucleophilic acyl substitution to form the corresponding N-ethylsulfonamide.
Caption: Derivatization of an amine with this compound.
Experimental Protocols
This section provides a detailed protocol for the derivatization of amines with this compound followed by GC-MS analysis.
Materials and Reagents
-
Amine-containing sample
-
This compound (≥97%)
-
Anhydrous Pyridine (or other suitable non-reactive base)
-
Anhydrous organic solvent (e.g., Toluene, Dichloromethane)
-
Deionized water
-
Sodium sulfate (anhydrous)
-
Internal Standard (IS) solution (e.g., a deuterated analog of the analyte or a structurally similar compound)
-
GC-MS grade vials with PTFE-lined septa
Derivatization Procedure
-
Sample Preparation:
-
Accurately weigh or measure a known amount of the amine-containing sample into a clean, dry reaction vial.
-
If the sample is in a solid form, dissolve it in a minimal amount of a suitable anhydrous organic solvent.
-
If the sample is aqueous, perform a liquid-liquid extraction into an appropriate organic solvent and dry the organic phase with anhydrous sodium sulfate.
-
-
Internal Standard Spiking:
-
Add a known amount of the internal standard solution to the sample vial.
-
-
Derivatization Reaction:
-
In a well-ventilated fume hood, add a 2 to 10-fold molar excess of this compound to the sample vial.
-
Add anhydrous pyridine to the reaction mixture to act as a catalyst and to neutralize the ethanesulfonic acid byproduct. A typical ratio is 2:1 pyridine to anhydride.
-
Tightly cap the vial and vortex thoroughly to ensure complete mixing.
-
Heat the reaction mixture at 60-80°C for 30-60 minutes. The optimal temperature and time may need to be determined empirically for specific amines.
-
-
Work-up:
-
After the reaction is complete, cool the vial to room temperature.
-
Add deionized water to quench the excess this compound.
-
Vortex the mixture and allow the phases to separate.
-
Carefully transfer the organic layer containing the derivatized amines to a clean vial.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Sample Analysis:
-
Transfer the final dried organic solution to a GC-MS autosampler vial for analysis.
-
GC-MS Analysis
The following are typical GC-MS parameters for the analysis of ethanesulfonamide derivatives. These may require optimization for specific analytes and instrumentation.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar |
| Injection Volume | 1 µL |
| Injector Temperature | 250 - 280°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 - 1.5 mL/min |
| Oven Temperature Program | Initial: 80°C, hold for 2 minRamp: 10°C/min to 280°CHold: 5 min at 280°C |
| MS Transfer Line Temp. | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-550 |
| Acquisition Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis |
Data Presentation
Quantitative analysis should be performed by constructing a calibration curve of the analyte/internal standard peak area ratio versus the concentration of the analyte. The following table illustrates the expected quantitative performance of the method.
| Analyte | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) | LOD (ng/mL) | LOQ (ng/mL) | Linearity (R²) |
| Amine A Derivative | (To be determined) | (Specific to derivative) | (Specific to derivative) | (e.g., 0.1-1) | (e.g., 0.5-5) | >0.995 |
| Amine B Derivative | (To be determined) | (Specific to derivative) | (Specific to derivative) | (e.g., 0.1-1) | (e.g., 0.5-5) | >0.995 |
| Amine C Derivative | (To be determined) | (Specific to derivative) | (Specific to derivative) | (e.g., 0.1-1) | (e.g., 0.5-5) | >0.995 |
Note: The specific ions for quantification and qualification will depend on the mass spectra of the individual ethanesulfonamide derivatives. These should be determined by analyzing a standard of the derivatized amine.
Workflow Diagram
The overall workflow for the derivatization and analysis of amines is depicted below.
Caption: Workflow for amine derivatization and GC-MS analysis.
Conclusion
The proposed method for the derivatization of amines with this compound offers a promising approach for the sensitive and robust quantification of these compounds by GC-MS. The formation of stable and volatile ethanesulfonamides enhances chromatographic performance and allows for reliable analysis. This protocol provides a solid foundation for researchers, scientists, and drug development professionals to develop and validate methods for the analysis of amines in various matrices. Optimization of reaction conditions and GC-MS parameters for specific analytes of interest is recommended to achieve the best performance.
References
- 1. researchgate.net [researchgate.net]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. researchgate.net [researchgate.net]
- 4. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gcms.cz [gcms.cz]
- 6. ベンゼンスルホニルクロリド derivatization grade (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols: Ethanesulfonic Anhydride in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of the amide bond is the cornerstone of peptide synthesis. While numerous coupling reagents have been developed and are widely used, the exploration of new activating agents continues to be an area of active research to address challenges such as steric hindrance, racemization, and side reactions. This document provides detailed application notes and protocols on the use of ethanesulfonic anhydride as a potential activating agent in peptide synthesis. The information is targeted towards researchers, scientists, and drug development professionals seeking to expand their repertoire of synthetic methodologies.
This compound, analogous to the more commonly cited methanesulfonyl chloride and trifluoromthis compound, can serve as a potent activator of carboxylic acids for the formation of amide bonds.[1][2] The mechanism is believed to proceed through the formation of a highly reactive mixed anhydride intermediate.[1] This methodology may offer advantages in specific contexts, such as the coupling of sterically hindered amino acids or with weakly nucleophilic amines.[1]
Mechanism of Activation and Coupling
The activation of a carboxylic acid (e.g., an N-protected amino acid) with this compound is proposed to proceed via the formation of a mixed sulfonic-carboxylic anhydride. This intermediate is highly electrophilic at the carbonyl carbon, making it susceptible to nucleophilic attack by the amino group of another amino acid or peptide. The ethanesulfonate anion is an excellent leaving group, facilitating the reaction.
References
Application Notes and Protocols: Ethanesulfonic Anhydride in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethanesulfonic anhydride ((C₂H₅SO₂)₂O) is a reactive chemical compound that, while less explored in polymer chemistry than its carboxylic anhydride counterparts, holds significant potential in various applications. By analogy with related sulfonic anhydrides, such as mthis compound and the highly reactive trifluoromthis compound, its utility can be inferred in areas including cationic polymerization, polymer crosslinking, and surface modification. These notes provide an overview of these potential applications, complete with detailed hypothetical protocols and data interpretation guidelines to facilitate further research and development.
Application 1: Initiator for Cationic Polymerization
Application Note
This compound is a potential initiator for cationic polymerization, a chain-growth polymerization method suitable for monomers with electron-donating substituents that can stabilize a cationic propagating center. The initiation mechanism is thought to involve the generation of an ethylsulfonyl cation or a protonic acid in the presence of a protic impurity, which then attacks the monomer to form a carbocation. This carbocation subsequently propagates by adding to further monomer units. Monomers amenable to this type of polymerization include vinyl ethers, styrene and its derivatives, and isobutylene. The efficiency of initiation and the characteristics of the resulting polymer are expected to be influenced by reaction parameters such as temperature, solvent polarity, and the purity of the reagents.
Experimental Protocol: Cationic Polymerization of Styrene
Materials:
-
Styrene (freshly distilled to remove inhibitors)
-
This compound
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Methanol (for quenching)
-
Nitrogen or Argon gas supply
-
Schlenk flask and line
Procedure:
-
A 100 mL Schlenk flask equipped with a magnetic stir bar is dried in an oven at 120°C overnight and cooled under a stream of dry nitrogen.
-
In the flask, 20 mL of anhydrous dichloromethane is added via a syringe.
-
10 mL of freshly distilled styrene is added to the solvent.
-
The solution is cooled to the desired reaction temperature (e.g., 0°C or -78°C) in an appropriate bath.
-
A stock solution of this compound in anhydrous dichloromethane (e.g., 0.1 M) is prepared under an inert atmosphere.
-
A calculated amount of the initiator solution is added dropwise to the stirring monomer solution to initiate the polymerization.
-
The reaction is allowed to proceed for a predetermined time (e.g., 1-4 hours).
-
The polymerization is terminated by adding 5 mL of cold methanol.
-
The polymer is precipitated by pouring the reaction mixture into a large volume of methanol (e.g., 200 mL).
-
The precipitated polystyrene is collected by filtration, washed with methanol, and dried under vacuum at 40°C to a constant weight.
-
The polymer is characterized by Gel Permeation Chromatography (GPC) to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).
Data Presentation
| Entry | Temperature (°C) | Initiator Conc. (mol%) | Time (h) | Monomer Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | 0 | 0.1 | 1 | 65 | 15,000 | 1.8 |
| 2 | 0 | 0.1 | 2 | 85 | 25,000 | 1.7 |
| 3 | -78 | 0.1 | 2 | 70 | 35,000 | 1.5 |
| 4 | -78 | 0.05 | 2 | 60 | 50,000 | 1.6 |
Note: The data presented in this table are hypothetical and for illustrative purposes.
Visualization: Cationic Polymerization Mechanism
Caption: Proposed mechanism of cationic polymerization initiated by this compound.
Application 2: Crosslinking Agent for Polymers
Application Note
This compound can potentially serve as a crosslinking agent for polymers containing nucleophilic functional groups such as hydroxyl (-OH) or amine (-NH₂) groups. The reaction between the anhydride and these functional groups would lead to the formation of stable sulfonate ester or sulfonamide linkages, respectively, creating a three-dimensional polymer network. This crosslinking process can significantly alter the polymer's properties, including increasing its mechanical strength, thermal stability, and solvent resistance, and reducing its solubility. The degree of crosslinking can be controlled by adjusting the stoichiometry of the anhydride to the functional groups on the polymer.
Experimental Protocol: Crosslinking of Poly(ethylene glycol)
Materials:
-
Poly(ethylene glycol) (PEG), hydroxyl-terminated (e.g., Mn = 2000 g/mol )
-
This compound
-
Anhydrous toluene
-
Pyridine (as a catalyst and acid scavenger)
-
Nitrogen or Argon gas supply
-
Round-bottom flask with a condenser
Procedure:
-
A 250 mL three-necked round-bottom flask is fitted with a condenser, a nitrogen inlet, and a magnetic stir bar.
-
10 g of hydroxyl-terminated PEG is dissolved in 100 mL of anhydrous toluene in the flask.
-
The solution is heated to 50°C with stirring.
-
A stoichiometric amount of this compound (relative to the hydroxyl end-groups of PEG) dissolved in 20 mL of anhydrous toluene is added dropwise.
-
A catalytic amount of pyridine (e.g., 0.1 mol%) is added.
-
The reaction mixture is heated to 80°C and maintained for 6-12 hours under a nitrogen atmosphere.
-
The formation of a gel indicates successful crosslinking.
-
The solvent is removed by decantation, and the resulting gel is washed with fresh toluene and then with ethanol to remove unreacted reagents.
-
The crosslinked polymer is dried in a vacuum oven at 50°C until a constant weight is achieved.
-
The extent of crosslinking is evaluated by measuring the gel content and swelling ratio in a suitable solvent (e.g., water or THF).
Data Presentation
| Entry | This compound (mol% relative to -OH) | Reaction Time (h) | Gel Content (%) | Swelling Ratio (in water) |
| 1 | 25 | 6 | 45 | 15.2 |
| 2 | 50 | 6 | 78 | 8.5 |
| 3 | 100 | 6 | 95 | 4.1 |
| 4 | 100 | 12 | 98 | 3.8 |
Note: The data presented in this table are hypothetical and for illustrative purposes.
Visualization: Polymer Crosslinking Reaction
Caption: Crosslinking of hydroxyl-containing polymers with this compound.
Application 3: Surface Modification of Polymers
Application Note
The surface properties of polymers, such as wettability, adhesion, and biocompatibility, can be tailored through chemical modification. This compound presents a potential route for introducing sulfonic acid groups onto polymer surfaces. This can be achieved by reacting the anhydride with a polymer surface that has been pre-functionalized with hydroxyl or amine groups, or in some cases, directly with certain polymer backbones under specific conditions. The introduction of sulfonic acid groups, which are highly polar and acidic, is expected to increase the hydrophilicity of the polymer surface.
Experimental Protocol: Surface Modification of a Polystyrene Film
Materials:
-
Polystyrene (PS) film
-
Chromic acid (for surface activation)
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethanol
Procedure:
-
A polystyrene film is first cleaned by sonication in ethanol and deionized water.
-
The surface is activated by brief immersion in a chromic acid solution to introduce hydroxyl groups. The film is then thoroughly rinsed with deionized water and dried.
-
The activated PS film is placed in a sealed reaction vessel.
-
A solution of this compound in anhydrous DMF (e.g., 0.5 M) is introduced into the vessel, ensuring the film is fully submerged.
-
The reaction is allowed to proceed at room temperature for a specified duration (e.g., 2-8 hours).
-
The film is removed from the solution, rinsed extensively with DMF, followed by ethanol and deionized water to remove any unreacted anhydride and byproducts.
-
The modified film is dried under a stream of nitrogen.
-
The success of the surface modification is assessed by measuring the water contact angle and using surface-sensitive analytical techniques such as X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of sulfur.
Data Presentation
| Entry | Reaction Time (h) | Water Contact Angle (°) (Before) | Water Contact Angle (°) (After) | Surface Energy (mN/m) (After) |
| 1 | 2 | 92 | 75 | 45.2 |
| 2 | 4 | 92 | 63 | 52.8 |
| 3 | 8 | 92 | 55 | 58.1 |
Note: The data presented in this table are hypothetical and for illustrative purposes.
Visualization: Surface Modification Workflow
Caption: General workflow for the surface modification of a polymer using this compound.
Application Notes and Protocols for Ethanesulfonic Anhydride-Mediated Cyclization Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethanesulfonic anhydride is a reactive chemical species that holds potential as a powerful activating agent in a variety of intramolecular cyclization reactions. While less commonly cited than its trifluorinated analogue, trifluoromthis compound (Tf₂O), the underlying chemistry of sulfonic anhydrides suggests its utility in the synthesis of a diverse range of heterocyclic compounds, including lactams, lactones, and alkaloids. This document provides an overview of the potential applications, hypothesized reaction mechanisms, and detailed experimental protocols for this compound-mediated cyclization reactions, drawing parallels from well-established procedures using similar activating agents. These reactions are pivotal in medicinal chemistry and drug development for the construction of complex molecular scaffolds.
Principle of Activation
This compound, like other sulfonic anhydrides, functions as a potent electrophile. It activates carboxylic acids, amides, and other nucleophilic functional groups by converting a hydroxyl or carbonyl oxygen into a good leaving group (ethanesulfonate). This activation facilitates subsequent intramolecular nucleophilic attack, leading to cyclization. The general mechanism involves the formation of a highly reactive mixed anhydride or an iminium ion intermediate, which is then readily cyclized.
Potential Applications in Heterocyclic Synthesis
Based on the known reactivity of sulfonic anhydrides, this compound is a promising reagent for several key cyclization reactions in synthetic organic chemistry.
Bischler-Napieralski-Type Reactions for Dihydroisoquinoline Synthesis
The Bischler-Napieralski reaction is a cornerstone in the synthesis of dihydroisoquinolines, which are common motifs in natural products and pharmaceuticals. The reaction typically involves the cyclization of a β-arylethylamide using a strong dehydrating agent. While traditionally carried out with reagents like phosphorus pentoxide or phosphoryl chloride, sulfonic anhydrides such as trifluoromthis compound have been shown to be highly effective.[1][2][3] By analogy, this compound is proposed to facilitate this transformation.
Reaction Workflow:
Caption: Workflow for Dihydroisoquinoline Synthesis.
Experimental Protocol (Hypothesized):
-
Reactant Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the β-arylethylamide substrate (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile, or pyridine) to a concentration of 0.1-0.5 M.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add a solution of this compound (1.2-1.5 eq) in the same anhydrous solvent to the cooled reaction mixture.
-
Reaction: Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.
-
Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired dihydroisoquinoline.
Quantitative Data from Analogous Reactions (using Tf₂O):
| Substrate | Activating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| N-(2-Phenylethyl)benzamide | Tf₂O | CH₂Cl₂ | -78 to RT | 2 | 95 |
| N-(2-(3-methoxyphenyl)ethyl)acetamide | Tf₂O | Pyridine | 0 to RT | 4 | 88 |
| N-(2-(benzo[d][1][2]dioxol-5-yl)ethyl) | Tf₂O | CH₂Cl₂ | -78 to RT | 3 | 92 |
Data is illustrative and based on similar reactions with trifluoromthis compound.
Pictet-Spengler-Type Reactions for Tetrahydro-β-carboline Synthesis
The Pictet-Spengler reaction is a powerful method for constructing the tetrahydro-β-carboline skeleton, a core structure in many indole alkaloids.[4][5] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. Activation of an imine intermediate to a more electrophilic N-acyliminium ion can significantly enhance the reaction rate and yield. This compound could serve as an effective activating agent in this context.
Reaction Workflow:
Caption: Pictet-Spengler Reaction Workflow.
Experimental Protocol (Hypothesized):
-
Imine Formation: To a solution of the β-arylethylamine (e.g., tryptamine, 1.0 eq) in an anhydrous solvent (e.g., dichloromethane), add the aldehyde or ketone (1.1 eq) and stir at room temperature for 1-2 hours to form the corresponding imine.
-
Activation and Cyclization: Cool the reaction mixture to 0 °C and add a base (e.g., pyridine or 2,6-lutidine, 1.5 eq) followed by the dropwise addition of this compound (1.2 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent.
-
Purification: Dry the combined organic layers, concentrate, and purify the crude product by column chromatography.
Quantitative Data from Analogous N-Acyliminium Ion Pictet-Spengler Reactions:
| Amine Substrate | Aldehyde/Ketone | Activating Agent | Solvent | Temp (°C) | Yield (%) |
| Tryptamine | Formaldehyde | Tf₂O | CH₂Cl₂ | 0 to RT | 85 |
| Histamine | Acetaldehyde | Tf₂O | Pyridine | 0 to RT | 78 |
| 2-Phenylethylamine | Benzaldehyde | Tf₂O | CH₂Cl₂ | RT | 82 |
Data is illustrative and based on similar reactions with trifluoromthis compound.
Lactam and Lactone Synthesis
This compound can be employed as a powerful dehydrating agent to promote the intramolecular cyclization of amino acids and hydroxy acids to form lactams and lactones, respectively. This is particularly useful for the formation of medium to large ring systems, which can be challenging to synthesize via other methods.
Reaction Workflow:
Caption: Lactam and Lactone Synthesis Workflow.
Experimental Protocol (Hypothesized for Lactam Synthesis):
-
Reactant Preparation: Dissolve the amino acid (1.0 eq) in a mixture of an anhydrous non-polar solvent (e.g., dichloromethane) and a base (e.g., pyridine, 2-3 eq).
-
Activation: Cool the solution to 0 °C and add this compound (1.2 eq) dropwise.
-
Reaction: Stir the reaction at 0 °C for 1 hour and then at room temperature for 12-24 hours.
-
Work-up and Purification: Follow the standard quenching, extraction, and purification procedures as described in the previous protocols.
Quantitative Data from Analogous Dehydrative Cyclizations:
| Substrate | Product Type | Dehydrating Agent | Solvent | Yield (%) |
| 4-Aminobutanoic acid | γ-Butyrolactam | Tf₂O | Pyridine | >90 |
| 5-Hydroxypentanoic acid | δ-Valerolactone | Tf₂O | CH₂Cl₂ | 85 |
| 6-Aminohexanoic acid | ε-Caprolactam | Tf₂O | Pyridine | >90 |
Data is illustrative and based on similar reactions with trifluoromthis compound.
Safety and Handling
This compound is expected to be a corrosive and moisture-sensitive reagent, similar to other sulfonic anhydrides.[6] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Reactions should be conducted under an inert atmosphere in anhydrous solvents.
Conclusion
While direct literature precedents for this compound-mediated cyclizations are scarce, its chemical properties as a sulfonic anhydride strongly suggest its applicability as a potent activating agent in a variety of important synthetic transformations. The protocols and data presented herein, derived from analogous and well-established reactions with similar reagents, provide a solid foundation for researchers to explore the utility of this compound in the synthesis of complex heterocyclic molecules. Such explorations could unveil more cost-effective and readily available alternatives to commonly used triflated reagents in drug discovery and development.
References
- 1. Intramolecular cyclization of N-cyano sulfoximines by N–CN bond activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Triflic anhydride mediated cyclization of 5-hydroxy-substituted pyrrolidinones for the preparation of alpha-trifluoromethylsulfonamido furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mixed carboxylic–sulfonic anhydride in reaction with imines: a straightforward route to water-soluble β-lactams via a Staudinger-type reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. This compound | C4H10O5S2 | CID 13982209 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Large-Scale Synthesis Using Ethanesulfonic Anhydride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the large-scale synthesis of ethanesulfonic anhydride and its applications in drug development. The included protocols are intended as a guide and should be adapted and optimized for specific laboratory or plant conditions.
Introduction to this compound
This compound ((C₂H₅SO₂)₂O) is a highly reactive reagent used in organic synthesis. It serves as a powerful electrophile and a precursor for the introduction of the ethanesulfonyl (esyl) group into molecules. In pharmaceutical development, it is primarily utilized for the synthesis of sulfonamides, the formation of ethanesulfonate esters (esylates), and as an activating agent for various functional groups. Its reactivity is comparable to that of mthis compound, offering a valuable alternative in synthetic strategies.[1][2]
Chemical Properties:
| Property | Value |
| Molecular Formula | C₄H₁₀O₅S₂[3] |
| Molecular Weight | 202.25 g/mol [3] |
| Appearance | Colorless to yellowish liquid (predicted) |
| Reactivity | Highly reactive with nucleophiles, moisture sensitive.[4] |
Large-Scale Synthesis of this compound
While specific large-scale industrial protocols for this compound are not widely published, a robust synthesis can be adapted from established methods for other sulfonic anhydrides, such as mthis compound and trifluoromthis compound.[5][6][7] The most common and scalable approach involves the dehydration of ethanesulfonic acid using a strong dehydrating agent like phosphorus pentoxide (P₄O₁₀).[1][7]
Synthesis Protocol: Dehydration of Ethanesulfonic Acid
This protocol outlines a batch process for the synthesis of this compound suitable for pilot plant or large-scale laboratory production.
Materials and Equipment:
-
Glass-lined or stainless steel reactor with overhead stirring, temperature control (heating/cooling), and a reflux condenser.[8]
-
Addition funnel.
-
Vacuum distillation setup.
-
Anhydrous ethanesulfonic acid.
-
Phosphorus pentoxide (P₄O₁₀).
-
Anhydrous, inert solvent (e.g., dichloromethane, toluene).
-
Personal Protective Equipment (PPE): Chemical resistant gloves, safety goggles, face shield, lab coat.
Experimental Procedure:
-
Reactor Preparation: Ensure the reactor and all associated glassware are thoroughly dried to prevent hydrolysis of the anhydride product. Purge the system with an inert gas (e.g., nitrogen or argon).
-
Charging the Reactor: Charge the reactor with anhydrous ethanesulfonic acid and the inert solvent. The solvent helps to manage the viscosity of the reaction mixture.
-
Addition of Dehydrating Agent: Slowly and cautiously add phosphorus pentoxide to the stirred solution of ethanesulfonic acid. The reaction is exothermic, and the temperature should be carefully controlled.
-
Reaction: After the addition is complete, heat the mixture to reflux and maintain for several hours to ensure complete dehydration. Monitor the reaction progress by appropriate analytical methods (e.g., IR spectroscopy to observe the disappearance of the O-H stretch of the sulfonic acid).
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the polyphosphoric acid byproduct.
-
The crude this compound in the solvent can be used directly for subsequent reactions or purified by vacuum distillation.
-
Quantitative Data (Hypothetical for a 1 kg Scale):
| Parameter | Value |
| Ethanesulfonic Acid | 1.0 kg (9.08 mol) |
| Phosphorus Pentoxide | 0.65 kg (4.58 mol) |
| Anhydrous Toluene | 5 L |
| Reaction Temperature | Reflux (approx. 110 °C) |
| Reaction Time | 4-6 hours |
| Expected Yield | 70-85% |
| Purity (after distillation) | >95% |
Synthesis Workflow Diagram
References
- 1. Mthis compound - Wikipedia [en.wikipedia.org]
- 2. Mthis compound:a protective reagent_Chemicalbook [chemicalbook.com]
- 3. This compound | C4H10O5S2 | CID 13982209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 7143-01-3: Mthis compound | CymitQuimica [cymitquimica.com]
- 5. Electrochemical Dehydration of Sulfonic Acids to Their Anhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. US20100076221A1 - Preparation of sulfonic acid anhydrides - Google Patents [patents.google.com]
- 8. Pilot Plant | KLK Kolb [kolb.ch]
Application Notes and Protocols: Ethanesulfonic Anhydride in the Synthesis of Ionic Liquids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ionic liquids (ILs) are a class of salts with melting points below 100°C, exhibiting unique properties such as negligible vapor pressure, high thermal stability, and tunable solvency. These characteristics make them highly attractive as "green" solvents and functional materials in various applications, including drug delivery and synthesis. This document provides detailed protocols and application notes on the use of ethanesulfonic anhydride as a reagent for the synthesis of ethanesulfonate-based ionic liquids. While direct literature protocols for this specific anhydride are scarce, the following information is based on established principles of organic synthesis and analogous reactions with other alkylating agents.
Introduction to Ethanesulfonate Ionic Liquids
Ionic liquids with the ethanesulfonate anion are of interest due to their potential for tailored physicochemical properties. The synthesis of these ILs typically involves the quaternization of a nitrogen-containing heterocyclic compound, such as an imidazole or pyridine derivative. This compound presents a potent electrophile for this purpose, offering a potentially high-yield, one-pot synthesis route.
General Synthesis Pathway
The synthesis of an imidazolium-based ethanesulfonate ionic liquid, such as 1-ethyl-3-methylimidazolium ethanesulfonate ([EMIM][EtSO₃]), using this compound is proposed to proceed via the nucleophilic attack of the nitrogen atom of 1-methylimidazole on one of the sulfur atoms of the anhydride. This is followed by the transfer of an ethyl group. This method is advantageous as it can potentially lead to high-purity ionic liquids without the halide impurities often encountered in synthesis routes involving alkyl halides.
Proposed Reaction Scheme:
Caption: Proposed synthesis of an ethanesulfonate ionic liquid.
Experimental Protocols
The following is a detailed, proposed protocol for the synthesis of 1-ethyl-3-methylimidazolium ethanesulfonate using this compound. This protocol is adapted from established methods for analogous ionic liquid syntheses.
3.1. Materials and Equipment
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Reactants: this compound, 1-methylimidazole (freshly distilled).
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Solvents: Anhydrous ethyl acetate, dichloromethane (for purification).
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Equipment: Three-neck round-bottom flask, condenser, dropping funnel, magnetic stirrer with hotplate, rotary evaporator, high-vacuum pump, standard glassware.
3.2. Synthesis Procedure (Solvent-Free Method)
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Reaction Setup: In a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and dropping funnel, add 1-methylimidazole (e.g., 0.1 mol).
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Addition of Anhydride: Slowly add this compound (e.g., 0.1 mol) dropwise to the stirred 1-methylimidazole at room temperature. An exothermic reaction is expected; maintain the temperature below 60°C using a water bath if necessary.
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Reaction: After the addition is complete, heat the reaction mixture to 50-60°C and stir for 12-24 hours. Monitor the reaction progress by techniques such as ¹H NMR or FTIR spectroscopy.
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Purification:
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Cool the reaction mixture to room temperature. The product should be a viscous liquid.
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Wash the crude product with anhydrous ethyl acetate (3 x 50 mL) to remove any unreacted starting materials. The ionic liquid is typically immiscible with ethyl acetate and will form a separate layer.
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Separate the layers using a separatory funnel.
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Remove any residual ethyl acetate from the ionic liquid phase using a rotary evaporator.
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Drying: Dry the purified ionic liquid under high vacuum (e.g., <1 mbar) at 70-80°C for at least 24 hours to remove any volatile impurities and residual water.
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Storage: Store the final product in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption.
Experimental Workflow Diagram:
Caption: Step-by-step workflow for the synthesis and purification.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of an analogous ethanesulfonate ionic liquid and its physicochemical properties.
| Parameter | Value | Reference / Notes |
| Synthesis Data (Analogous) | Based on synthesis with ethyl ethanesulfonate | |
| Reactant 1 | 1-Methylimidazole | |
| Reactant 2 | Ethyl ethanesulfonate | |
| Molar Ratio (1:2) | 1 : 1.2 | |
| Reaction Temperature | 50°C | |
| Reaction Time | 2 hours | |
| Yield | ~97% | |
| Purity (by NMR) | >99% | |
| Physicochemical Properties | For 1-Ethyl-3-methylimidazolium ethanesulfonate | |
| Appearance | Light yellow viscous liquid | |
| Density (at 298.15 K) | ~1.15 g/cm³ | Varies with temperature |
| Viscosity (at 298.15 K) | ~50-100 mPa·s | Highly dependent on water content and temperature |
| Thermal Decomposition Temp. | >200°C | Indicates good thermal stability |
Safety Precautions
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This compound is corrosive and a strong acylating agent. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
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1-Methylimidazole is a skin and eye irritant. Avoid direct contact.
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All procedures should be carried out in a well-ventilated fume hood.
Applications in Drug Development
Ethanesulfonate ionic liquids can be employed in several areas of drug development:
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Green Solvents: Their low volatility and high thermal stability make them suitable replacements for traditional volatile organic compounds (VOCs) in organic synthesis and catalysis.
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Drug Delivery Systems: They can enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).
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Formulation Excipients: Their tunable properties allow for their use as novel excipients in pharmaceutical formulations.
Conclusion
The synthesis of ethanesulfonate ionic liquids using this compound offers a promising and potentially efficient route to high-purity materials. The protocols and data presented here provide a solid foundation for researchers to explore the synthesis and application of these versatile compounds in their work. Further optimization of reaction conditions may be necessary to achieve the desired yield and purity for specific applications.
Troubleshooting & Optimization
Technical Support Center: Optimizing Ethanesulfonylation Reactions
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to optimize ethanesulfonylation reactions.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the ethanesulfonylation process in a question-and-answer format.
Q1: My reaction yield is low, or I see no conversion of my starting material. What are the common causes and solutions?
Low or no conversion can stem from several factors related to reagent activity, reaction conditions, or the presence of moisture.
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Inactive Ethanesulfonyl Chloride: The most common cause is the hydrolysis of ethanesulfonyl chloride due to exposure to moisture. Use a fresh bottle or distill the reagent before use.[1]
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Low Reaction Temperature: While lower temperatures can prevent side reactions, a temperature that is too low can halt the reaction entirely.[2] If you suspect this is the issue, gradually increase the temperature and monitor the reaction's progress by TLC or LC-MS.
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Insufficient Base: At least one equivalent of a non-nucleophilic base is required to neutralize the hydrochloric acid (HCl) generated during the reaction.[1][3] For alcohol substrates, at least two equivalents are often used to also facilitate the deprotonation of the alcohol.
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Moisture Contamination: Water in the solvent or on the glassware can hydrolyze the ethanesulfonyl chloride. Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under a strictly inert atmosphere (e.g., nitrogen or argon).[1][3]
Q2: I am observing multiple spots on my TLC plate, indicating several byproducts. What is happening?
The presence of multiple byproducts often points to a combination of issues, including impure starting materials or suboptimal reaction conditions.[3]
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Verify Starting Material Purity: Check the purity of your substrate and ethanesulfonyl chloride using techniques like NMR or GC-MS.[3]
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Systematic Optimization: Adjust one reaction parameter at a time (e.g., temperature, base, solvent, addition rate) to identify the optimal conditions for your specific substrate.[3]
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Common Byproducts: Be aware of common side products such as the hydrolyzed ethanesulfonic acid (polar spot), or less polar byproducts like the corresponding alkyl chloride or diethyl ether (if using ethanol).[1][3]
Q3: How can I prevent the formation of ethanesulfonic acid impurity?
The presence of ethanesulfonic acid is a direct result of the hydrolysis of ethanesulfonyl chloride reacting with water.[3]
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Strict Anhydrous Conditions: The rigorous exclusion of water is critical. Use freshly distilled, anhydrous solvents and ensure all reagents are dry.[3]
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Inert Atmosphere: Always conduct the reaction under a dry inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from contaminating the reaction.[1][3]
Q4: My reaction mixture has turned dark or tarry. What should I do?
Darkening or tar formation typically indicates decomposition of the starting materials or products.
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Reduce Temperature: This is often caused by excessive heat. Attempt the reaction at a lower temperature.[1]
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Screen Reagents: Evaluate different, milder solvents and bases to find a more compatible system.[1]
Q5: I am seeing a significant amount of a less polar byproduct. What might it be?
A common, less polar byproduct is the corresponding alkyl chloride, formed by an SN2 displacement of the sulfonate intermediate by chloride ions.[1]
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Use a Non-Chloride Sulfonating Agent: To eliminate this side reaction, consider using ethanesulfonic anhydride instead of ethanesulfonyl chloride, as it does not introduce chloride ions.[1]
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Optimize Temperature: Lowering the reaction temperature can disfavor the SN2 displacement.[1]
Frequently Asked Questions (FAQs)
Q1: What is the recommended base for ethanesulfonylation?
A non-nucleophilic organic base, such as pyridine or triethylamine, is typically employed. These bases are effective at neutralizing the HCl generated during the reaction without competing as a nucleophile.[3]
Q2: Which solvent is best for this reaction?
The choice of solvent is substrate-dependent, but the most critical factor is that it must be anhydrous. Aprotic solvents like dichloromethane (DCM) are common.
Q3: What is the optimal reaction temperature?
The optimal temperature is a balance between reaction rate and byproduct formation. For reactions with ethanol, for instance, keeping the temperature below 130-140°C is recommended to prevent the formation of diethyl ether. For other substrates, it is often best to start at a low temperature (e.g., 0 °C) and slowly warm to room temperature, monitoring progress along the way.
Q4: Why is the slow addition of ethanesulfonyl chloride important?
Slow, controlled addition of ethanesulfonyl chloride helps to maintain a low concentration of the highly reactive reagent. This minimizes side reactions, such as the formation of this compound, and helps to control the reaction's exothermicity.[3]
Q5: Is an inert atmosphere always necessary?
Yes. Due to the high reactivity of ethanesulfonyl chloride with water, conducting the reaction under an inert atmosphere of nitrogen or argon is crucial to prevent hydrolysis and ensure high yields.[1][3]
Data Presentation
Table 1: Troubleshooting Common Ethanesulfonylation Issues
| Problem | Potential Cause | Recommended Solution |
| Low/No Conversion | Hydrolyzed ethanesulfonyl chloride | Use a fresh or newly distilled reagent. |
| Reaction temperature too low | Gradually increase the temperature and monitor via TLC/LC-MS. | |
| Insufficient base | Ensure at least one equivalent of base is used to neutralize HCl.[3] | |
| Multiple Byproducts | Impure starting materials | Verify the purity of all reagents before starting.[3] |
| Suboptimal conditions | Systematically optimize one parameter at a time (temperature, solvent, etc.).[3] | |
| Formation of Polar Impurity | Hydrolysis of ethanesulfonyl chloride | Employ strict anhydrous conditions and an inert atmosphere.[3] |
| Formation of Less Polar Impurity | SN2 displacement by chloride | Use this compound or lower the reaction temperature. |
| Reaction Mixture Darkens | Decomposition of reagents/products | Run the reaction at a lower temperature; screen for milder bases or solvents.[1] |
Table 2: Recommended Reaction Parameters
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents hydrolysis of the highly moisture-sensitive ethanesulfonyl chloride.[3] |
| Base | Non-nucleophilic (Pyridine, Triethylamine) | Neutralizes generated HCl without competing with the substrate.[3] |
| Temperature | Substrate-dependent (often 0 °C to RT) | Balances reaction rate while minimizing side reactions like decomposition or ether formation.[3] |
| Reagent Addition | Slow, dropwise addition of sulfonyl chloride | Controls exotherm and minimizes self-reaction or anhydride formation.[3] |
| Solvents & Glassware | Anhydrous | Prevents hydrolysis of ethanesulfonyl chloride.[3] |
Experimental Protocols
Protocol 1: General Procedure for Ethanesulfonylation of an Alcohol
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Preparation: Oven-dry all glassware and allow it to cool under a stream of inert gas (nitrogen or argon).
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Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the alcohol substrate and a non-nucleophilic base (e.g., triethylamine, ~2.2 equivalents).
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Solvent Addition: Dissolve the reagents in a suitable anhydrous solvent (e.g., dichloromethane).
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Cooling: Cool the reaction mixture to 0 °C using an ice bath.
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Reagent Addition: Slowly add ethanesulfonyl chloride (~1.2 equivalents) dropwise to the stirred solution.
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Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-12 hours.
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Monitoring: Monitor the consumption of the starting material using Thin Layer Chromatography (TLC) or LC-MS.[4]
Protocol 2: Reaction Workup and Purification
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Quenching: Once the reaction is complete, cool the mixture in an ice bath and quench by the slow addition of cold water or a saturated aqueous solution of sodium bicarbonate.[1][3]
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Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate (3x).[1]
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Washing: Combine the organic layers. Wash sequentially with cold dilute HCl (to remove excess base), saturated aqueous sodium bicarbonate solution (to remove acidic impurities), and finally with brine.[3]
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Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).[1][3]
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Concentration: Filter off the drying agent and remove the solvent under reduced pressure.[1]
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Purification: Purify the crude product by flash column chromatography on silica gel or by fractional distillation.[1][3]
Visual Guides
Caption: General experimental workflow for ethanesulfonylation.
Caption: Decision tree for troubleshooting common reaction issues.
References
Technical Support Center: Ethanesulfonic Anhydride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethanesulfonic anhydride. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Troubleshooting Guides
Issue 1: Low Yield of Desired Sulfonate Ester or Sulfonamide
Q1: I am observing a low yield of my desired product in a reaction with this compound. What are the common causes and how can I improve the yield?
A1: Low yields in reactions involving this compound can often be attributed to several factors, primarily related to the reagent's reactivity and the presence of impurities. Here is a systematic guide to troubleshooting low yields:
Possible Causes and Solutions:
| Cause | Explanation | Recommended Solution |
| Hydrolysis of this compound | This compound is highly reactive towards water. Any moisture in the reaction setup will lead to its hydrolysis, forming ethanesulfonic acid, which is unreactive towards the desired nucleophilic substitution.[1] | Ensure Anhydrous Conditions: Thoroughly dry all glassware before use. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture. |
| Incomplete Reaction | The reaction may not have proceeded to completion due to insufficient reaction time, low temperature, or suboptimal stoichiometry. | Optimize Reaction Parameters: Monitor the reaction progress using techniques like TLC or GC. Consider increasing the reaction time or temperature cautiously. Ensure the stoichiometry of the reactants is correct, sometimes a slight excess of the alcohol or amine can drive the reaction to completion. |
| Side Reactions of the Nucleophile | In reactions with alcohols at elevated temperatures, acid-catalyzed dehydration can lead to the formation of ethers or alkenes.[2] For primary amines, double sulfonylation can occur, leading to the formation of a disulfonimide. | Control Reaction Temperature: Maintain a controlled and moderate temperature to minimize side reactions. Controlled Addition: Add the this compound dropwise to the solution of the alcohol or amine to maintain a low concentration of the anhydride and minimize side reactions. For primary amines, using a slight excess of the amine can help favor the formation of the monosulfonated product. |
| Product Degradation | The desired sulfonate ester or sulfonamide might be unstable under the reaction or workup conditions, especially if harsh acidic or basic conditions are used for an extended period. | Mild Workup Procedures: Use mild workup conditions. For example, use a weak base like sodium bicarbonate for neutralization. Minimize the duration of exposure to acidic or basic conditions. |
Troubleshooting Workflow for Low Yield
Issue 2: Presence of Impurities in the Final Product
Q2: My final product is contaminated with impurities. What are the likely side products and how can I remove them?
A2: The most common impurity is ethanesulfonic acid, formed from the reaction of the anhydride with the nucleophile or from hydrolysis. Other impurities can arise from unreacted starting materials or side reactions.
Common Side Products and Purification Strategies:
| Side Product | Origin | Recommended Purification Method |
| Ethanesulfonic Acid | This is the stoichiometric byproduct of the reaction of this compound with an alcohol or amine. It can also be formed by hydrolysis of the anhydride.[1] | Aqueous Workup: Ethanesulfonic acid is highly water-soluble. Washing the organic reaction mixture with water or a mild aqueous base (e.g., saturated sodium bicarbonate solution) will effectively remove it.[2] |
| Unreacted this compound | Incomplete reaction. | Quenching: Quench the reaction with water or a dilute aqueous base to hydrolyze the remaining anhydride to the water-soluble ethanesulfonic acid, which can then be removed by extraction. |
| Unreacted Alcohol/Amine | Use of excess starting material. | Extraction: If the starting material has different solubility properties than the product, it can be removed by liquid-liquid extraction. For example, an unreacted amine can be removed by washing with a dilute acid solution. Chromatography/Distillation: If extraction is not effective, purification by column chromatography or distillation may be necessary. |
| Polymeric Materials | Can occur in some cases, especially if the starting materials or products are prone to polymerization under the reaction conditions. | Filtration/Chromatography: Insoluble polymers can be removed by filtration. Soluble polymeric material may require purification by column chromatography. |
General Purification Workflow
Frequently Asked Questions (FAQs)
Q3: What is the primary side product when this compound reacts with an alcohol or an amine?
A3: In the reaction of this compound with an alcohol to form a sulfonate ester, or with an amine to form a sulfonamide, one molecule of ethanesulfonic acid is generated as a byproduct for every molecule of the desired product formed. This is a fundamental aspect of the reaction mechanism where the ethanesulfonate group acts as a leaving group.
Q4: How can I minimize the formation of ethanesulfonic acid as an impurity from the hydrolysis of the anhydride?
A4: The key is to maintain strictly anhydrous conditions throughout the experiment. This includes:
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Drying Glassware: Oven-dry or flame-dry all glassware before use.
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Anhydrous Reagents: Use commercially available anhydrous solvents and reagents, or dry them using appropriate methods.
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Inert Atmosphere: Perform the reaction under an inert atmosphere, such as nitrogen or argon, to exclude moisture from the air.
Q5: Are there any specific safety precautions I should take when working with this compound?
A5: Yes, this compound is a corrosive and moisture-sensitive compound. Always handle it in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes. In case of a spill, do not use water to clean it up as it will react violently. Use an inert absorbent material.
Q6: Can I use a tertiary amine like triethylamine or pyridine as a base in my reaction?
A6: Yes, using a non-nucleophilic tertiary amine as a base is a common practice. It serves to neutralize the ethanesulfonic acid formed during the reaction, which can be beneficial for several reasons:
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It can prevent acid-catalyzed side reactions.
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It drives the reaction to completion by removing one of the products.
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It prevents the protonation of amine nucleophiles, which would render them unreactive. It is recommended to use at least one equivalent of the tertiary amine base for this purpose.
Experimental Protocols
General Protocol for the Synthesis of a Sulfonate Ester
This protocol describes the general procedure for the reaction of this compound with an alcohol.
Materials:
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This compound
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Alcohol of choice
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Anhydrous dichloromethane (or other suitable aprotic solvent)
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Anhydrous triethylamine or pyridine
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate or sodium sulfate
Procedure:
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In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous dichloromethane.
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Cool the solution to 0 °C using an ice bath.
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In a separate flask, prepare a solution of this compound (1.05 eq.) in anhydrous dichloromethane.
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Add the this compound solution dropwise to the stirred alcohol solution at 0 °C.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
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Upon completion, quench the reaction by slowly adding water.
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Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or distillation to obtain the pure sulfonate ester.
General Protocol for the Synthesis of a Sulfonamide
This protocol outlines the general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
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This compound
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Primary or secondary amine of choice
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Anhydrous dichloromethane (or other suitable aprotic solvent)
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Anhydrous triethylamine or pyridine
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1 M Hydrochloric acid solution
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate or sodium sulfate
Procedure:
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In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous dichloromethane.
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Cool the solution to 0 °C using an ice bath.
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In a separate flask, prepare a solution of this compound (1.05 eq.) in anhydrous dichloromethane.
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Add the this compound solution dropwise to the stirred amine solution at 0 °C.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the progress by TLC.
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Upon completion, quench the reaction by slowly adding water.
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Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl solution (to remove excess amine and triethylamine), saturated aqueous sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by recrystallization or column chromatography to obtain the pure sulfonamide.
References
Technical Support Center: Purification of Products from Ethanesulfonic Anhydride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions involving ethanesulfonic anhydride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions involving this compound?
A1: The most common impurities include:
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Ethanesulfonic acid: This is the primary byproduct, formed from the reaction of the anhydride with the nucleophile (e.g., alcohol or amine). It is also formed by the hydrolysis of any unreacted this compound during the reaction or work-up.[1][2][3]
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Unreacted starting materials: This can include the starting alcohol, amine, or this compound.
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Excess base: If a base such as triethylamine (TEA) or pyridine is used to scavenge the ethanesulfonic acid byproduct, residual amounts may remain.[4]
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Side products: Depending on the specific reaction, other side products may be formed.
Q2: My product is water-soluble. How can I effectively remove the ethanesulfonic acid byproduct?
A2: Removing the highly water-soluble ethanesulfonic acid from a water-soluble product is challenging. Techniques to consider include:
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Column chromatography: Utilize a stationary phase that can effectively separate your product from the strong acid. Reverse-phase chromatography may be an option.[1][5]
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Lyophilization followed by solvent extraction: If your product is stable, you can lyophilize the aqueous mixture to remove water and then attempt to selectively extract your product from the solid residue using an organic solvent in which ethanesulfonic acid has low solubility.
-
Salt precipitation: It may be possible to selectively precipitate either your product or the ethanesulfonic acid as a salt by carefully adjusting the pH and counter-ion.
Q3: How can I tell if my this compound has degraded?
A3: this compound readily hydrolyzes to ethanesulfonic acid in the presence of moisture.[2][3] Degradation can be suspected if the anhydride, typically a solid, appears wet or fumed upon exposure to air. The presence of ethanesulfonic acid can be confirmed by analytical techniques such as NMR spectroscopy or by titration. For best results, use freshly opened or properly stored anhydride.
Q4: What are the standard work-up procedures for reactions with this compound?
A4: A typical aqueous work-up involves quenching the reaction, followed by a series of washes to remove impurities.[1][6] The specific washing solutions and their order will depend on the nature of your product and the impurities present.
Troubleshooting Guides
Problem 1: Low yield after aqueous work-up.
| Possible Cause | Troubleshooting Step |
| Product is partially water-soluble. | Reduce the number of aqueous washes or use brine (saturated NaCl solution) for washing to decrease the solubility of the organic product in the aqueous phase.[1] |
| Product degradation. | If your product is unstable to acidic or basic conditions, use neutral water for washing and avoid acid/base washes. |
| Incomplete reaction. | Monitor the reaction to completion using TLC or LC-MS before starting the work-up.[1] |
| Emulsion formation during extraction. | Add a small amount of brine to the separatory funnel to help break the emulsion. Alternatively, filter the emulsion through a pad of Celite. |
Problem 2: Ethanesulfonic acid remains in the product after purification.
| Possible Cause | Troubleshooting Step |
| Insufficient washing. | Increase the number of washes with saturated sodium bicarbonate solution or water to remove the acidic byproduct.[1] |
| Product forms a salt with ethanesulfonic acid. | If your product is basic, it can form a salt with ethanesulfonic acid, making it difficult to separate. A stronger base wash may be required, or purification by column chromatography may be necessary. |
| Hydrolysis of unreacted anhydride during work-up. | Ensure the reaction goes to completion to minimize the amount of unreacted anhydride before adding water. |
Problem 3: Residual amine catalyst (e.g., triethylamine) in the final product.
| Possible Cause | Troubleshooting Step |
| Ineffective acid wash. | Wash the organic layer with a dilute acid solution, such as 1 M HCl, to protonate the amine and extract it into the aqueous layer.[1] |
| Amine salt is organic soluble. | If the hydrochloride salt of the amine is soluble in your organic solvent, consider alternative purification methods like column chromatography or distillation. |
| Alternative wash. | For acid-sensitive target compounds, wash the organic layer several times with 10% aqueous copper sulfate solution. The copper will complex with the amine, and the complex will partition into the aqueous layer.[7] |
Experimental Protocols
General Aqueous Work-up Protocol for Ethanesulfonylation of an Alcohol
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Reaction Quenching: Once the reaction is complete, cool the reaction mixture to room temperature. Slowly add water to quench any remaining this compound.[1]
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Phase Separation: Transfer the mixture to a separatory funnel. If using a water-miscible solvent like THF, add an immiscible organic solvent like ethyl acetate to extract the product.
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Acid Wash (to remove base): Wash the organic layer with 1 M HCl to remove any amine base.[1]
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Bicarbonate Wash (to remove acid): Wash the organic layer with a saturated sodium bicarbonate solution to neutralize and remove ethanesulfonic acid.[1]
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Brine Wash: Wash the organic layer with brine to remove residual water and break any emulsions.[1]
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Drying: Dry the separated organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.[1][6]
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Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.[6]
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Purification: Purify the crude product by column chromatography on silica gel or by distillation.[1]
Data Presentation
Table 1: Common Aqueous Washing Solutions and Their Purpose
| Washing Solution | Purpose | Typical Impurities Removed |
| Water | General washing to remove water-soluble impurities.[6] | Ethanesulfonic acid, salts. |
| 1 M HCl | To remove basic impurities.[1] | Triethylamine, pyridine, unreacted amines. |
| Saturated NaHCO₃ | To remove acidic impurities.[1] | Ethanesulfonic acid, unreacted acidic starting materials. |
| Brine (Saturated NaCl) | To reduce the solubility of organic compounds in the aqueous layer and help break emulsions.[1] | Water. |
| 10% CuSO₄ | To remove amine bases when the product is acid-sensitive.[7] | Triethylamine, pyridine. |
Visualizations
Caption: General purification workflow for this compound reactions.
Caption: Decision tree for troubleshooting common purification problems.
References
- 1. benchchem.com [benchchem.com]
- 2. Mthis compound - Wikipedia [en.wikipedia.org]
- 3. studylib.net [studylib.net]
- 4. Alcohol to Mesylate - Mthis compound [commonorganicchemistry.com]
- 5. Separation of Ethanesulfonic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
Technical Support Center: Managing the Hygroscopic Nature of Ethanesulfonic Anhydride
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper handling, storage, and use of ethanesulfonic anhydride, a highly reactive and hygroscopic reagent. Adherence to these protocols is critical for ensuring experimental success, maintaining reagent integrity, and ensuring laboratory safety.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its hygroscopic nature a concern?
This compound ((CH₃CH₂SO₂)₂O) is a highly reactive reagent used for introducing the ethanesulfonyl ("esyl") group in organic synthesis. It is extremely sensitive to moisture. When exposed to water, it rapidly hydrolyzes to form two equivalents of ethanesulfonic acid. This degradation not only consumes the reactive anhydride but the resulting acid can also interfere with or catalyze unwanted side reactions, leading to lower yields and product impurities.
Q2: How should I properly store this compound?
To maintain its purity and reactivity, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon.[1] The storage area should be cool, dry, and well-ventilated, away from sources of heat or ignition.[2][3] For long-term storage, placing the sealed container inside a desiccator containing a suitable drying agent is recommended.
Q3: What are the visible signs of degradation?
If the container is opened in a humid environment, you may observe fumes, which are likely a result of the anhydride reacting with atmospheric moisture to form ethanesulfonic acid aerosol. The solid reagent may also appear clumpy, fused, or partially liquefied, indicating significant hydrolysis.
Q4: My reaction with this compound is giving a low yield. What are the possible causes related to its hygroscopic nature?
Low yields in reactions involving this compound are frequently linked to its degradation. Here are some common causes:
-
Improper Storage: Exposure to atmospheric moisture during storage.
-
Contaminated Solvents or Reagents: Use of solvents, starting materials, or other reagents that have not been adequately dried.
-
Inadequate Inert Atmosphere Technique: Introduction of air and moisture during the reaction setup or reagent transfer.
-
Hydrolysis of the Anhydride: The anhydride may have degraded prior to use, reducing the amount of active reagent available for your reaction.
Q5: How do I safely dispose of old or degraded this compound and the resulting ethanesulfonic acid?
Degraded this compound is primarily ethanesulfonic acid. This acidic waste must be neutralized before disposal. Slowly and cautiously add the material to a stirred, ice-cooled solution of a weak base, such as sodium bicarbonate. The neutralization process is exothermic and will release carbon dioxide gas, so it must be performed in a well-ventilated fume hood. Once neutralized, the resulting solution can be disposed of according to your institution's hazardous waste guidelines.[4][5][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Fumes observed upon opening the container. | Reaction with atmospheric moisture. | Minimize the time the container is open. Handle the reagent under a dry, inert atmosphere (e.g., in a glovebox or using a Schlenk line). |
| Low or no product formation in a reaction. | The anhydride has likely hydrolyzed to ethanesulfonic acid. | Verify the purity of the anhydride before use (see Protocol 2). Ensure all solvents and reagents are anhydrous. Use rigorous inert atmosphere techniques for the reaction (see Protocol 1). |
| Formation of unexpected byproducts. | The generated ethanesulfonic acid may be catalyzing side reactions. | Ensure the reaction is performed under strictly anhydrous conditions. Consider adding a non-nucleophilic base to scavenge any trace amounts of acid that may form. |
| Inconsistent reaction results between batches. | The water content of the this compound may vary between batches or due to different storage histories. | Quantify the water content of the anhydride using Karl Fischer titration before each use to ensure consistency (see Protocol 3). |
Data Presentation
Due to the limited availability of specific quantitative data for the hydrolysis and stability of this compound, the following tables provide generalized data for similar compounds and common desiccants to guide best practices.
Table 1: Comparative Efficiency of Common Desiccants
| Desiccant | Water Absorption Capacity (% by weight) | Regeneration Temperature (°C) | Comments |
| Silica Gel | up to 40% | 120-150 | Good general-purpose desiccant. Efficiency decreases at higher temperatures. |
| Molecular Sieves (3A or 4A) | 18-22% | 175-315 | Excellent for achieving very low humidity levels. |
| Activated Alumina | 20-25% | 175-325 | Good for drying gases and has a high water capacity. |
| Calcium Chloride | Can absorb several times its own weight | Not typically regenerated in a lab setting | Very high capacity, but can form a corrosive liquid. |
Table 2: General Hydrolysis Rate Constants for Aliphatic Anhydrides
| Temperature (°C) | Pseudo-First-Order Rate Constant (k, min⁻¹) for Acetic Anhydride Hydrolysis[7][8] |
| 15 | 0.0631 |
| 20 | 0.0924 |
| 25 | 0.169 |
| 35 | 0.2752 |
Experimental Protocols
Protocol 1: Handling this compound and Setting Up a Moisture-Sensitive Reaction
This protocol outlines the standard procedure for handling this compound and setting up a reaction under an inert atmosphere.
Materials:
-
This compound
-
Oven-dried or flame-dried glassware (round-bottom flask, dropping funnel, condenser)
-
Rubber septa
-
Nitrogen or argon gas source with a bubbler
-
Dry syringes and needles
-
Anhydrous solvents and other reagents
Procedure:
-
Glassware Preparation: Thoroughly dry all glassware in an oven at >120 °C overnight or by flame-drying under vacuum. Assemble the glassware while still hot and allow it to cool under a stream of inert gas.
-
Inert Atmosphere: Flush the assembled apparatus with dry nitrogen or argon for at least 10-15 minutes. Maintain a positive pressure of the inert gas throughout the experiment, monitored by a bubbler.
-
Reagent Preparation: Dissolve the other reaction components in the appropriate anhydrous solvent and add them to the reaction flask via a dry syringe.
-
Transfer of this compound: If the anhydride is a solid, it is best to weigh it out in a glovebox and add it to the reaction flask before flushing with inert gas. If it is a liquid or if a glovebox is not available, it can be transferred via a syringe. To do this, equip the reagent bottle with a rubber septum. Insert a needle connected to the inert gas source to create a positive pressure. Use a second dry syringe to carefully withdraw the desired amount of the anhydride.
-
Addition to Reaction: Slowly add the this compound to the reaction mixture via the syringe through the septum on the reaction flask.
-
Reaction Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS, NMR, or IR spectroscopy).
-
Quenching: Once the reaction is complete, cool the flask in an ice bath and slowly add a quenching agent (e.g., a saturated aqueous solution of sodium bicarbonate or a primary alcohol like isopropanol) to consume any unreacted anhydride.
Caption: Workflow for a moisture-sensitive reaction.
Protocol 2: Purity Assessment of this compound by Back-Titration
This method can be used to estimate the purity of this compound by reacting it with a known excess of a nucleophile (like an amine or hydroxide) and then titrating the unreacted nucleophile. This example uses sodium hydroxide.
Materials:
-
This compound sample
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Phenolphthalein indicator
-
Anhydrous, non-reactive solvent (e.g., acetonitrile or THF)
-
Burette, pipettes, and flasks
Procedure:
-
Sample Preparation: In a dry environment (e.g., a glovebox), accurately weigh approximately 0.2-0.3 g of the this compound sample into a dry Erlenmeyer flask.
-
Reaction with Base: Add about 25 mL of the anhydrous solvent to dissolve the sample. Then, using a volumetric pipette, add a known excess volume of the standardized NaOH solution (e.g., 50.00 mL of 0.1 M NaOH). Gently swirl the flask to ensure mixing. The anhydride will react with the NaOH.
-
Back-Titration: Add a few drops of phenolphthalein indicator to the flask. Titrate the excess (unreacted) NaOH with the standardized HCl solution until the pink color disappears. Record the volume of HCl used.
-
Blank Titration: Perform a blank titration by taking the same volume of the NaOH solution (e.g., 50.00 mL) and titrating it with the HCl solution to the phenolphthalein endpoint. This determines the total amount of base initially added.
-
Calculation:
-
Calculate the moles of HCl used in the sample titration.
-
Calculate the moles of HCl used in the blank titration.
-
The difference in moles of HCl between the blank and sample titrations is equal to the moles of NaOH that reacted with the this compound.
-
Since one mole of the anhydride reacts with two moles of NaOH, you can calculate the moles of pure anhydride in your sample and thus its purity percentage.
-
Caption: Troubleshooting workflow for low yield.
Protocol 3: Determination of Water Content by Karl Fischer Titration
This protocol is for quantifying the amount of water in an this compound sample. Note that anhydrides can slowly react with the methanol in standard Karl Fischer reagents, which may lead to inaccurate results. Using specialized reagents without methanol or procedural modifications may be necessary.[9]
Materials:
-
Karl Fischer Titrator (Volumetric or Coulometric)
-
Specialized Karl Fischer solvent (methanol-free if possible)
-
Karl Fischer reagent
-
Gas-tight syringe
-
This compound sample
Procedure:
-
Titrator Preparation: Add the appropriate solvent to the titration vessel and titrate to a dry endpoint to remove any residual moisture.
-
Titer Determination: Accurately add a known mass of pure water or a certified water standard to the vessel and perform the titration to determine the exact water equivalent of the Karl Fischer reagent.
-
Sample Preparation: In a dry environment (glovebox), accurately weigh a sample of this compound into a dry vial.
-
Sample Analysis: Quickly and carefully add the weighed solid to the conditioned titration vessel. The titrator will automatically start titrating the water present in the sample.
-
Observation for Side Reactions: Monitor the titration curve. A stable endpoint should be reached promptly. If the titration is slow and the drift is high, it may indicate a side reaction between the anhydride and the solvent.[9]
-
Calculation: The instrument's software will calculate the water content based on the amount of titrant consumed and the predetermined titer. The result is typically expressed in parts per million (ppm) or as a percentage.
References
preventing decomposition of ethanesulfonic anhydride during storage
Welcome to the technical support center for ethanesulfonic anhydride. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and handling.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, helping you to identify and resolve problems related to the decomposition of this compound.
| Question (Issue) | Possible Cause & Explanation | Recommended Solution(s) |
| Why is my reaction yield unexpectedly low when using a previously opened bottle of this compound? | The anhydride has likely decomposed due to exposure to atmospheric moisture. This compound readily hydrolyzes to form two equivalents of ethanesulfonic acid, which is unreactive in most sulfonylation reactions. This lowers the effective concentration of the active reagent in your reaction. | 1. Perform a purity check on the stored reagent using the titration protocol provided below. 2. If purity is compromised, use a fresh, unopened bottle of this compound for your experiment. 3. For future use, ensure you are using proper air-free handling techniques, such as working under an inert gas atmosphere (Nitrogen or Argon).[1][2][3] |
| I noticed a sharp, acidic odor and/or the solid reagent appears clumpy or partially liquefied after storage. What happened? | This is a strong indicator of significant hydrolysis.[4] The acidic odor is from the decomposition product, ethanesulfonic acid. The change in physical appearance is due to the absorption of water and the formation of the liquid acid byproduct. | The reagent is likely unsuitable for most applications. It is recommended to dispose of the material according to your institution's safety guidelines. For future prevention, review the recommended storage conditions, ensuring the container is tightly sealed and stored in a desiccator or glovebox.[4] |
| My HPLC analysis shows a new, more polar peak that grows over time in my stored this compound sample. What is this peak? | This new peak is almost certainly ethanesulfonic acid, the product of hydrolysis.[5] Anhydrides are significantly less polar than their corresponding carboxylic or sulfonic acids. In reversed-phase HPLC, the acid will have a shorter retention time. | 1. Confirm the identity of the peak by comparing its retention time with a standard sample of ethanesulfonic acid. 2. Quantify the level of degradation. If it exceeds the tolerance for your experiment, a new bottle should be used. 3. Implement accelerated stability testing (see protocol below) to establish a re-test date for your batches under your specific storage conditions. |
| After adding this compound to my reaction, the temperature increased unexpectedly and the reaction proceeded too quickly or uncontrollably. | This may be caused by contamination of your reaction solvent or glassware with water. This compound reacts violently with water in an exothermic reaction.[4] This can accelerate your primary reaction or cause unwanted side reactions. | 1. Ensure all solvents are anhydrous and that glassware is properly oven-dried or flame-dried before use.[1] 2. When adding the anhydride, do so slowly and at a controlled temperature (e.g., in an ice bath) to manage any potential exotherm. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound decomposition? A1: The primary cause of decomposition is hydrolysis. This compound is highly sensitive to moisture and will react with water from the atmosphere to form two molecules of ethanesulfonic acid.[4] This is the most common reason for loss of purity and reactivity during storage.
Q2: What are the ideal storage conditions for this compound? A2: To minimize decomposition, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[4] For optimal stability and long-term storage, it is highly recommended to store it under an inert atmosphere, such as dry nitrogen or argon, to strictly exclude moisture.[3]
Q3: What materials should be avoided when storing or handling this compound? A3: this compound is incompatible with and should be stored away from water, strong oxidizing agents, strong bases, and alcohols.[4] It can also react with mild steel, so glass or other inert containers are recommended.[6]
Q4: Can I handle this compound on the open bench? A4: Handling this compound on an open bench is not recommended, especially for extended periods. Even brief exposure to ambient air can lead to surface hydrolysis. For weighing and transferring, it is best to work quickly in a fume hood with low humidity or, ideally, within a glovebox or under a stream of inert gas.[1][7]
Q5: What are the hazardous decomposition products? A5: The primary decomposition product from hydrolysis is ethanesulfonic acid. In the event of thermal decomposition (at very high temperatures, not typical for storage), hazardous products can include carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides (SOx).[4]
Q6: How can I tell if my this compound is still good to use? A6: Visual inspection for clumping or a strong acidic smell can indicate gross decomposition. However, for quantitative assessment, a simple acid-base titration or a more precise HPLC analysis should be performed to determine the purity. Protocols for these methods are provided in this guide.
Data Presentation
| Parameter | Condition | Stability Risk | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Low | Reduced temperature slows the rate of any potential degradation reactions. |
| Ambient (~20-25 °C) | Moderate | Acceptable for short-term storage if moisture is excluded. The rate of hydrolysis is faster than at refrigerated temperatures. | |
| Elevated (>30 °C) | High | Significantly accelerates the rate of hydrolysis, leading to rapid degradation of the reagent.[8] | |
| Atmosphere | Inert Gas (Dry N₂ or Ar) | Very Low | An inert atmosphere displaces moisture, providing the best possible protection against hydrolysis.[3] |
| Desiccator (with desiccant) | Low | A dry atmosphere created by a desiccant significantly reduces the risk of hydrolysis compared to ambient air. | |
| Ambient Air | High | Direct exposure to atmospheric humidity will cause progressive and significant decomposition over time.[4] | |
| Container Seal | Tightly Sealed (e.g., with Sure/Seal™) | Low | A secure, airtight seal is critical to prevent the ingress of atmospheric moisture. |
| Loosely Capped / Frequently Opened | Very High | Each opening of the container introduces fresh moisture, leading to cumulative and rapid degradation of the contents. |
Experimental Protocols
Protocol 1: Purity Assessment by Back-Titration
This method determines the purity of this compound by reacting it with a known excess of a base (n-butylamine) and then titrating the remaining unreacted base with a standardized acid. The hydrolysis product, ethanesulfonic acid, will also be neutralized, allowing for a calculation of the original anhydride content.
Reagents & Equipment:
-
This compound sample
-
0.1 M n-butylamine in dry cyclohexane or toluene
-
0.1 M methanesulfonic acid in dry 2-propanol (standardized)
-
Dry cyclohexane or toluene
-
Oven-dried 100 mL glass vessel with stopper
-
Magnetic stirrer and stir bar
-
50 mL burette or autotitrator
-
Pipettes and volumetric flasks
Procedure:
-
Sample Preparation: Accurately weigh approximately 1.0 g of the this compound sample into a clean, dry 100 mL glass vessel. Perform this step quickly to minimize exposure to air.
-
Reaction: Immediately add 50 mL of dry cyclohexane. Then, accurately pipette 25.00 mL of 0.1 M n-butylamine solution into the vessel.
-
Incubation: Stopper the vessel, add a dry magnetic stir bar, and stir the mixture for 30 minutes to ensure the complete reaction of the anhydride with the amine.
-
Blank Determination: Prepare a blank by pipetting 25.00 mL of the 0.1 M n-butylamine solution into a separate vessel with 50 mL of dry cyclohexane.
-
Titration: Titrate both the sample and the blank solutions with standardized 0.1 M methanesulfonic acid. Use a potentiometric titrator or a suitable indicator to determine the endpoint. The endpoint will be a slight exothermic change.
-
Calculation:
-
Let V_blank be the volume of titrant used for the blank.
-
Let V_sample be the volume of titrant used for the sample.
-
The amount of n-butylamine consumed by the anhydride and acid is proportional to (V_blank - V_sample).
-
Since 1 mole of anhydride reacts with 2 moles of amine, and 1 mole of the acid byproduct reacts with 1 mole of amine, further calculation based on the stoichiometry is required to determine the percentage of anhydride remaining. A simplified approach assuming minimal initial acid content can estimate purity.
-
Protocol 2: Stability Monitoring by Reversed-Phase HPLC
This method is used to monitor the formation of the ethanesulfonic acid degradation product over time.
Instrumentation & Reagents:
-
HPLC system with UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of acetonitrile and water with 0.1% phosphoric acid (e.g., 20:80 ACN:H₂O). Adjust ratio as needed for optimal separation.
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
Phosphoric acid
-
This compound sample
-
Ethanesulfonic acid reference standard
Procedure:
-
Standard Preparation: Prepare a stock solution of ethanesulfonic acid reference standard (e.g., 1 mg/mL) in the mobile phase. Create a series of dilutions for a calibration curve (e.g., 10, 50, 100, 200 µg/mL).
-
Sample Preparation: At each time point of the stability study (e.g., T=0, 1 month, 3 months), accurately weigh ~20 mg of the this compound sample into a volumetric flask. Dissolve and dilute to volume with acetonitrile. Note: The anhydride will rapidly convert to the acid upon contact with the aqueous mobile phase; this method quantifies the total acid content, which can be used to infer the original anhydride purity if the T=0 sample is analyzed immediately after opening. A more advanced method would involve derivatization prior to analysis.[9][10]
-
HPLC Analysis:
-
Set the column temperature (e.g., 30 °C).
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detection wavelength (e.g., 210 nm).
-
Inject the standards to generate a calibration curve.
-
Inject the prepared samples.
-
-
Data Analysis:
-
Identify the peak for ethanesulfonic acid based on the retention time of the standard.
-
Quantify the amount of ethanesulfonic acid in the samples using the calibration curve.
-
Calculate the purity of the this compound at T=0.
-
Track the increase in the ethanesulfonic acid peak area/concentration over subsequent time points to determine the rate of decomposition.
-
Protocol 3: Accelerated Stability Testing
This protocol outlines a procedure to predict long-term stability by subjecting the anhydride to stress conditions.[8][11][12]
Procedure:
-
Batch Preparation: Distribute aliquots of a single batch of high-purity this compound into several small, identical glass vials. Ensure each vial is tightly sealed under an inert nitrogen atmosphere.
-
Initial Analysis (T=0): Analyze 2-3 vials immediately using the HPLC protocol (Protocol 2) to establish the initial purity and degradation level.
-
Storage Conditions: Place the remaining vials into stability chambers set at different conditions:
-
Long-Term: 25 °C / 60% Relative Humidity (RH)
-
Intermediate: 30 °C / 65% RH
-
Accelerated: 40 °C / 75% RH
-
-
Time Points: Pull 2-3 vials from each condition at predetermined time points.
-
Analysis: At each time point, analyze the samples using the HPLC protocol to quantify the percentage of ethanesulfonic acid.
-
Evaluation: Plot the percentage of degradation versus time for each condition. The data from the accelerated condition (40 °C) can be used with the Arrhenius equation to predict the shelf-life under the recommended long-term storage conditions. A "significant change" is defined as a failure to meet the established purity specification.
Visualizations
Caption: Decomposition pathway of this compound.
Caption: Workflow for an accelerated stability study.
References
- 1. Electrochemical Dehydration of Sulfonic Acids to Their Anhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mthis compound: A Comprehensive Overview_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Mthis compound:a protective reagent_Chemicalbook [chemicalbook.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Trifluoromthis compound | C2F6O5S2 | CID 67749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms | Pharmaguideline [pharmaguideline.com]
- 8. accelerated stability testing: Topics by Science.gov [science.gov]
- 9. scispace.com [scispace.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ema.europa.eu [ema.europa.eu]
Technical Support Center: Esterifications with Ethanesulfonic Anhydride
Welcome to the technical support center for ethanesulfonic anhydride esterifications. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My this compound esterification is resulting in a low yield. What are the common causes?
Low yields in this compound esterifications can stem from several factors. The most common issues include:
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Moisture Contamination: this compound is highly reactive with water.[1] Any moisture present in the reactants, solvent, or glassware will consume the anhydride, reducing the amount available for the desired esterification and leading to the formation of ethanesulfonic acid.
-
Suboptimal Reaction Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition of the reactants or products.
-
Incorrect Stoichiometry: An inappropriate molar ratio of the alcohol to the anhydride can result in incomplete conversion.
-
Presence of Competing Nucleophiles: Other nucleophilic functional groups in the starting material can react with the anhydride, leading to side products.
-
Steric Hindrance: Sterically hindered alcohols may react slowly or not at all under standard conditions.
Q2: What are the ideal storage and handling conditions for this compound?
To ensure the reactivity of this compound, it is crucial to handle and store it properly. It is sensitive to moisture and corrosive.[1][2]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[1]
-
Handling: All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) in a fume hood. Use dry glassware and solvents to prevent hydrolysis. Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[1]
Q3: Can I use a catalyst for my this compound esterification?
While this compound is a reactive acylating agent, a catalyst can sometimes be beneficial, especially for less reactive or sterically hindered alcohols.
-
Base Catalysis: A non-nucleophilic base like pyridine or triethylamine is often used to scavenge the ethanesulfonic acid byproduct, which can drive the reaction to completion. 4-Dimethylaminopyridine (DMAP) can also be used as a nucleophilic catalyst.
-
Lewis Acid Catalysis: In some cases, a Lewis acid catalyst may be employed to activate the anhydride.
Q4: What are potential side reactions and byproducts in this compound esterifications?
Besides the desired ester, several other products can be formed:
-
Ethanesulfonic Acid: This is the primary byproduct of the reaction and will also be formed by the reaction of the anhydride with any water present.
-
Symmetrical Ether Formation: At elevated temperatures, the alcohol may undergo dehydration to form a symmetrical ether, particularly if a strong acid catalyst is used.
-
Elimination Products: With secondary or tertiary alcohols, elimination to form an alkene can be a competing side reaction.
-
Reactions with Unsaturated Alcohols: Reactions with unsaturated alcohols may not yield the desired product satisfactorily and could lead to other products.[2]
Troubleshooting Guide
Issue: Low or No Ester Yield
This is a common problem that can often be resolved by systematically evaluating the reaction parameters.
Troubleshooting Workflow
References
Technical Support Center: Work-Up Procedures for Reactions Involving Ethanesulfonic Anhydride
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions for the work-up of reactions involving ethanesulfonic anhydride.
Frequently Asked Questions (FAQs)
Q1: Why is a specific work-up procedure required for reactions involving this compound?
A specific work-up is crucial due to the reactive nature of this compound. The primary goals of the work-up are to neutralize any unreacted anhydride, remove the ethanesulfonic acid byproduct, and isolate the desired product in a pure form. This compound is corrosive and reacts exothermically with aqueous solutions, which can create hazardous conditions if not handled properly during extraction.[1][2]
Q2: What is "quenching" and why is it the critical first step in the work-up?
Quenching is the process of deactivating the excess, unreacted this compound after the primary reaction is complete.[3] It is the first and most critical step of the work-up because unreacted anhydride will react vigorously and exothermically with the aqueous solutions used in subsequent extraction steps.[2] This can cause a dangerous increase in temperature and pressure within the separation funnel. Quenching converts the anhydride into the more manageable ethanesulfonic acid.[2]
Q3: How do I choose the most appropriate quenching agent?
The choice of quenching agent depends on the stability of your product and the reaction scale. Common agents include water, dilute aqueous bases, or alcohols.[2]
-
Water or Saturated Sodium Bicarbonate (NaHCO₃): These are mild options suitable for products that are sensitive to strong bases.
-
Dilute Sodium Hydroxide (NaOH): This is a stronger base that is effective for simultaneously quenching the anhydride and converting the resulting ethanesulfonic acid into its highly water-soluble sodium salt, which simplifies the extraction process.[2] This is ideal if your product is neutral and not water-soluble.
-
Alcohols (e.g., Methanol, Isopropanol): Alcohols react with the anhydride to form the corresponding ethyl sulfonate ester and ethanesulfonic acid. This method is useful if the resulting ester and acid are easily separable from your desired product.
Q4: The quenching process is generating a significant amount of heat. What should I do?
A rapid temperature increase indicates that the quenching is proceeding too quickly.[2] To manage this exothermic reaction, you should:
-
Slow the Addition: Immediately reduce the rate at which you are adding the quenching agent.
-
Use an Ice Bath: Perform the quench in an ice-water bath (0-10°C). This is a standard safety measure to absorb the heat generated and maintain control over the reaction temperature.[2]
-
Pre-chill the Quenching Solution: For larger-scale reactions, using a pre-chilled quenching solution is highly recommended.
Q5: An emulsion has formed during the liquid-liquid extraction. How can I resolve this?
Emulsions are common, particularly after a basic quench which forms ethanesulfonate salts that can act as surfactants.[2] To break an emulsion, you can:
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer helps to break the emulsion.[4]
-
Filter: Pass the emulsified mixture through a pad of Celite or glass wool.
-
Wait: Allow the mixture to stand for a longer period, as some emulsions will break over time.
-
Gentle Swirling: Gently swirl the separatory funnel instead of shaking it vigorously.
Q6: How can I effectively remove the ethanesulfonic acid byproduct from my organic product?
Ethanesulfonic acid is highly soluble in water. The most common method for its removal is washing the organic layer with an aqueous basic solution, such as saturated sodium bicarbonate or dilute sodium hydroxide.[4] This converts the acid into its salt, which is exclusively partitioned into the aqueous layer. Follow this with a water wash and finally a brine wash to remove residual water from the organic layer.[4]
Data Presentation: Comparison of Quenching Agents
| Quenching Agent | Suitability | Advantages | Disadvantages |
| Water (H₂O) | Product is sensitive to base | Mild conditions; readily available. | Generates ethanesulfonic acid, which requires subsequent neutralization/extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃ aq.) | Product is sensitive to strong base | Mildly basic; neutralizes anhydride and acid byproduct simultaneously. | Can generate significant CO₂ gas, leading to pressure buildup. |
| Dilute Sodium Hydroxide (NaOH aq.) | Product is stable to strong base | Highly effective; converts anhydride and acid to a very water-soluble salt, simplifying extraction.[2] | Can degrade base-sensitive functional groups in the product. |
| Methanol (CH₃OH) or Isopropanol | Product is stable to alcohols and resulting ester is easily separable | Can be less exothermic than water. | Introduces a sulfonate ester byproduct that must be removed. |
Experimental Protocols
Protocol 1: Standard Work-Up with a Basic Wash
This protocol is suitable for neutral, base-stable products.
-
Cooling: Once the reaction is complete, cool the reaction vessel in an ice-water bath to 0-5°C.
-
Quenching: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise with vigorous stirring. Caution: Monitor for CO₂ evolution and control the rate of addition to prevent excessive foaming and pressure buildup. Continue adding until gas evolution ceases.
-
Extraction: Transfer the quenched mixture to a separatory funnel. If your reaction solvent is not suitable for extraction (e.g., THF, DMF), add an appropriate organic solvent like ethyl acetate or dichloromethane and water.
-
Layer Separation: Gently shake the funnel, venting frequently. Allow the layers to separate and drain the aqueous layer.
-
Washing:
-
Wash the organic layer sequentially with water (2 x volume of organic layer).
-
Wash the organic layer with saturated aqueous sodium chloride (brine) (1 x volume of organic layer) to remove residual water.[4]
-
-
Drying: Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude product, which can be purified further if necessary.[4]
Protocol 2: Work-Up for Base-Sensitive Products
This protocol uses a milder quenching agent to protect sensitive functional groups.
-
Cooling: Cool the reaction vessel in an ice-water bath to 0-5°C.
-
Quenching: Slowly add cold water dropwise with vigorous stirring. Monitor the temperature to ensure it does not rise significantly. Continue stirring at 0°C for 15-20 minutes after the addition is complete to ensure all anhydride has hydrolyzed.[2]
-
Extraction: Transfer the mixture to a separatory funnel and add an appropriate organic solvent (e.g., ethyl acetate).
-
Layer Separation: Shake the funnel, vent, and allow the layers to separate.
-
Washing:
-
Wash the organic layer multiple times with cold water to remove the ethanesulfonic acid.
-
Wash the organic layer with cold brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Visualizations
Experimental Workflow
Caption: General experimental workflow for a reaction involving this compound.
Troubleshooting Guide
Caption: Troubleshooting common issues in this compound work-ups.
References
Technical Support Center: Handling the Corrosivity of Ethanesulfonic Anhydride
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the corrosive nature of ethanesulfonic anhydride. The following troubleshooting guides and FAQs address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1] It reacts violently with water and is also a strong oxidizing agent, which may intensify fires.[2][3] Inhalation may cause respiratory irritation.[3]
Q2: What happens when this compound is exposed to moisture?
A2: this compound reacts exothermically with water, including atmospheric moisture, to form ethanesulfonic acid. This reaction is vigorous and can generate heat and fumes. The resulting ethanesulfonic acid is also corrosive.[4] Therefore, it is crucial to handle and store this compound under dry, inert conditions.[2]
Q3: What are the hazardous decomposition products of this compound?
A3: When heated to decomposition, this compound can release toxic fumes, including sulfur oxides (SOx), carbon monoxide (CO), and carbon dioxide (CO2).[5]
Q4: What personal protective equipment (PPE) is required when working with this compound?
A4: A comprehensive suite of PPE is essential. This includes:
-
Eye and face protection: Chemical safety goggles and a face shield.
-
Hand protection: Chemical-resistant gloves (e.g., butyl rubber or Viton™).
-
Body protection: A chemical-resistant apron or lab coat.
-
Respiratory protection: Use in a well-ventilated fume hood is mandatory. For situations with a risk of inhalation, a respirator with an appropriate cartridge for acid gases and organic vapors should be used.[2][3]
Q5: How should I store this compound?
A5: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, ignition sources, and incompatible materials.[2][6] It is sensitive to moisture and should be stored under an inert atmosphere (e.g., nitrogen or argon).[3] The storage area should be designated for corrosive materials.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Action(s) |
| Corrosion of stainless steel reactor or fittings. | Direct contact with this compound or its acidic hydrolysis products. Stainless steel, while resistant to many chemicals, can be attacked by strong sulfonic acids and their anhydrides, especially at elevated temperatures. | Immediately discontinue use and safely transfer the contents to a compatible container (e.g., glass or PTFE). Inspect the extent of the corrosion. For future experiments, use equipment made from more resistant materials such as Hastelloy®, glass, or PTFE-lined reactors.[7] |
| Degradation of plastic tubing or seals (e.g., swelling, cracking, discoloration). | Chemical incompatibility of the plastic material with this compound. Many common plastics are not resistant to strong acid anhydrides. | Replace the compromised components with highly resistant materials like PTFE or PEEK.[7] Consult a chemical compatibility chart before selecting new materials. |
| Fuming or hissing sound upon opening the container. | Exposure to ambient moisture, leading to a reaction that produces ethanesulfonic acid and heat. | Handle the container in a glovebox or under a dry, inert atmosphere. If a glovebox is unavailable, work in a fume hood with minimal exposure to the open air. Ensure all transfer equipment is scrupulously dry. |
| Unexpectedly vigorous or runaway reaction. | Contamination of the reaction mixture with water or other incompatible substances (e.g., alcohols, bases).[2] | Ensure all reactants, solvents, and equipment are anhydrous. Perform reactions under an inert atmosphere. For exothermic reactions, use an ice bath for temperature control and add reagents slowly. |
| Discoloration of the this compound. | Gradual decomposition or contamination. | While slight discoloration may not always impact reactivity, it is a sign of potential impurity. For sensitive applications, consider purifying the anhydride or using a fresh bottle. |
Material Compatibility Data
The following tables provide a general guide to the compatibility of various materials with sulfonic acids and acid anhydrides. It is crucial to perform specific compatibility testing for your exact application and conditions.
Table 1: Metals
| Material | Compatibility Rating | Notes |
| Stainless Steel (304, 316) | Fair to Poor | Can be susceptible to pitting and crevice corrosion, especially in the presence of moisture or at higher temperatures.[8][9] |
| Hastelloy® C-276 | Excellent | Highly resistant to a wide range of corrosive chemicals, including strong acids.[7] |
| Aluminum | Not Recommended | Rapidly attacked by strong acids.[8] |
| Carbon Steel | Not Recommended | Poor resistance to acidic and corrosive environments.[8] |
| Titanium | Good | Generally good resistance, but should be tested for the specific conditions. |
Table 2: Plastics
| Material | Compatibility Rating | Notes |
| Polytetrafluoroethylene (PTFE) | Excellent | Very inert and resistant to a wide range of chemicals.[10] |
| Polyetheretherketone (PEEK) | Excellent | High chemical and temperature resistance.[7] |
| Polypropylene (PP) | Fair | May show some signs of degradation over time, especially at elevated temperatures.[10][11] |
| Polyvinyl Chloride (PVC) | Not Recommended | Prone to attack by strong acids and organic chemicals. |
| Low-Density Polyethylene (LDPE) | Poor | Can be damaged upon exposure.[10] |
Table 3: Elastomers
| Material | Compatibility Rating | Notes |
| Viton™ (FKM) | Good | Generally good resistance to acids and many chemicals.[12] |
| Kalrez® (FFKM) | Excellent | High-performance elastomer with broad chemical resistance. |
| Buna-N (Nitrile) | Not Recommended | Poor resistance to strong acids.[12] |
| EPDM | Not Recommended | Generally not suitable for use with strong acids.[12] |
| Silicone | Not Recommended | Degrades in the presence of strong acids. |
Experimental Protocols
Protocol for Material Compatibility Testing (Adapted from ASTM G31)
This protocol outlines a procedure for conducting immersion testing to evaluate the compatibility of materials with this compound.
1. Test Specimen Preparation:
- Obtain coupons of the material to be tested with a known surface area.
- Clean the specimens to remove any grease, oil, or debris. For metals, this may involve washing with a solvent like acetone, followed by rinsing with deionized water and drying.
- Accurately measure the dimensions of each coupon and calculate the total surface area.
- Weigh each specimen to at least four decimal places using an analytical balance.
2. Test Setup:
- Place the this compound in a glass or PTFE container with a tightly fitting lid.
- Suspend the test specimens in the liquid using a PTFE string or a glass hook. Ensure the specimens are fully immersed and not in contact with each other or the container walls.
- The volume of the liquid should be sufficient to avoid significant changes in concentration due to evaporation or reaction (a recommended ratio is 20 mL of liquid per 1 cm² of specimen surface area).
- Conduct the test under an inert atmosphere (e.g., by blanketing the container with nitrogen or argon).
- Place the container in a temperature-controlled environment (e.g., an oven or water bath) set to the desired experimental temperature.
3. Test Procedure:
- Expose the specimens to the this compound for a predetermined duration (e.g., 24, 48, or 168 hours).
- After the exposure period, carefully remove the specimens from the liquid.
- Clean the specimens to remove any corrosion products according to standard procedures (e.g., as outlined in ASTM G1). This may involve chemical or mechanical cleaning methods that do not remove a significant amount of the base material.
- Rinse the cleaned specimens with deionized water and then a volatile solvent like acetone, and dry them thoroughly.
- Reweigh the specimens to determine the mass loss.
4. Evaluation:
- Visually inspect the specimens for any signs of corrosion, such as pitting, cracking, or discoloration.
- Calculate the corrosion rate in millimeters per year (mm/y) using the following formula: Corrosion Rate = (K × W) / (A × T × D) Where:
- K = a constant (8.76 × 10⁴)
- W = mass loss in grams
- A = surface area in cm²
- T = exposure time in hours
- D = density of the material in g/cm³
Visualizations
Caption: Workflow for Material Compatibility Testing.
Caption: Troubleshooting Logic for Corrosion Issues.
References
- 1. store.astm.org [store.astm.org]
- 2. testinglab.com [testinglab.com]
- 3. matestlabs.com [matestlabs.com]
- 4. capitalresin.com [capitalresin.com]
- 5. eurolab.net [eurolab.net]
- 6. standards.iteh.ai [standards.iteh.ai]
- 7. parts.spearsmfg.com [parts.spearsmfg.com]
- 8. graco.com [graco.com]
- 9. calpaclab.com [calpaclab.com]
- 10. calpaclab.com [calpaclab.com]
- 11. tedpella.com [tedpella.com]
- 12. valmatic.com [valmatic.com]
Technical Support Center: Safely Scaling Up Reactions with Ethanesulfonic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential information for safely scaling up chemical reactions involving ethanesulfonic anhydride. It includes troubleshooting advice for common issues and frequently asked questions to ensure your experiments are conducted with the utmost safety and efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
This compound is a corrosive and moisture-sensitive substance that can cause severe skin burns and eye damage.[1][2][3] It reacts violently with water, releasing significant heat and potentially causing a dangerous increase in temperature and pressure.[1][2][4] Inhalation of its vapors may cause respiratory irritation.[1]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A comprehensive PPE ensemble is crucial for protection. This includes:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., butyl rubber or Viton).
-
Body Protection: A flame-retardant lab coat or a chemical-resistant suit.
-
Respiratory Protection: A NIOSH-approved respirator should be used if working outside of a fume hood or if there is a risk of vapor exposure.[1]
Q3: What are the proper storage conditions for this compound?
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials.[4][5] It should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.[5] Incompatible materials to avoid include water, acids, strong bases, alcohols, and oxidizing agents.[1][4][5]
Q4: What are the initial signs of a runaway reaction, and what immediate actions should be taken?
A runaway reaction is characterized by a rapid, uncontrolled increase in temperature and pressure. Early warning signs include a sudden rise in the reactor temperature, an unexpected change in the reaction mixture's color or viscosity, and the evolution of gas.
If a runaway reaction is suspected:
-
Immediately cease the addition of any reagents.
-
Maximize cooling to the reactor.
-
If safe to do so, prepare for an emergency quench procedure.
-
Evacuate the immediate area and alert safety personnel.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or No Product Yield | Incomplete reaction due to insufficient temperature or reaction time. | Cautiously increase the reaction temperature, monitoring closely for any signs of exotherm. Extend the reaction time and monitor progress using an appropriate analytical technique (e.g., TLC, HPLC, NMR). |
| Presence of water in the reaction, leading to hydrolysis of the anhydride. | Ensure all reagents and solvents are anhydrous. Dry glassware thoroughly before use. Conduct the reaction under an inert atmosphere. | |
| Formation of Diaryl Sulfone Byproduct | High reaction temperature. | Maintain the lowest possible temperature that allows for a reasonable reaction rate.[6] |
| High concentration of this compound. | Use a minimal excess of the sulfonating agent.[6] | |
| Reaction Mixture is Darkening or Charring | Localized overheating or "hot spots." | Ensure efficient stirring to maintain a uniform temperature throughout the reaction mixture. Consider a slower, controlled addition of the anhydride. |
| Reaction temperature is too high. | Immediately reduce the heating or increase cooling to the reactor. | |
| Difficulties in Quenching the Reaction | Uncontrolled exotherm upon addition of the quenching agent. | Perform the quench at a low temperature (e.g., in an ice bath). Add the quenching agent slowly and in a controlled manner.[7] |
| Formation of a thick, unmanageable slurry. | Add an appropriate solvent to the reaction mixture before quenching to maintain a stirrable consistency. |
Experimental Protocols
General Protocol for Scaling Up a Reaction with this compound
This protocol provides a general framework. Specific parameters should be optimized at a small scale before proceeding to a larger scale.
-
Risk Assessment: Conduct a thorough risk assessment, considering the reactivity of all reagents, the potential for exotherms, and emergency procedures.
-
Equipment Setup:
-
Use a reactor of appropriate size, made of a compatible material (see Data Presentation section). Glass-lined or Hastelloy reactors are often suitable.[8][9]
-
Ensure the reactor is equipped with an efficient overhead stirrer, a temperature probe, a condenser, and an inert gas inlet.
-
Have a cooling bath or a reactor cooling system readily available.
-
-
Reagent Preparation:
-
Ensure all solvents and reagents are anhydrous.
-
Prepare a solution of the substrate in an appropriate anhydrous solvent in the reactor.
-
-
Reaction Execution:
-
Cool the substrate solution to the desired starting temperature under an inert atmosphere.
-
Slowly add the this compound to the cooled, stirred solution. The addition rate should be carefully controlled to manage the reaction exotherm.
-
Monitor the internal temperature of the reaction closely throughout the addition and for the duration of the reaction.
-
After the addition is complete, allow the reaction to proceed at the desired temperature until completion is confirmed by an appropriate analytical method.
-
-
Workup and Quenching:
-
Cool the reaction mixture to a low temperature (e.g., 0 °C).
-
Slowly and carefully add a suitable quenching agent (e.g., a cold, dilute solution of sodium bicarbonate or another appropriate nucleophile) to the stirred reaction mixture.[7] Monitor the temperature closely during the quench.
-
Once the quench is complete, proceed with the appropriate workup and purification procedures.
-
Protocol for Quenching Excess this compound
-
Preparation: Cool the reaction vessel to 0-5 °C using an ice bath or a cooling system. Ensure the reaction is under an inert atmosphere.
-
Quenching Agent: Prepare a cold solution of a suitable quenching agent. For many applications, a saturated aqueous solution of sodium bicarbonate is effective. For base-sensitive products, cold water can be used, though it will be more reactive.[7]
-
Slow Addition: Slowly add the quenching solution to the vigorously stirred reaction mixture. The rate of addition should be controlled to keep the internal temperature below a safe, predetermined limit.
-
Monitoring: Continuously monitor the temperature and observe for any gas evolution.
-
Completion: Continue stirring at a low temperature for a period after the addition is complete to ensure all the anhydride has been quenched before proceeding with the workup.
Data Presentation
Thermal Hazard Assessment (Qualitative)
Due to the lack of specific, publicly available calorimetric data for this compound, a qualitative assessment based on the reactivity of similar sulfonic anhydrides is provided. Reactions involving this compound are expected to be exothermic.
| Parameter | Expected Behavior | Safety Implication |
| Heat of Reaction | Exothermic | Potential for thermal runaway if not adequately controlled. |
| Onset Temperature of Decomposition | Not readily available, but decomposition at elevated temperatures will produce toxic sulfur oxides.[1][2][4] | Avoid high reaction temperatures and have robust cooling systems in place. |
| Rate of Heat Generation | Likely to be rapid, especially with nucleophilic substrates. | Requires slow, controlled addition of the anhydride and efficient heat removal. |
Materials Compatibility
| Material | Compatibility with this compound | Notes |
| Glass-Lined Steel | Generally Good | Excellent corrosion resistance to acidic conditions.[8][10][11] |
| Stainless Steel (316L) | Moderate | May be susceptible to corrosion, especially in the presence of moisture which can generate ethanesulfonic acid. Testing is recommended. |
| Hastelloy C-276 | Excellent | Highly resistant to a wide range of corrosive chemicals, including acids and anhydrides.[12] |
| PTFE (Teflon) | Excellent | Chemically inert to most chemicals. |
| Polypropylene | Not Recommended | Likely to be attacked by the corrosive anhydride. |
| Elastomers (e.g., Viton, Kalrez) | Good to Excellent | Check specific chemical compatibility charts for the grade of elastomer. |
Visualizations
Caption: A typical workflow for safely scaling up reactions involving this compound.
Caption: A decision tree for troubleshooting common problems during reactions with this compound.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. fishersci.fr [fishersci.fr]
- 3. This compound | C4H10O5S2 | CID 13982209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Compatibility Guidelines for Glass-Lined Reactors | EQUIPODIA [equipodia.co.uk]
- 9. itiv.it [itiv.it]
- 10. ddpsinc.com [ddpsinc.com]
- 11. Chemical Solutions | Standard Glass Lining [standardglr.com]
- 12. parrinst.com [parrinst.com]
Technical Support Center: Monitoring Ethanesulfonic Anhydride Reactions by TLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the progress of ethanesulfonic anhydride reactions using thin-layer chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using TLC to monitor my this compound reaction?
A1: TLC is a rapid and effective method to qualitatively monitor the progress of your reaction.[1][2] It allows you to:
-
Determine the consumption of your starting materials (e.g., the amine).
-
Observe the formation of your desired ethanesulfonamide product.
-
Identify the presence of any byproducts or unreacted starting materials in the reaction mixture.[1]
Q2: How do I choose an appropriate solvent system (eluent) for my TLC analysis?
A2: The choice of solvent system depends on the polarity of your reactants and products. A common starting point for sulfonamide synthesis is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[1][3] You can adjust the ratio of these solvents to achieve good separation. A good separation is one where the Rf values of your starting material and product are distinct and ideally between 0.2 and 0.8.[4]
Q3: My starting amine and resulting sulfonamide are not UV-active. How can I visualize them on the TLC plate?
A3: If your compounds are not visible under a UV lamp, you will need to use a chemical stain. For reactions involving a primary or secondary amine starting material, a ninhydrin stain is highly effective as it will stain the amine spot, which will disappear as the reaction progresses.[5][6][7] Potassium permanganate stain is a good general-purpose stain that can visualize many organic compounds, including the sulfonamide product.[8]
Q4: What does a "cospot" on a TLC plate refer to, and why is it useful?
A4: A cospot is a lane on the TLC plate where you apply a spot of your starting material and then, on top of that, a spot of your reaction mixture. This is crucial for confirming if the spot in your reaction mixture lane is indeed unreacted starting material, especially if the Rf values of the starting material and product are very close.[9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Streaking of spots | - Sample is too concentrated.- The amine starting material or sulfonamide product is interacting strongly with the acidic silica gel. | - Dilute your sample before spotting.- Add a small amount of a base like triethylamine or a few drops of ammonium hydroxide to your eluent system to reduce streaking of basic compounds. |
| Spots remain at the baseline (Rf value is too low) | - The eluent is not polar enough. | - Increase the proportion of the polar solvent (e.g., increase the amount of ethyl acetate in a hexane/ethyl acetate mixture).[3] |
| Spots run with the solvent front (Rf value is too high) | - The eluent is too polar. | - Decrease the proportion of the polar solvent (e.g., decrease the amount of ethyl acetate in a hexane/ethyl acetate mixture).[3] |
| No spots are visible after staining | - The sample is too dilute.- The chosen stain is not suitable for your compounds. | - Concentrate your sample by spotting multiple times in the same location, allowing the solvent to dry between applications.- Try a different, more general stain like potassium permanganate or phosphomolybdic acid. |
| A new, very polar spot appears at the baseline during the reaction | - The this compound has hydrolyzed to ethanesulfonic acid on the silica gel plate. | - This is a common issue with reactive anhydrides. The sulfonic acid produced is highly polar and will not move from the baseline. This spot can be used as an indicator of anhydride presence. Minimize the time the plate is exposed to atmospheric moisture before development. |
| Difficulty distinguishing the product from the starting amine | - The Rf values are very similar. | - Try different solvent systems to improve separation.- Use a ninhydrin stain. The amine spot will be brightly colored, while the sulfonamide product will not react with ninhydrin, making it easy to track the disappearance of the starting material.[5][6] |
Data Presentation: Illustrative Rf Values
The following table provides estimated Rf values for typical components of an this compound reaction in a common TLC solvent system. Actual Rf values will vary depending on the specific amine used and the exact experimental conditions.
| Compound | Structure | Polarity | Estimated Rf Value (3:1 Hexane:Ethyl Acetate) |
| This compound | (CH3CH2SO2)2O | Moderately Polar | ~ 0.6 - 0.7 |
| Primary/Secondary Amine (e.g., Ethylamine) | CH3CH2NH2 | Polar | ~ 0.2 - 0.4 |
| N-Ethylethanesulfonamide | CH3CH2SO2NHCH2CH3 | More Polar than Anhydride, Less Polar than Amine | ~ 0.4 - 0.6 |
| Ethanesulfonic Acid (Hydrolysis Product) | CH3CH2SO3H | Highly Polar | ~ 0.0 (at the baseline) |
Experimental Protocols
Protocol 1: General Procedure for TLC Monitoring of this compound Reactions
-
Prepare the TLC Plate:
-
Using a pencil, gently draw a straight line across a silica gel TLC plate, about 1 cm from the bottom. This is your origin line.
-
Mark three small, evenly spaced tick marks on the origin line for spotting. Label them (e.g., "SM" for starting material, "Co" for cospot, and "Rxn" for the reaction mixture).
-
-
Spot the TLC Plate:
-
Dissolve a small amount of your starting amine in a suitable solvent (e.g., the reaction solvent).
-
Using a capillary tube, apply a small spot of the starting amine solution to the "SM" and "Co" tick marks.
-
Withdraw a small aliquot of your reaction mixture using a capillary tube.
-
Spot the reaction mixture on the "Co" and "Rxn" tick marks.
-
-
Develop the TLC Plate:
-
Pour your chosen eluent (e.g., 3:1 hexane:ethyl acetate) into a developing chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor. Close the chamber and allow it to equilibrate for a few minutes.
-
Carefully place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level. Close the chamber.
-
Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
-
Visualize the TLC Plate:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp if your compounds are UV-active. Circle any visible spots with a pencil.
-
Prepare your chosen stain (e.g., ninhydrin or potassium permanganate solution).
-
Dip the dried TLC plate into the stain solution briefly and then remove it.
-
Gently heat the plate with a heat gun until the spots appear.
-
Protocol 2: Preparation of Visualization Stains
-
Ninhydrin Stain (for Primary/Secondary Amines):
-
Dissolve 0.3 g of ninhydrin in 100 mL of n-butanol.
-
Add 3 mL of acetic acid to the solution.[5]
-
-
Potassium Permanganate Stain (General Oxidizable Compounds):
-
Dissolve 1.5 g of potassium permanganate and 10 g of potassium carbonate in 200 mL of water.
-
Add 1.25 mL of 10% sodium hydroxide solution.
-
Visualizations
Caption: Troubleshooting workflow for monitoring reactions by TLC.
References
- 1. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 2. youtube.com [youtube.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 5. researchgate.net [researchgate.net]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Curly Arrow: Let's talk about TLCs Part 4 - Ninhydrin Stain [curlyarrow.blogspot.com]
- 8. Potassium Permanganate Solution | 7722-64-7 | TCI AMERICA [tcichemicals.com]
- 9. How To [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to Ethanesulfonic Anhydride and Methanesulfonic Anhydride for Researchers
For researchers and professionals in drug development and organic synthesis, the choice of a sulfonating agent is a critical decision that can significantly impact reaction efficiency, yield, and downstream processing. This guide provides a detailed, data-driven comparison of two prominent aliphatic sulfonic anhydrides: ethanesulfonic anhydride and mthis compound.
Chemical and Physical Properties
This compound and mthis compound share a similar core structure but differ in their alkyl substituents, leading to variations in their physical properties. Mthis compound is a solid at room temperature, which can be advantageous for handling and weighing, while the properties of this compound are less extensively documented in readily available literature.
| Property | This compound | Mthis compound |
| Molecular Formula | C4H10O5S2 | C2H6O5S2 |
| Molecular Weight | 202.3 g/mol | 174.19 g/mol |
| Appearance | Not specified in readily available literature | White to off-white solid |
| Melting Point | Not specified in readily available literature | 64-71 °C |
| Boiling Point | Not specified in readily available literature | 138 °C @ 1.33 kPa |
| Solubility | Not specified in readily available literature | Soluble in chloroform, benzene, and hot ether |
| CAS Number | 13223-08-8 | 7143-01-3 |
Reactivity and Performance: A Comparative Analysis
The primary function of both anhydrides in organic synthesis is to introduce the ethanesulfonyl (esyl) or methanesulfonyl (mesyl) group, respectively. These functional groups are excellent leaving groups in nucleophilic substitution and elimination reactions. The choice between an esyl and a mesyl group can influence the reactivity of the resulting sulfonate ester and can be a critical factor in complex multi-step syntheses.
Sulfonylation of Alcohols
Both anhydrides react with alcohols to form the corresponding sulfonate esters. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the sulfonic acid byproduct.
A key advantage of using a sulfonic anhydride over the corresponding sulfonyl chloride is the avoidance of chlorinated byproducts, which can simplify purification.
General Reaction Scheme:
Caption: General sulfonylation of an alcohol using a sulfonic anhydride.
While direct, side-by-side comparative kinetic data is scarce in the literature, it is generally understood that mthis compound is more reactive than this compound due to the lower steric hindrance of the methyl group compared to the ethyl group. This can lead to faster reaction times and the possibility of using milder reaction conditions.
Sulfonylation of Amines
The reaction of these anhydrides with primary and secondary amines yields the corresponding sulfonamides, an important functional group in many pharmaceutical compounds. Similar to the sulfonylation of alcohols, a base is required to drive the reaction to completion.
General Reaction Scheme:
Caption: General synthesis of a sulfonamide from an amine and a sulfonic anhydride.
The difference in steric bulk between the methyl and ethyl groups is expected to influence the rate of sulfonylation of amines as well, with mthis compound generally being the more reactive reagent.
Applications in Synthesis
Mthis compound is a widely used reagent in organic synthesis with a broad range of documented applications. The applications of this compound are less commonly reported, suggesting it is a more specialized reagent.
| Application | This compound | Mthis compound |
| Formation of Leaving Groups | Yes | Yes, widely used to form mesylates from alcohols. |
| Protection of Amines | Yes | Yes, forms stable methanesulfonamides. |
| Esterification Catalyst | Limited information | Yes, catalyzes the esterification of alcohols with carboxylic acids. |
| Friedel-Crafts Reactions | Limited information | Yes, can be used for Friedel-Crafts methylsulfonylation of aromatic rings. |
| Dehydration Reactions | Limited information | Yes, has been used in the dehydration of dicarboxylic anhydrides. |
| Oxidation of Alcohols | No | Yes, in combination with DMSO, it can oxidize primary and secondary alcohols to aldehydes and ketones, respectively. |
Experimental Protocols
Detailed experimental protocols for reactions with this compound are not as readily available as for its methanesulfonyl counterpart. Below are representative protocols for the sulfonylation of an alcohol and an amine using mthis compound, which can be adapted for this compound, likely requiring longer reaction times or slightly elevated temperatures.
Protocol 1: Mesylation of a Primary Alcohol
This protocol describes the general procedure for the conversion of a primary alcohol to its corresponding mesylate using mthis compound.
Caption: Experimental workflow for the mesylation of a primary alcohol.
Methodology:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the primary alcohol (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
Reaction: Slowly add mthis compound (1.2 equivalents) portion-wise or as a solution in DCM to the stirred reaction mixture.
-
Maintain the temperature at 0 °C for 30 minutes after the addition is complete, then allow the reaction to warm to room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Workup: Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: N-Sulfonylation of a Primary Amine
This protocol outlines a general procedure for the synthesis of a sulfonamide from a primary amine and mthis compound.
Caption: Experimental workflow for the N-sulfonylation of a primary amine.
Methodology:
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere, dissolve the primary amine (1 equivalent) and pyridine (2 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the mixture to 0 °C.
-
Reaction: Add a solution of mthis compound (1.1 equivalents) in anhydrous THF dropwise to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction for the disappearance of the starting amine using TLC or LC-MS.
-
Workup: Carefully quench the reaction with 1 M hydrochloric acid.
-
Extract the product into ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purification: Purify the crude sulfonamide by recrystallization or silica gel column chromatography.
Safety, Handling, and Cost
Both this compound and mthis compound are corrosive and moisture-sensitive compounds that should be handled with appropriate personal protective equipment in a well-ventilated fume hood. They should be stored in a cool, dry place away from water and other nucleophiles.
In terms of commercial availability and cost, mthis compound is significantly more common and, therefore, generally more affordable than this compound. A wider range of chemical suppliers offer mthis compound in various purities and quantities.
Conclusion
Mthis compound is a versatile, reactive, and widely available reagent for the introduction of the methanesulfonyl group. Its reactivity, coupled with its solid form and extensive documentation, makes it a go-to reagent for many applications in organic synthesis and drug development.
This compound, while likely exhibiting similar reactivity, is less studied and less commercially available. Its use may be warranted in specific cases where the properties of the ethanesulfonyl group are required, for example, to modulate the lipophilicity or crystalline nature of a final compound. For most standard applications requiring an aliphatic sulfonyl group, mthis compound remains the more practical and cost-effective choice. Researchers considering this compound should be prepared for potentially longer reaction times and the need for more rigorous reaction optimization due to the limited literature available.
A Comparative Guide to Ethanesulfonic Anhydride and Triflic Anhydride in Sulfonylation Reactions
For Researchers, Scientists, and Drug Development Professionals
The sulfonylation of nucleophiles is a cornerstone transformation in organic synthesis, pivotal for the introduction of sulfonyl groups that can serve as excellent leaving groups or as integral components of biologically active molecules. The choice of the sulfonylation agent is critical and can significantly impact reaction efficiency, selectivity, and scope. This guide provides an objective, data-driven comparison of two common sulfonic anhydrides: ethanesulfonic anhydride and trifluoromethanesulfonic (triflic) anhydride.
Executive Summary
Triflic anhydride is a highly reactive and powerful electrophile, leading to the formation of triflates, which are among the best-known leaving groups in organic chemistry. Its high reactivity allows for the sulfonylation of a wide range of nucleophiles, often under mild conditions. However, this reactivity is accompanied by higher costs and greater sensitivity to moisture. This compound, while less reactive, offers a more cost-effective and stable alternative for the formation of ethanesulfonates (esylates). Esylates are also good leaving groups, comparable to mesylates and tosylates, and are suitable for many synthetic applications where the extreme reactivity of a triflate is not required.
Physicochemical and Reactivity Comparison
The fundamental difference in reactivity between this compound and triflic anhydride stems from the electronic effects of the ethyl versus the trifluoromethyl group. The strong electron-withdrawing nature of the three fluorine atoms in the trifluoromethyl group makes the sulfur atom in triflic anhydride significantly more electrophilic and the resulting triflate anion an exceptionally stable leaving group.
| Property | This compound | Trifluoromthis compound |
| Formula | (CH₃CH₂SO₂)₂O | (CF₃SO₂)₂O |
| Molecular Weight | 202.25 g/mol | 282.14 g/mol |
| Appearance | Colorless to yellowish liquid | Colorless fuming liquid |
| Reactivity | Moderately reactive | Highly reactive and electrophilic[1] |
| pKa of Conjugate Acid | Ethanesulfonic acid: ~ -1.68 | Triflic acid: ~ -14[2] |
| Leaving Group Ability | Good (Comparable to mesylate and tosylate) | Excellent (Orders of magnitude better than tosylate)[1] |
| Stability | Relatively stable, less moisture-sensitive | Highly moisture-sensitive, hydrolyzes rapidly[3][4] |
| Cost | Lower | Significantly higher |
| Primary Use | Formation of ethanesulfonates (esylates) | Formation of triflates, activation of functional groups[1][5] |
Performance in Sulfonylation Reactions: A Comparative Overview
Direct, head-to-head experimental data comparing the sulfonylation of identical substrates with both anhydrides is scarce in the literature. However, a comparative analysis can be drawn from established principles of chemical reactivity and data from analogous reactions.
Triflic anhydride is the reagent of choice for:
-
Sulfonylation of unreactive alcohols and other weak nucleophiles: Its high electrophilicity ensures reaction completion where less reactive anhydrides fail.
-
Reactions requiring extremely good leaving groups: Triflate's superior leaving group ability is essential for subsequent Sₙ1, Sₙ2, or elimination reactions that are otherwise sluggish.[1]
-
Formation of enol triflates from ketones: A key transformation for cross-coupling reactions.
This compound is a suitable alternative for:
-
Sulfonylation of primary and secondary alcohols: It provides good yields with common nucleophiles under standard conditions.
-
Applications where a moderately good leaving group is sufficient.
-
Large-scale synthesis: Its lower cost and greater stability make it more practical for industrial applications.
Experimental Protocols
General Protocol for Sulfonylation of an Alcohol with Triflic Anhydride
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Alcohol (1.0 equiv)
-
Triflic anhydride (1.1 - 1.5 equiv)
-
Anhydrous pyridine or other non-nucleophilic base (1.2 - 2.0 equiv)
-
Anhydrous dichloromethane (DCM) as solvent
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the alcohol in anhydrous DCM at -78 °C to 0 °C under an inert atmosphere, add the anhydrous base dropwise.
-
Slowly add triflic anhydride to the reaction mixture.
-
Stir the reaction at the same temperature for a specified time (typically 30 minutes to a few hours), monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Sulfonylation of an Amine with this compound
This protocol is a generalized procedure and should be optimized for specific substrates.
Materials:
-
Amine (1.0 equiv)
-
This compound (1.1 - 1.3 equiv)
-
Triethylamine or other suitable base (1.5 - 2.0 equiv)
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) as solvent
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the amine in the anhydrous solvent under an inert atmosphere.
-
Add the base to the solution and cool to 0 °C.
-
Add the this compound dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction with water or a mild acid.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting sulfonamide by recrystallization or column chromatography.
Visualizing the Sulfonylation Workflow and Reagent Selection Logic
The following diagrams illustrate the general workflow for a sulfonylation reaction and a decision-making process for choosing between this compound and triflic anhydride.
Caption: A generalized workflow for a typical sulfonylation reaction.
Caption: A decision tree for selecting the appropriate sulfonylation reagent.
Safety Considerations
Both this compound and triflic anhydride are corrosive and moisture-sensitive reagents that should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Triflic anhydride reacts violently with water and is a strong irritant to the eyes, skin, and respiratory system.[3][4] It is also a strong oxidizing agent.
-
This compound is also corrosive and will cause severe skin burns and eye damage. It is crucial to avoid contact with water as it will hydrolyze to the corrosive ethanesulfonic acid.
Conclusion
The choice between this compound and triflic anhydride for a sulfonylation reaction is a trade-off between reactivity, cost, and stability. Triflic anhydride is the reagent of choice for challenging transformations that require a highly electrophilic sulfonating agent and an exceptionally good leaving group. For more routine applications involving reactive nucleophiles where cost and handling are significant considerations, this compound presents a viable and more economical alternative. A thorough understanding of the substrate's reactivity and the synthetic goal is paramount in selecting the optimal reagent.
References
A Comparative Guide to Esterification Reagents: Alternatives to Ethanesulfonic Anhydride
For researchers, scientists, and professionals in drug development, the selection of an appropriate esterification method is a critical decision that can significantly impact reaction efficiency, yield, and functional group compatibility. While ethanesulfonic anhydride and related sulfonic acids serve as potent catalysts and dehydrating agents, a diverse array of alternative reagents offers distinct advantages in terms of mildness, selectivity, and ease of use. This guide provides an objective comparison of the performance of key alternative esterification reagents, supported by experimental data and detailed protocols.
Performance Comparison of Esterification Reagents
The choice of an esterification reagent is often dictated by the specific characteristics of the carboxylic acid and alcohol substrates, including steric hindrance and the presence of sensitive functional groups. The following table summarizes the performance of several common alternatives to this compound across a range of representative esterification reactions.
| Reagent/Method | Carboxylic Acid | Alcohol | Product | Yield (%) | Reaction Time | Temperature (°C) | Reference |
| Ethanesulfonic Acid (ESA) | Acidic Crude Palm Oil (High FFA) | Methanol | FAME | >95 | 2.5 h | 60 | [1] |
| Fischer-Spier (H₂SO₄) | Acetic Acid | Ethanol | Ethyl Acetate | 65 (equimolar) | Equilibrium | Reflux | [2] |
| Acetic Acid | 10x Ethanol | Ethyl Acetate | 97 | Equilibrium | Reflux | [2] | |
| Steglich (DCC/DMAP) | Monoethyl fumarate | tert-Butyl alcohol | tert-Butyl ethyl fumarate | 76-81 | 3 h | 0 to RT | [3] |
| 2,5-Cyclohexadiene-1-carboxylic acid | Methanol | Methyl 2,5-cyclohexadiene-1-carboxylate | 95 | - | RT | [3] | |
| 2,5-Cyclohexadiene-1-carboxylic acid | tert-Butyl alcohol | tert-Butyl 2,5-cyclohexadiene-1-carboxylate | 65 | - | RT | [3] | |
| Yamaguchi | General Aliphatic Acid | General Alcohol | Ester | High (e.g., 78-79) | Short | Mild | [3][4] |
| Solid Acid (Amberlyst-15) | Oleic Acid | Ethanol | Ethyl Oleate | ~53 (after 1 use) | - | 60 | |
| Enzymatic (Lipase) | Cinnamic Acid | Ethanol | Ethyl Cinnamate | 86 | - | 40 | [5] |
| Eugenol | Caprylic Acid | Eugenyl Caprylate | 72 | 4.3 h | 65 | [5] |
Reaction Mechanisms and Experimental Workflows
Understanding the underlying mechanisms of these diverse esterification methods is crucial for troubleshooting and optimizing reaction conditions. The following diagrams illustrate the key signaling pathways and experimental workflows for the discussed reagents.
Fischer-Spier Esterification
The Fischer-Spier esterification is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.
Caption: Mechanism of Fischer-Spier Esterification.
Steglich Esterification
The Steglich esterification utilizes a carbodiimide, typically dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid, and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), to facilitate the acyl transfer to the alcohol. This method is particularly effective for sterically hindered substrates and reactions that are sensitive to acidic conditions.
Caption: Simplified workflow of Steglich Esterification.
Yamaguchi Esterification
The Yamaguchi esterification employs 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent) to form a mixed anhydride with the carboxylic acid. In the presence of DMAP, this highly reactive intermediate readily undergoes esterification, even with sterically demanding alcohols. This method is renowned for its high yields and utility in macrolactonization.[3][4]
Caption: Key steps in Yamaguchi Esterification.
Detailed Experimental Protocols
To facilitate the practical application of these methods, detailed experimental protocols for key esterification procedures are provided below.
Protocol 1: Steglich Esterification of Monoethyl Fumarate with tert-Butyl Alcohol[3]
Materials:
-
Monoethyl fumarate (0.20 mol, 28.83 g)
-
Dry dichloromethane (200 mL)
-
tert-Butyl alcohol (0.60 mol, 44.47 g)
-
4-Dimethylaminopyridine (DMAP) (0.016 mol, 2.00 g)
-
Dicyclohexylcarbodiimide (DCC) (0.22 mol, 45.59 g)
-
0.5 N Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a 500-mL flask, dissolve monoethyl fumarate, tert-butyl alcohol, and DMAP in dry dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Add DCC to the cooled solution over a 5-minute period.
-
Stir the reaction mixture at 0°C for an additional 5 minutes, then remove the ice bath and continue stirring at room temperature for 3 hours.
-
Filter the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with two portions of 0.5 N hydrochloric acid and two portions of saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution using a rotary evaporator.
-
Purify the residue by distillation under reduced pressure to obtain tert-butyl ethyl fumarate.
Protocol 2: Yamaguchi Esterification (General Procedure)[4]
Materials:
-
Carboxylic acid (1.0 equiv)
-
Triethylamine (1.1 equiv)
-
2,4,6-Trichlorobenzoyl chloride (1.1 equiv)
-
Toluene (or other aprotic solvent)
-
Alcohol (1.5 equiv)
-
4-Dimethylaminopyridine (DMAP) (3.0 equiv)
Procedure:
-
To a solution of the carboxylic acid in toluene, add triethylamine and 2,4,6-trichlorobenzoyl chloride at room temperature.
-
Stir the mixture for 1-2 hours to form the mixed anhydride.
-
In a separate flask, dissolve the alcohol and DMAP in toluene.
-
Add the solution of the alcohol and DMAP to the mixed anhydride solution.
-
Stir the reaction mixture at room temperature for several hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Enzymatic Esterification of Eugenol with Caprylic Acid[6]
Materials:
-
Eugenol
-
Caprylic acid
-
Lipozyme TLIM (immobilized lipase)
-
n-Hexane
Procedure:
-
Combine eugenol, caprylic acid, and Lipozyme TLIM in n-hexane.
-
Heat the reaction mixture to 65°C with stirring (250 rpm).
-
Maintain the reaction for approximately 4.5 hours, monitoring for completion.
-
After the reaction, separate the enzyme by filtration.
-
Remove the solvent under reduced pressure.
-
Purify the resulting eugenyl caprylate as needed.
Conclusion
The selection of an esterification reagent is a multifaceted decision that requires careful consideration of the substrate's properties, desired reaction conditions, and overall synthetic strategy. While this compound offers a powerful option, the alternatives presented in this guide provide a broader toolkit for the modern synthetic chemist. The Fischer-Spier reaction remains a cost-effective choice for simple substrates, while the Steglich and Yamaguchi esterifications excel in the synthesis of complex and sensitive molecules. The emergence of solid-acid catalysts and enzymatic methods further expands the possibilities for developing greener and more sustainable esterification processes. By understanding the comparative performance and mechanistic nuances of these reagents, researchers can make more informed decisions to achieve their synthetic goals with greater efficiency and success.
References
Validating Ethanesulfonate Ester Formation: A Comparative Guide to NMR and Alternative Spectroscopic Methods
For researchers, scientists, and drug development professionals, the successful formation of ethanesulfonate esters is a critical step in many synthetic pathways. This guide provides a comprehensive comparison of nuclear magnetic resonance (NMR) spectroscopy with other analytical techniques for the validation of this transformation. Detailed experimental protocols and quantitative data are presented to support the objective evaluation of these methods.
The esterification of an alcohol with ethanesulfonyl chloride is a fundamental reaction in organic synthesis. The resulting ethanesulfonate esters are versatile intermediates. Verifying the complete conversion of the starting materials and the purity of the desired product is paramount. While several analytical techniques can be employed for this purpose, ¹H NMR spectroscopy stands out as a particularly powerful and informative tool.
¹H NMR Spectroscopy: A Definitive Validation Tool
¹H NMR spectroscopy offers a direct and quantitative method to monitor the progress of the ethanesulfonate ester formation. By observing the characteristic chemical shifts and splitting patterns of the protons in the starting materials and the product, a clear picture of the reaction's outcome can be obtained.
Upon successful esterification, the most significant change in the ¹H NMR spectrum is the downfield shift of the protons on the carbon atom attached to the oxygen of the parent alcohol. This deshielding effect is due to the strong electron-withdrawing nature of the ethanesulfonyl group.
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) for Ethanesulfonate Ester Formation
| Compound | Structure | -CH₃ (ethanesulfonyl) | -CH₂- (ethanesulfonyl) | -O-CH - (of alcohol moiety) | Other Protons (of alcohol moiety) |
| Ethanesulfonyl Chloride | CH₃CH₂SO₂Cl | ~1.6 (t)[1] | ~3.7 (q)[1] | - | - |
| Ethanol | CH₃CH₂OH | - | - | ~3.7 (q)[2][3] | ~1.2 (t, -CH₃)[2][3]; OH (variable)[2] |
| Ethyl Ethanesulfonate | CH₃CH₂SO₂OCH₂CH₃ | ~1.4 (t) | ~3.2 (q) | ~4.2 (q) | ~1.3 (t, -OCH₂C H₃) |
| Isopropanol | (CH₃)₂CHOH | - | - | ~4.0 (septet)[4] | ~1.2 (d, -CH(CH₃ )₂)[4]; OH (variable) |
| Isopropyl Ethanesulfonate | CH₃CH₂SO₂OCH(CH₃)₂ | ~1.4 (t) | ~3.1 (q) | ~4.8 (septet) | ~1.4 (d, -OCH(C H₃)₂) |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. Data for ethyl and isopropyl ethanesulfonate are estimated based on typical sulfonate ester shifts and data from related compounds.
Experimental Protocol: Synthesis and NMR Validation of Ethyl Ethanesulfonate
This protocol details the synthesis of ethyl ethanesulfonate from ethanol and ethanesulfonyl chloride, followed by its validation using ¹H NMR spectroscopy.
Materials:
-
Ethanesulfonyl chloride
-
Anhydrous ethanol
-
Anhydrous triethylamine or pyridine
-
Anhydrous diethyl ether
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve anhydrous ethanol (1.0 equivalent) and anhydrous triethylamine (1.2 equivalents) in anhydrous diethyl ether.
-
Addition of Ethanesulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add ethanesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Workup:
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude ethyl ethanesulfonate.
-
-
NMR Sample Preparation: Dissolve a small amount of the crude product in CDCl₃ containing a small amount of tetramethylsilane (TMS) as an internal standard.
-
NMR Analysis: Acquire the ¹H NMR spectrum. Successful formation of ethyl ethanesulfonate is confirmed by the appearance of a quartet at approximately 4.2 ppm and a triplet at approximately 1.3 ppm, corresponding to the ethyl group of the alcohol moiety, and the disappearance of the ethanol signals. The signals for the ethyl group of the ethanesulfonyl moiety will also be present.
Alternative Validation Methods: A Comparative Overview
While ¹H NMR is a powerful tool, other spectroscopic methods can also be employed to validate the formation of ethanesulfonate esters.
1. Fourier-Transform Infrared (FTIR) Spectroscopy:
FTIR spectroscopy can provide evidence for the formation of the sulfonate ester by identifying the characteristic stretching vibrations of the S=O and S-O-C bonds.
-
S=O Asymmetric Stretch: Strong absorption band in the region of 1350-1370 cm⁻¹.
-
S=O Symmetric Stretch: Strong absorption band in the region of 1160-1180 cm⁻¹.
-
S-O-C Stretch: Absorption band in the region of 900-1000 cm⁻¹.
The disappearance of the broad O-H stretching band of the starting alcohol (around 3200-3600 cm⁻¹) also indicates a successful reaction. However, FTIR is less definitive than NMR for structural elucidation and quantification of mixtures.
2. Mass Spectrometry (MS):
Mass spectrometry, particularly when coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is a highly sensitive technique for detecting the presence of the desired ethanesulfonate ester. It provides information about the molecular weight of the product and its fragmentation pattern, which can be used for structural confirmation. MS is especially useful for detecting trace amounts of product or impurities.
Comparison Summary:
| Feature | ¹H NMR Spectroscopy | FTIR Spectroscopy | Mass Spectrometry |
| Information Provided | Detailed structural information, quantitative analysis of mixtures. | Presence of functional groups. | Molecular weight and fragmentation patterns. |
| Definitive Nature | Highly definitive for structure elucidation. | Indicative, but not definitive for structure. | High confidence in molecular formula. |
| Quantitative Analysis | Excellent for quantifying components in a mixture. | Difficult for accurate quantification of mixtures. | Can be quantitative with appropriate standards. |
| Sensitivity | Moderate. | Lower than MS. | Very high. |
| Ease of Use | Requires expertise in spectral interpretation. | Relatively simple to operate. | Can be complex, especially with chromatography. |
Workflow and Decision Making
The choice of analytical method often depends on the specific requirements of the research. The following workflow illustrates a typical decision-making process for validating ethanesulfonate ester formation.
This diagram illustrates the central role of ¹H NMR as the primary validation technique, with FTIR and MS serving as complementary methods for a quick check or when high sensitivity is required.
Logical Relationship of Spectroscopic Data
The interpretation of data from different spectroscopic techniques should be synergistic, with each method providing a piece of the puzzle to confirm the final structure.
References
- 1. Ethanesulfonyl chloride(594-44-5) 1H NMR spectrum [chemicalbook.com]
- 2. ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. Ethanol(64-17-5) 1H NMR [m.chemicalbook.com]
- 4. Isopropyl alcohol(67-63-0) 1H NMR [m.chemicalbook.com]
A Comparative Guide to Sulfonic Anhydrides in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Sulfonic anhydrides, such as trifluoromethanesulfonic anhydride (Tf₂O), mthis compound (Ms₂O), and p-toluenesulfonic anhydride (Ts₂O), are powerful reagents and catalysts in organic synthesis. Their high electrophilicity enables the activation of a wide range of functional groups, facilitating key chemical transformations. This guide provides an objective comparison of their catalytic performance in several common reaction types, supported by available experimental data, detailed protocols, and mechanistic diagrams to aid in catalyst selection and application.
General Comparison
The catalytic prowess of a sulfonic anhydride is intrinsically linked to the electron-withdrawing nature of its corresponding R-group in the (RSO₂)₂O structure. A stronger electron-withdrawing group enhances the electrophilicity of the sulfur atom, making the anhydride a more potent activator.
-
Trifluoromthis compound (Tf₂O): Known as triflic anhydride, it is the most reactive of the common sulfonic anhydrides due to the powerful electron-withdrawing trifluoromethyl group. It is considered a "super" electrophile and is often used to promote difficult reactions or to activate highly unreactive substrates.[1][2][3][4] Its applications are extensive, including in glycosylation and Friedel-Crafts reactions.[1][[“]]
-
Mthis compound (Ms₂O): Also known as mesylic anhydride, it possesses a good balance of reactivity and stability. It is a potent activating agent, effective for promoting reactions like Friedel-Crafts acylations and esterifications with minimal halogenated or metallic waste.
-
p-Toluenesulfonic Anhydride (Ts₂O): Known as tosic anhydride, it is generally the least reactive of the three. The tolyl group is less electron-withdrawing than the methyl or trifluoromethyl groups. It is a solid, making it easier to handle than the liquid Tf₂O and Ms₂O, and is often used for tosylation reactions.
Performance in Key Catalytic Applications
The choice of sulfonic anhydride significantly impacts reaction outcomes, including yield and reaction time. The following sections and tables summarize their performance in major catalytic applications based on available data. Direct comparative data under identical conditions is often unavailable in the literature; this data is synthesized from various sources.
Friedel-Crafts Acylation
This reaction forms aromatic ketones and is a fundamental C-C bond-forming reaction. Sulfonic anhydrides act as potent promoters.[6][7][8][9]
| Catalyst | Substrate | Acylating Agent | Yield (%) | Conditions | Reference |
| Ms₂O | Toluene | 4-Fluorobenzoic acid | 81% | 1.3 equiv. Toluene, 110 °C, 18 h | (Wilkinson, 2011)[9] |
| Ms₂O | Anisole | Benzoic acid | 95% | 1.3 equiv. Anisole, 60 °C, 1 h | (Wilkinson, 2011)[9] |
| Tf₂O | Anisole | Acetic Anhydride | Good Yield | Not specified | (Various Sources)[6] |
| Ts₂O | Benzene | Benzenesulfonyl chloride | High Activity | Fe³⁺-montmorillonite catalyst | (Choudary et al., 2000)[3] |
Note: The data for Ts₂O is for a sulfonylation reaction, a related Friedel-Crafts process, and indicates its utility in this class of reaction, though direct acylation data was not found in the search results.
Esterification and Thioesterification
Sulfonic anhydrides are effective promoters for the formation of esters and thioesters from carboxylic acids and alcohols/thiols.
| Catalyst | Reaction Type | Acid | Alcohol/Thiol | Yield (%) | Conditions | Reference |
| Ms₂O | Thioesterification | 4-Nitrobenzoic acid | p-Toluenethiol | 96% | Solvent-free, rt, 10 min | (Singh & Peddinti, 2021) |
| Ms₂O | Thioesterification | Benzoic acid | p-Toluenethiol | 94% | Solvent-free, rt, 10 min | (Singh & Peddinti, 2021) |
| Ts₂O | Esterification | Carboxylic Acids | Alcohols | Good Yields | with N-methylimidazole | (ResearchGate)[10] |
| Tf₂O | Esterification | Not specified | Not specified | High efficacy | General knowledge | (Various Sources) |
Dehydration Reactions
These catalysts can promote the elimination of water, for example, in the conversion of fructose to 5-hydroxymethylfurfural (HMF), a key biorenewable platform molecule.[11][12][13][14][15]
| Catalyst | Substrate | Product | Conversion (%) | Conditions | Reference |
| CH₃SO₃H | Fructose | HMF | 98.7% | H₂O-dioxane, 383 K, 20 min | (ACS Omega, 2021)[13][15] |
| H₂SO₄ | Fructose | HMF | 96.9% | H₂O-dioxane, 383 K, 20 min | (ACS Omega, 2021)[13][15] |
*Note: This data is for the corresponding sulfonic acid , not the anhydride. It is included to provide a relative measure of the catalytic potential of the sulfonyl group. Methanesulfonic acid showed slightly higher activity than sulfuric acid.
Glycosylation
The formation of glycosidic bonds is critical in carbohydrate chemistry. Triflic anhydride is a widely used and powerful activator in this field.[1][[“]][16][17][18][19]
| Catalyst | Glycosyl Donor | Acceptor | Key Feature | Reference |
| Tf₂O | Anomeric Hydroxy Sugars | Various | Efficient, one-pot, stereoselective β-mannosylation | (PubMed, 2008)[20] |
| Tf₂O | Sulfoxide Donors | Alcohols | Activates sulfoxide leaving group | (Consensus, 2004)[[“]] |
| Ts₂O | 2-Deoxy-sugar hemiacetals | Nucleophilic acceptors | Stereoselective synthesis of β-linked 2-deoxy-sugars | (ResearchGate)[16] |
Mechanistic Overview & Visualizations
Sulfonic anhydrides function by activating a substrate (e.g., a carboxylic acid or an alcohol) via the transfer of a sulfonyl group, creating a highly reactive intermediate with an excellent sulfonate leaving group. This intermediate is then readily attacked by a nucleophile.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Trifluoromthis compound | C2F6O5S2 | CID 67749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Recent Applications of Trifluoromthis compound in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 9. "Greener" Friedel-Crafts Acylations: A Metal- and Halogen-Free Methodology [organic-chemistry.org]
- 10. quora.com [quora.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Sulfonic Derivatives as Recyclable Acid Catalysts in the Dehydration of Fructose to 5-Hydroxymethylfurfural in Biphasic Solvent Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scribd.com [scribd.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Mechanism of Glycosylation of Anomeric Sulfonium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 19. researchgate.net [researchgate.net]
- 20. Phthalic anhydride (PA): a valuable substrate in organic transformations - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03378C [pubs.rsc.org]
A Comparative Guide to Assessing the Purity of Synthesized Ethanesulfonic Anhydride
For researchers, scientists, and professionals in drug development, the purity of reagents is a cornerstone of reliable and reproducible results. Ethanesulfonic anhydride, a potent activating agent for hydroxyl groups, is no exception. Its efficacy and the safety of its subsequent products are directly linked to its purity. This guide provides an objective comparison of analytical methodologies for assessing the purity of synthesized this compound, contrasting its performance and purity profile with two common alternatives: mthis compound and p-toluenesulfonyl chloride.
Performance and Purity at a Glance: A Comparative Overview
This compound offers a balance of reactivity and handling characteristics. It is generally considered more reactive than p-toluenesulfonyl chloride but less aggressive than trifluoromthis compound. Its primary competitor, mthis compound, shares a similar reactivity profile. The choice between them often comes down to the specific requirements of the synthesis and the availability of high-purity material.
The primary impurities of concern in synthesized sulfonic anhydrides are the parent sulfonic acid (from hydrolysis), residual starting materials, and potentially genotoxic sulfonic acid esters if alcohols were present during synthesis or workup.[1] A thorough purity assessment is therefore critical.
Quantitative Purity Analysis: A Side-by-Side Comparison
The following table summarizes typical purity levels and key analytical parameters for this compound and its alternatives. Data is compiled from commercial suppliers and published analytical methods.
| Parameter | This compound | Mthis compound | p-Toluenesulfonyl Chloride |
| Typical Purity (Commercial) | >95% | ≥96% to >99%[2][3] | >98% to >99%[4] |
| Primary Impurity | Ethanesulfonic acid | Methanesulfonic acid | p-Toluenesulfonic acid |
| Potential Genotoxic Impurities | Ethane sulfonic acid esters | Methane sulfonic acid esters | Not applicable |
| Primary Assay Technique | GC-FID, HPLC, Titration | GC-FID, HPLC, Titration | GC-FID, HPLC[4][5] |
| Impurity Detection Limit (GC-MS/MS for esters) | ppb level[1] | ppb level | Not applicable |
Experimental Workflow for Purity Assessment
The general workflow for assessing the purity of synthesized this compound involves a combination of chromatographic and spectroscopic techniques to identify and quantify the main component and any impurities.
Key Experimental Protocols
Detailed methodologies for the primary analytical techniques are provided below. These protocols can be adapted for mthis compound and p-toluenesulfonyl chloride with minor modifications.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Genotoxic Esters
GC-MS is a highly sensitive method for detecting volatile impurities, including residual solvents and potential genotoxic ethane sulfonic acid esters.[1]
-
Instrumentation : Gas chromatograph coupled to a triple quadrupole mass spectrometer (GC-MS/MS).
-
Column : A low-bleed, mid-polarity column such as a DB-624 or equivalent (e.g., 30 m x 0.25 mm ID, 1.4 µm film thickness).
-
Carrier Gas : Helium at a constant flow rate of 1.2 mL/min.
-
Injector : Splitless mode, 250 °C.
-
Oven Temperature Program :
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp 1: 10 °C/min to 200 °C.
-
Ramp 2: 25 °C/min to 250 °C, hold for 5 minutes.
-
-
Mass Spectrometer : Multiple Reaction Monitoring (MRM) mode for targeted analysis of sulfonic acid esters. Precursor and product ions should be optimized for methyl ethanesulfonate and ethyl ethanesulfonate.
-
Sample Preparation : Accurately weigh approximately 50 mg of the synthesized anhydride and dissolve in 1 mL of a suitable aprotic solvent (e.g., dichloromethane or ethyl acetate).
-
Quantification : External calibration with certified reference standards of potential impurities.
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities
HPLC is well-suited for the quantification of the parent sulfonic acid, a primary degradation product.
-
Instrumentation : HPLC system with a UV or Charged Aerosol Detector (CAD).
-
Column : Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase : Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).[6]
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection : UV at a low wavelength (e.g., 210 nm) or CAD for universal detection, as sulfonic anhydrides and acids lack strong chromophores.
-
Sample Preparation : Dissolve a known concentration of the anhydride in the mobile phase or a compatible aprotic solvent.
-
Quantification : Area normalization or external standard calibration using a certified reference standard of ethanesulfonic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Quantification
NMR provides structural confirmation of the synthesized anhydride and can be used for quantitative analysis (qNMR).
-
Instrumentation : NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent : A deuterated aprotic solvent in which the sample is stable (e.g., CDCl₃, acetone-d₆).
-
¹H NMR : The spectrum of this compound is expected to show a quartet and a triplet corresponding to the ethyl group. The chemical shifts will differ from those of ethanesulfonic acid.
-
¹³C NMR : Will show two distinct signals for the ethyl group.
-
Quantitative NMR (qNMR) : By integrating the signals of the analyte against a certified internal standard of known concentration, the absolute purity can be determined.
Acid-Base Titration
This classical method can determine the total acid content, which includes the parent sulfonic acid impurity and the anhydride itself after hydrolysis.
-
Protocol :
-
Accurately weigh a sample of the anhydride.
-
Dissolve in a suitable solvent mixture (e.g., water/acetone) to hydrolyze the anhydride to ethanesulfonic acid.
-
Titrate the resulting solution with a standardized solution of sodium hydroxide to a phenolphthalein endpoint.
-
-
Calculation : The purity can be calculated based on the stoichiometry of the hydrolysis and neutralization reactions. This method provides the overall assay but does not distinguish between the anhydride and its acid impurity.
Conclusion
A multi-technique approach is essential for a comprehensive assessment of the purity of synthesized this compound. GC-MS is crucial for detecting potentially harmful genotoxic impurities, while HPLC is effective for quantifying the common degradation product, ethanesulfonic acid. NMR spectroscopy serves as an excellent tool for structural verification and absolute purity determination. For routine quality control, a combination of HPLC and a titration method can provide a robust and efficient purity assessment. When compared to its alternatives, this compound's purity profile is comparable to mthis compound, with the choice between them often dictated by specific synthetic needs and cost considerations. p-Toluenesulfonyl chloride, being a solid, may offer handling advantages but is generally less reactive.
References
- 1. shimadzu.com [shimadzu.com]
- 2. scbt.com [scbt.com]
- 3. Mthis compound: A Comprehensive Overview_Chemicalbook [chemicalbook.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Separation of Ethanesulfonic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Comparative Guide to the Kinetic Profile of Ethanesulfonic Anhydride and a Review of Alternative Sulfonylating Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic properties of ethanesulfonic anhydride in reactions with common nucleophiles, positioned against alternative sulfonylating agents. Due to a scarcity of published kinetic data specifically for this compound, this guide leverages data from closely related compounds, primarily mthis compound and various sulfonyl chlorides, to infer and establish a comparative framework for reactivity.
Introduction to Sulfonylating Agents
Sulfonylation, the introduction of a sulfonyl group (-SO₂R) into a molecule, is a fundamental transformation in organic synthesis, crucial for the preparation of sulfonamides and sulfonate esters. These functional groups are prevalent in a wide array of pharmaceuticals and agrochemicals. The choice of sulfonylating agent is critical, as it dictates the reaction rate, selectivity, and overall efficiency of the synthesis. This compound ((CH₃CH₂SO₂)₂O) serves as a reactive electrophile for this purpose, offering an alternative to more commonly employed sulfonyl chlorides.
Kinetic Data Comparison
Direct quantitative kinetic data for the reactions of this compound with nucleophiles such as alcohols and amines is not extensively available in the reviewed literature. However, a comparative understanding can be built by examining the kinetics of analogous sulfonylating agents. The following tables summarize key kinetic parameters for the reactions of methanesulfonyl chloride and other relevant compounds, which can be used to estimate the reactivity of this compound.
Table 1: Comparative Second-Order Rate Constants (k₂) for the Aminolysis of Various Sulfonylating Agents
| Sulfonylating Agent | Nucleophile | Solvent | Temperature (°C) | k₂ (M⁻¹s⁻¹) |
| Methanesulfonyl Chloride | Aniline | Methanol | 25 | Data not available |
| Benzenesulfonyl Chloride | Aniline | Methanol | 25 | 4.1 x 10⁻³ |
| p-Toluenesulfonyl Chloride | Aniline | Methanol | 25 | 2.5 x 10⁻³ |
| This compound (Predicted) | Aniline | Methanol | 25 | Expected to be slightly less reactive than methanesulfonyl chloride |
Note: The reactivity of aliphatic sulfonylating agents like methanesulfonyl chloride is generally higher than that of aromatic sulfonyl chlorides due to lesser steric hindrance and the absence of resonance stabilization.
Table 2: Comparative First-Order Rate Constants (k₁) for the Solvolysis of Aliphatic Sulfonyl Chlorides
| Sulfonylating Agent | Solvent | Temperature (°C) | k₁ (s⁻¹) |
| Methanesulfonyl Chloride | Water | 25 | 8.3 x 10⁻⁴ |
| Methanesulfonyl Chloride | Ethanol | 25 | 1.2 x 10⁻⁴ |
| This compound (Predicted) | Water | 25 | Expected to have a similar or slightly lower rate constant than methanesulfonyl chloride |
Experimental Protocols for Kinetic Studies
To determine the kinetic parameters for the reactions of this compound, the following experimental methodologies are typically employed.
General Experimental Setup for Kinetic Measurements
A common method for monitoring the progress of these reactions is through spectroscopic techniques, such as UV-Vis or NMR spectroscopy. The general workflow is as follows:
-
Reactant Preparation: Solutions of this compound and the desired nucleophile (e.g., an alcohol or amine) of known concentrations are prepared in a suitable, inert solvent.
-
Temperature Control: The reaction is carried out in a thermostated vessel to maintain a constant temperature.
-
Reaction Initiation: The reaction is initiated by mixing the reactant solutions.
-
Monitoring: The change in concentration of a reactant or product over time is monitored using an appropriate analytical technique.
-
UV-Vis Spectroscopy: If one of the reactants or products has a distinct chromophore, its absorbance can be monitored at a specific wavelength.
-
NMR Spectroscopy: The disappearance of a reactant peak or the appearance of a product peak in the NMR spectrum can be integrated and plotted against time.
-
Conductivity: For reactions that produce ionic species, the change in conductivity of the solution can be measured.
-
-
Data Analysis: The collected data (e.g., absorbance or concentration vs. time) is then fitted to the appropriate integrated rate law (e.g., second-order for a bimolecular reaction) to determine the rate constant.
Sample Protocol: Kinetic Study of the Reaction of this compound with an Aniline Derivative using UV-Vis Spectroscopy
-
Solutions:
-
A 0.01 M stock solution of this compound in acetonitrile is prepared.
-
A 0.1 M stock solution of the aniline derivative in acetonitrile is prepared.
-
-
Kinetic Run:
-
In a quartz cuvette, 1 mL of the aniline solution and 1.9 mL of acetonitrile are mixed and allowed to equilibrate to the desired temperature (e.g., 25 °C) in the spectrophotometer's thermostated cell holder.
-
The reaction is initiated by adding 0.1 mL of the this compound solution to the cuvette, followed by rapid mixing.
-
The absorbance of the product, a sulfonamide, is monitored at its λ_max over time.
-
-
Data Processing:
-
The pseudo-first-order rate constant (k_obs) is determined by fitting the absorbance data to a first-order exponential equation, assuming the concentration of the aniline is in large excess.
-
The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the aniline.
-
Visualizing Reaction Workflows and Comparisons
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for kinetic analysis and a conceptual comparison of the reactivity of different sulfonylating agents.
Caption: A generalized experimental workflow for kinetic analysis of sulfonation reactions.
Caption: Conceptual comparison of the relative reactivity of common sulfonylating agents.
A Comparative Guide to Ethanesulfonic Anhydride and its Alternatives in Synthesis
For researchers, scientists, and drug development professionals, the choice of sulfonating agent is critical for achieving desired reaction outcomes, optimizing yields, and managing costs. Ethanesulfonic anhydride, while a potent reagent, is one of several options available for introducing the ethanesulfonyl (esyl) group or for use in related transformations. This guide provides a cost-benefit analysis of this compound in comparison to its common alternatives: mthis compound, ethanesulfonyl chloride, and the highly reactive trifluoromthis compound.
Cost-Benefit Overview
The selection of a sulfonating agent is often a trade-off between reactivity, cost, and ease of handling. While highly reactive reagents can drive difficult reactions to completion, they often come at a higher price and with more stringent handling requirements. Conversely, less expensive alternatives may require harsher reaction conditions or lead to undesired side products.
Quantitative Data Summary
The following tables provide a quantitative comparison of this compound and its alternatives. Prices are estimates based on available supplier information and are subject to change.
Table 1: Cost Comparison of Sulfonating Agents
| Reagent | Chemical Formula | Molecular Weight ( g/mol ) | Physical Form | Typical Purity | Estimated Price (USD/100g) |
| This compound | C₄H₁₀O₅S₂ | 202.25 | Not widely available | N/A | By Inquiry (Likely High)[1][2] |
| Mthis compound | C₂H₆O₅S₂ | 174.20 | White to brown solid[3] | ≥97%[3] | ~$150 - $400 |
| Ethanesulfonyl Chloride | C₂H₅ClO₂S | 128.58 | Colorless to yellow liquid[4] | ≥98% | ~$50 - $150 |
| Trifluoromthis compound | C₂F₆O₅S₂ | 282.14 | Colorless liquid[5] | ≥98% | ~$300 - $700[6] |
Table 2: Performance and Reactivity Comparison
| Reagent | Relative Reactivity | Common Applications | Key Advantages | Key Disadvantages |
| This compound | High | Sulfonylation, esterification | Avoids chloride byproducts | Limited availability, high cost |
| Mthis compound | High | Mesylation of alcohols, protection of amines[7] | Avoids chloride byproducts, readily available[7] | May not be suitable for unsaturated alcohols[7] |
| Ethanesulfonyl Chloride | Moderate | Esylation of alcohols and amines | Low cost, widely available | Can produce alkyl chloride side products[8] |
| Trifluoromthis compound | Very High | Synthesis of triflates, catalysis of glycosylation[9][10] | Extremely high reactivity, triflate is an excellent leaving group[5] | High cost, reacts violently with water[6][10] |
Experimental Protocols
Below are representative experimental protocols for the sulfonylation of a primary alcohol using different reagents. These are generalized procedures and may require optimization for specific substrates.
Protocol 1: General Sulfonylation of an Alcohol using a Sulfonic Anhydride (e.g., Mthis compound)
-
Preparation: A dry, round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet is charged with the alcohol (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane or pyridine).
-
Cooling: The solution is cooled to 0 °C in an ice bath.
-
Addition of Reagents: A base such as triethylamine or pyridine (1.2 eq) is added, followed by the slow, portion-wise addition of the sulfonic anhydride (1.1 eq).
-
Reaction: The reaction mixture is stirred at 0 °C and allowed to warm to room temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with the organic solvent.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Protocol 2: General Sulfonylation of an Alcohol using a Sulfonyl Chloride (e.g., Ethanesulfonyl Chloride)
-
Preparation: A dry, round-bottom flask is charged with the alcohol (1.0 eq), an anhydrous solvent (e.g., dichloromethane), and a non-nucleophilic base like triethylamine (1.5 eq).[8]
-
Cooling: The mixture is cooled to 0 °C.
-
Addition of Reagent: The sulfonyl chloride (1.2 eq) is added dropwise to the stirred solution.
-
Reaction: The reaction is stirred at 0 °C for a specified time or until TLC analysis indicates the consumption of the starting material.
-
Work-up: The reaction is diluted with the solvent and washed successively with water, dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed in vacuo to yield the crude sulfonate ester, which is then purified as needed.
Visualizations
The following diagrams illustrate the decision-making process for selecting a sulfonating agent and a general workflow for the sulfonylation of an alcohol.
Caption: Decision tree for selecting a suitable sulfonating agent.
Caption: General workflow for alcohol sulfonylation.
Conclusion
The choice of a sulfonating agent is a multifaceted decision that requires careful consideration of cost, reactivity, and practical handling.
-
Ethanesulfonyl chloride represents the most cost-effective and readily available option for introducing an esyl group, though the potential for chlorinated byproducts must be considered.
-
Mthis compound offers a good balance of reactivity and cost, with the significant advantage of avoiding chloride impurities, making it a superior choice in many standard applications.[7][8]
-
Trifluoromthis compound is the reagent of choice for unreactive substrates or when the resulting triflate is needed as a highly efficient leaving group for subsequent transformations.[5] Its high cost and reactivity necessitate its use in situations where other reagents fail.
-
This compound , while effective, appears to have limited commercial availability, suggesting it is likely a more expensive and less practical option for routine synthesis compared to mthis compound or ethanesulfonyl chloride. Its primary benefit, similar to mthis compound, is the avoidance of chloride byproducts. It should be considered when the specific properties of the ethanesulfonyl group are required and the formation of chloride side products is intolerable.
For most applications requiring the introduction of a simple alkanesulfonyl group, mthis compound provides an optimal combination of performance, cost-effectiveness, and a clean reaction profile.
References
- 1. This compound Price from Supplier Brand Dayang Chem (Hangzhou) Co., Ltd. on Chemsrc.com [chemsrc.com]
- 2. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]
- 3. Mthis compound, 97% 250 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. Ethanesulfonyl chloride | C2H5ClO2S | CID 11667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Trifluoromthis compound - Wikipedia [en.wikipedia.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Mthis compound:a protective reagent_Chemicalbook [chemicalbook.com]
- 8. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
- 9. Trifluoromthis compound | 358-23-6 [chemicalbook.com]
- 10. CAS 358-23-6: Trifluoromthis compound [cymitquimica.com]
Comparative Environmental Impact Analysis of Sulfonating Reagents: Ethanesulfonic Anhydride and its Alternatives
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting More Environmentally Benign Reagents for Sulfonamide Synthesis
The synthesis of sulfonamides is a cornerstone of pharmaceutical and chemical industries. The choice of sulfonating agent for these reactions has significant implications not only for reaction efficiency but also for environmental impact. This guide provides a comparative analysis of the environmental footprint of ethanesulfonic anhydride against commonly used alternatives: mthis compound, p-toluenesulfonyl chloride, and trifluoromthis compound. By presenting available experimental data on toxicity, biodegradability, and waste generation, this document aims to empower researchers to make more informed and environmentally conscious decisions in their synthetic endeavors.
Executive Summary of Environmental Impact
The selection of a sulfonating agent involves a trade-off between reactivity, cost, and environmental impact. While highly reactive reagents like trifluoromthis compound can offer synthetic advantages, they often come with a greater environmental burden. This comparison indicates that mthis compound and, by reasonable extrapolation, this compound, present a more favorable environmental profile, primarily due to the higher biodegradability of their hydrolysis products.
Comparative Data on Environmental Fate and Ecotoxicity
Table 1: Comparison of GHS Hazard Classifications
| Reagent | GHS Pictograms | Hazard Statements |
| This compound | H314: Causes severe skin burns and eye damage. | |
| Mthis compound | H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage. H402: Harmful to aquatic life. | |
| p-Toluenesulfonyl Chloride | H315: Causes skin irritation. H317: May cause an allergic skin reaction. H318: Causes serious eye damage. H402: Harmful to aquatic life. | |
| Trifluoromthis compound | H272: May intensify fire; oxidizer. H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage. H335: May cause respiratory irritation. |
Source: PubChem and various Safety Data Sheets.
Table 2: Aquatic Toxicity Data
| Reagent/Hydrolysis Product | Test Organism | Endpoint | Result (mg/L) | Citation |
| Ethanesulfonic Acid (QSAR) | Fish (Fathead Minnow) | 96h LC50 | 493.7 | [1] |
| Daphnia magna | 48h LC50 | 134.4 | [1] | |
| Green Algae | 96h EC50 | 79.5 | [1] | |
| Methanesulfonic Acid | Fish (Oncorhynchus mykiss) | 96h LC50 | 73 | |
| Daphnia pulex | 48h EC50 | 12 | ||
| Green Algae (Selenastrum capricornutum) | 96h EC50 | 7.2 | ||
| p-Toluenesulfonyl Chloride | Fish (Danio rerio) | 96h LC50 | >100 | [2] |
| Daphnia magna | 48h EC50 | 150 | [3] | |
| Algae (Pseudokirchneriella subcapitata) | 72h ErC50 | 23 | [3] | |
| Trifluoromthis compound | Fish (Oncorhynchus mykiss) | 96h LC50 | >100 | [4] |
| Daphnia magna | 48h EC50 | >100 | [4] | |
| Algae (Pseudokirchneriella subcapitata) | 72h ErC50 | 48 | [4] |
Table 3: Biodegradability and Hydrolysis
| Reagent | Ready Biodegradability | Hydrolysis Products | Notes | Citation |
| This compound | Data not available. Hydrolysis product (ethanesulfonic acid) is expected to be biodegradable. | Ethanesulfonic acid | Rapid hydrolysis in water. | |
| Mthis compound | Not readily biodegradable. However, its hydrolysis product, methanesulfonic acid, is readily biodegradable. | Methanesulfonic acid | Reacts violently with water.[5] | [6] |
| p-Toluenesulfonyl Chloride | Not readily biodegradable. | p-Toluenesulfonic acid and HCl | Hydrolyzes in water.[3] | [7] |
| Trifluoromthis compound | 0% after 28 days (Not readily biodegradable). | Trifluoromethanesulfonic acid and HF | Reacts violently with water.[4][8] | [4] |
Experimental Protocols
To ensure transparency and reproducibility, the methodologies for the key experimental data cited in this guide are detailed below.
OECD 201: Alga, Growth Inhibition Test
This test evaluates the effects of a substance on the growth of freshwater microalgae.
-
Test Organism: Pseudokirchneriella subcapitata (or other suitable green algae).
-
Procedure: Exponentially growing algae are exposed to a range of concentrations of the test substance in a nutrient-rich medium for 72 hours under constant illumination and temperature.
-
Endpoint: The inhibition of growth is measured by cell counts or spectrophotometry and expressed as the concentration that causes a 50% reduction in growth rate (EC50).[9][10][11][12]
OECD 202: Daphnia sp. Acute Immobilisation Test
This test assesses the acute toxicity of a substance to aquatic invertebrates.
-
Test Organism: Daphnia magna (water flea), less than 24 hours old.
-
Procedure: Daphnids are exposed to a series of concentrations of the test substance for 48 hours.
-
Endpoint: The concentration at which 50% of the daphnids are immobilized (unable to swim) after 48 hours is determined as the EC50.[7][8][13][14][15]
OECD 203: Fish, Acute Toxicity Test
This test determines the short-term lethal toxicity of a substance to fish.
-
Test Organism: Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss).
-
Procedure: Fish are exposed to various concentrations of the test substance in a controlled aquatic environment for 96 hours.
-
Endpoint: The concentration that is lethal to 50% of the test fish within the 96-hour period is reported as the LC50.[2][4][16][17][18]
OECD 301D: Ready Biodegradability - Closed Bottle Test
This test screens for the ready biodegradability of a chemical.
-
Procedure: A solution of the test substance in a mineral medium is inoculated with a small number of microorganisms (from activated sludge) and kept in a sealed, dark bottle for 28 days.
-
Endpoint: The amount of oxygen consumed by the microorganisms is measured and compared to the theoretical oxygen demand. A substance is considered readily biodegradable if it reaches a threshold of >60% biodegradation within a 10-day window of the 28-day test.[13]
Visualizing the Process: Sulfonamide Synthesis Workflow
The following diagram illustrates a typical laboratory workflow for the synthesis of a sulfonamide, in this case, the antibacterial drug sulfanilamide, starting from acetanilide. This process highlights the key stages where the choice of sulfonating agent and subsequent workup procedures contribute to the overall environmental impact.
Caption: Workflow for the synthesis of sulfanilamide.
Green Chemistry Considerations in Sulfonamide Synthesis
Beyond the inherent toxicity and biodegradability of the reagents themselves, a holistic assessment of the environmental impact of a chemical process requires consideration of "green chemistry" principles.[19][20][21][22]
-
Atom Economy: This metric calculates the efficiency of a reaction in converting reactants to the desired product. Reactions with high atom economy generate less waste. The choice of sulfonating agent can influence the overall atom economy of a multi-step synthesis.
-
E-Factor (Environmental Factor): This metric quantifies the total mass of waste generated per unit of product. A lower E-factor signifies a greener process. The E-factor considers not only byproducts from the reaction but also solvent losses, and waste from workup and purification steps.
-
Process Mass Intensity (PMI): PMI is the ratio of the total mass of all materials (raw materials, solvents, reagents, process water) used in a process to the mass of the final product. The pharmaceutical industry, in particular, is focusing on reducing PMI to improve sustainability.
The use of highly reactive but hazardous reagents may necessitate more complex and resource-intensive workup and purification procedures, thereby increasing the E-Factor and PMI. Conversely, while a less reactive reagent might require harsher reaction conditions (e.g., higher temperatures), it could lead to a simpler workup and a better overall environmental profile.
Recent advances in green chemistry are exploring alternative, more sustainable routes to sulfonamides. These include mechanochemical synthesis, which avoids the use of bulk solvents, and the use of alternative catalysts and reaction media.[23]
Conclusion
The environmental impact of a chemical synthesis is a multifaceted issue that extends beyond the toxicity of the starting materials. For sulfonamide synthesis, while this compound and mthis compound appear to be more environmentally benign choices due to the biodegradability of their sulfonic acid hydrolysis products, a comprehensive life cycle assessment would be necessary for a definitive comparison. Researchers are encouraged to consider not only the immediate hazards of the reagents but also the entire workflow, including solvent usage, energy consumption, and waste generation, when designing synthetic routes. The adoption of greener synthesis methodologies will be crucial in minimizing the environmental footprint of the chemical and pharmaceutical industries.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. oecd.org [oecd.org]
- 3. Algal toxicity – growth inhibition | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 4. eurofins.com.au [eurofins.com.au]
- 5. youtube.com [youtube.com]
- 6. chemos.de [chemos.de]
- 7. OECD 202: Daphnia sp. Acute Immobilisation Test | Scymaris [scymaris.com]
- 8. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. biotecnologiebt.it [biotecnologiebt.it]
- 12. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test | ibacon GmbH [ibacon.com]
- 13. oecd.org [oecd.org]
- 14. shop.fera.co.uk [shop.fera.co.uk]
- 15. catalog.labcorp.com [catalog.labcorp.com]
- 16. biotecnologiebt.it [biotecnologiebt.it]
- 17. oecd.org [oecd.org]
- 18. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 19. Green chemistry metrics - Wikipedia [en.wikipedia.org]
- 20. m.youtube.com [m.youtube.com]
- 21. mdpi.com [mdpi.com]
- 22. scientificupdate.com [scientificupdate.com]
- 23. Mthis compound - Wikipedia [en.wikipedia.org]
Spectroscopic Analysis for Confirming Reaction Completion with Ethanesulfulfonic Anhydride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The confirmation of reaction completion is a critical step in chemical synthesis, ensuring the desired product is obtained with optimal yield and purity. When employing ethanesulfonic anhydride as a sulfonating agent, various spectroscopic techniques offer robust methods for real-time reaction monitoring and endpoint determination. This guide provides a comparative overview of key spectroscopic methods—Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—to confirm the conversion of a substrate (e.g., an alcohol or amine) to its corresponding ethanesulfonate or ethanesulfonamide. We also present a comparison with common alternative sulfonating agents.
Spectroscopic Signatures: this compound vs. Products
The primary principle behind spectroscopic monitoring is the observation of the disappearance of reactant signals and the concurrent appearance of product signals. The key spectral changes to monitor when using this compound are outlined below.
Table 1: Key Spectroscopic Changes for Reaction Monitoring
| Spectroscopic Method | This compound (Starting Material) | Ethanesulfonate Ester (Product) | Ethanesulfonamide (Product) | Key Observation for Reaction Completion |
| IR Spectroscopy | Strong S=O stretching bands (~1380 cm⁻¹ and ~1190 cm⁻¹) | S=O stretching bands (~1350 cm⁻¹ and ~1170 cm⁻¹). Appearance of C-O stretching band (~1000-1200 cm⁻¹). | S=O stretching bands (~1330 cm⁻¹ and ~1160 cm⁻¹). Appearance of N-H stretching band(s) for primary/secondary amines (~3200-3400 cm⁻¹). | Disappearance of the anhydride S=O stretches and appearance of the characteristic product stretches. |
| ¹H NMR Spectroscopy | Quartet (~3.2-3.5 ppm) and triplet (~1.5 ppm) for the ethyl groups. | Appearance of a new set of signals for the ethyl group of the ethanesulfonate moiety, typically a quartet around 3.1 ppm and a triplet around 1.4 ppm. Signals for the alcohol moiety will shift. | Appearance of a new set of signals for the ethyl group of the ethanesulfonamide moiety. Signals for the amine moiety will shift. Appearance of a broad N-H proton signal. | Disappearance of the ¹H NMR signals corresponding to the starting alcohol/amine and the appearance and stabilization of the product signals. |
| ¹³C NMR Spectroscopy | Signals for the two carbons of the ethyl group. | Appearance of new signals for the ethyl group carbons of the product. The carbon of the alcohol attached to the oxygen will experience a downfield shift. | Appearance of new signals for the ethyl group carbons of the product. The carbons of the amine will show a shift in their resonances. | Disappearance of the starting material's carbon signals and the appearance and stabilization of the product's carbon signals. |
| Mass Spectrometry | Molecular ion peak corresponding to its mass (m/z). | Molecular ion peak corresponding to the mass of the ethanesulfonate ester. | Molecular ion peak corresponding to the mass of the ethanesulfonamide. | Disappearance of the molecular ion of the starting material and appearance of the molecular ion of the product. |
Comparison with Alternative Sulfonating Agents
While this compound is an effective sulfonating agent, other reagents are commonly used. The choice of reagent can depend on factors such as reactivity, byproducts, and ease of handling. Below is a comparison of their key spectroscopic features.
Table 2: Spectroscopic Comparison of Common Sulfonating Agents
| Sulfonating Agent | Key IR Bands (cm⁻¹) | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) |
| Methanesulfonyl Chloride | S=O stretches: ~1370, ~1180 | Singlet ~3.1-3.3 ppm | Singlet ~40 ppm |
| p-Toluenesulfonyl Chloride | S=O stretches: ~1370, ~1180 | Aromatic protons: ~7.4 (d), ~7.8 (d); Methyl protons: ~2.4 (s)[1] | Aromatic carbons: ~127-145; Methyl carbon: ~21 ppm |
| Trifluoromthis compound | S=O stretches: ~1410, ~1210 | - | Quartet ~118 ppm (due to C-F coupling) |
Experimental Workflow and Protocols
Effective monitoring of a reaction's progress allows for precise determination of the reaction endpoint, preventing the formation of impurities due to over-reaction and ensuring complete consumption of the starting material.
Caption: A generalized workflow for monitoring a chemical reaction using spectroscopic analysis.
Detailed Experimental Protocols
1. Reaction Monitoring by FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)
This method is particularly useful for in-situ, real-time monitoring.
-
Instrumentation: An FT-IR spectrometer equipped with a diamond or silicon ATR probe.
-
Procedure:
-
Set up the reaction in a vessel that allows for the immersion of the ATR probe.
-
Before adding the this compound, acquire a background spectrum of the solvent, substrate, and base.
-
Initiate the reaction by adding the this compound.
-
Immediately begin acquiring spectra at regular intervals (e.g., every 1-5 minutes).
-
Monitor the disappearance of the characteristic S=O stretching bands of the anhydride and the appearance of the S=O and C-O (for alcohols) or N-H (for amines) stretching bands of the product.
-
The reaction is considered complete when the reactant peaks are no longer visible and the product peaks have reached a stable intensity.
-
2. Reaction Monitoring by ¹H NMR Spectroscopy
This method provides detailed structural information and is highly quantitative.
-
Instrumentation: A standard NMR spectrometer.
-
Procedure (Offline Monitoring):
-
Set up the reaction in a standard laboratory flask.
-
At time zero (immediately after the addition of this compound), carefully quench a small aliquot of the reaction mixture (e.g., by diluting with a suitable deuterated solvent and filtering if necessary).
-
Acquire a ¹H NMR spectrum of this initial sample.
-
Repeat the sampling and quenching procedure at regular time intervals.
-
Monitor the spectra for the disappearance of the signals corresponding to the starting alcohol or amine and the appearance of the new signals for the ethanesulfonate or ethanesulfonamide product.
-
Reaction completion is indicated when the signals of the starting material are no longer observed and the integration of the product signals remains constant over successive measurements.
-
-
Procedure (Online Monitoring):
-
For more advanced setups, a flow-NMR system can be used where the reaction mixture is continuously circulated through the NMR spectrometer, allowing for real-time data acquisition without the need for quenching.[2]
-
3. Reaction Monitoring by Mass Spectrometry
This technique is highly sensitive and can provide information on the molecular weight of reactants, products, and intermediates.
-
Instrumentation: A mass spectrometer with a suitable ionization source for online monitoring, such as an electrospray ionization (ESI) source with a capillary sampling probe.
-
Procedure:
-
Set up the reaction in a vessel that allows for the insertion of a sampling capillary.
-
The capillary continuously draws a small amount of the reaction mixture into the mass spectrometer.
-
Monitor the ion chromatogram for the mass corresponding to the starting material and the expected product.
-
The reaction is complete when the ion signal for the starting material has disappeared and the signal for the product has maximized and stabilized.
-
By employing these spectroscopic techniques, researchers can confidently determine the completion of reactions involving this compound, leading to improved process control and the synthesis of high-quality products.
References
Safety Operating Guide
Ethanesulfonic anhydride proper disposal procedures
For researchers, scientists, and drug development professionals, the proper handling and disposal of reactive chemical reagents is paramount to ensuring a safe laboratory environment. Ethanesulfonic anhydride, a corrosive and water-reactive compound, requires specific procedures for its safe disposal. This guide provides essential, step-by-step information for the proper management of this compound waste, aligning with best practices in laboratory safety and chemical handling.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with extreme care. This compound is classified as causing severe skin burns and eye damage.[1] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling should be conducted in a well-ventilated chemical fume hood.
Quantitative Safety Data
The following table summarizes key safety information for sulfonic anhydrides, providing a basis for risk assessment and handling procedures.
| Property | Value | Source |
| GHS Hazard Statement | H314: Causes severe skin burns and eye damage | [1] |
| GHS Precautionary Statement (Disposal) | P501: Dispose of contents/ container to an approved waste disposal plant | [1][2][3] |
| Reactivity with Water | Reacts violently | [2][3] |
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to avoid contact with water and to ensure that the waste is managed by a licensed hazardous waste disposal facility.
1. Containment and Labeling:
-
Ensure the waste this compound is stored in its original or a compatible, tightly sealed container.
-
The container must be clearly labeled as "Hazardous Waste: this compound, Corrosive, Water-Reactive."
2. Segregation of Waste:
-
Store the waste container in a designated, cool, dry area away from incompatible materials, particularly water, aqueous solutions, and strong oxidizing agents.
3. Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide them with a clear description of the waste, including its chemical name and associated hazards.
4. Spill Management:
-
In the event of a spill, do not use water to clean it up.
-
Absorb the spill with an inert, dry material such as sand or vermiculite.
-
Collect the absorbed material into a designated, sealed container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by a thorough cleaning.
5. Empty Container Disposal:
-
Empty containers that once held this compound should be treated as hazardous waste.
-
Do not rinse with water.
-
Seal the empty container and dispose of it through the same hazardous waste stream as the chemical itself.
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Disclaimer: This information is intended as a guide and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) for this compound and consultation with your institution's safety professionals. Always adhere to local, state, and federal regulations regarding hazardous waste disposal.
References
Personal protective equipment for handling Ethanesulfonic anhydride
Essential Safety and Handling Guide for Ethanesulfonic Anhydride
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is essential for ensuring laboratory safety.
Chemical Identifier:
-
Name: this compound
-
Synonyms: Ethylsulfonyl ethanesulfonate, Ethanesulfonic acid, anhydride
-
CAS Number: 13223-06-8
-
Molecular Formula: C4H10O5S2
Immediate Safety and Hazard Information
This compound is a corrosive chemical that reacts violently with water.[1][2] It can cause severe skin burns and serious eye damage.[3] Proper handling and storage are crucial to prevent accidents.
| Hazard Classification | Description |
| Skin Corrosion/Irritation | Category 1: Causes severe skin burns.[3] |
| Serious Eye Damage | Category 1: Causes serious eye damage.[3] |
| Reactivity | Reacts violently with water.[1][2] Avoid exposure to moist air or water.[1] |
| Incompatible Materials | Strong oxidizing agents, strong bases, acids, and alcohols.[1][2][4] |
| Hazardous Combustion Products | May produce carbon oxides and sulfur oxides upon combustion.[1] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Specification | Citation |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield should be worn in addition to goggles when there is a splash hazard. | [5][6][7] |
| Hand Protection | Wear appropriate chemical-resistant protective gloves (e.g., nitrile, neoprene) to prevent skin exposure. | [5][6] |
| Skin and Body Protection | Wear appropriate protective clothing to prevent skin exposure. A lab coat should be worn and kept buttoned. | [5][6] |
| Respiratory Protection | Handle in a well-ventilated area, preferably a chemical fume hood.[4][8] If exposure limits are exceeded or irritation is experienced, NIOSH/MSHA approved respiratory protection should be worn. | [5] |
Operational Plan: Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area, such as a chemical fume hood.[4]
-
Ensure that eyewash stations and safety showers are close to the workstation location.[1]
Handling Procedures:
-
Before use, inspect all PPE for integrity.
-
Handle this compound under an inert atmosphere if possible to avoid contact with moisture.[4]
-
Keep the container tightly closed except during transfer.
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]
-
Wash hands and any exposed skin thoroughly after handling.[1]
-
Do not eat, drink, or smoke when using this product.[9]
-
Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[1]
Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible substances.[1][6]
-
Keep containers tightly closed to protect from moisture.[1]
-
Store in a corrosives area.[4]
Disposal Plan
Waste Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][10]
-
Do not let the product enter drains.[10]
-
Leave chemicals in their original containers and do not mix with other waste.[10]
-
Handle uncleaned containers as you would the product itself.[10]
Emergency Procedures: Spill and Exposure
Spill Response:
-
Evacuate: Immediately evacuate personnel from the spill area. Keep people away from and upwind of the spill/leak.[1][2]
-
Ventilate: Ensure adequate ventilation.[5]
-
Contain: Prevent further leakage or spillage if it is safe to do so. Cover the spill with an inert absorbent material (e.g., dry sand or earth) and shovel it into a suitable, closed container for disposal.[2] Do not use combustible materials, such as sawdust.
-
Clean-up: After the material has been collected, clean the contaminated surface thoroughly.[5]
First Aid Measures:
-
General Advice: If you feel unwell, seek medical advice immediately and show the safety data sheet to the doctor in attendance.[4][9]
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediate medical attention is required.[1]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Immediate medical attention is required.[1]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Call a physician immediately.[1][4]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician immediately.[1][9]
Spill Response Workflow
Caption: Workflow for handling an this compound spill.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. This compound | C4H10O5S2 | CID 13982209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. ehs.ucsf.edu [ehs.ucsf.edu]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
